1-Aminoisoquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
isoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILBMSORKFRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165283 | |
| Record name | 1-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-84-9 | |
| Record name | 1-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminoisoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Overview
1-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structure, consisting of an isoquinoline (B145761) core with an amino group at the C1 position, imparts it with versatile chemical properties and significant biological relevance. This compound and its derivatives are integral to the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Furthermore, its applications extend to the creation of fluorescent probes for biological imaging and as intermediates in the synthesis of advanced materials.[1] This guide provides a comprehensive overview of the core chemical properties, structural information, and relevant experimental considerations for this compound.
Chemical Structure and Identification
The foundational structure of this compound features a benzene (B151609) ring fused to a pyridine (B92270) ring, with an amine substituent at the first position of the isoquinoline ring system. This arrangement makes it a basic compound capable of participating in a variety of chemical reactions.[2]
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | isoquinolin-1-amine | [2][3] |
| CAS Number | 1532-84-9 | [1][4] |
| Molecular Formula | C₉H₈N₂ | [1][4][5] |
| Molecular Weight | 144.17 g/mol | [4][5] |
| InChI | 1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | [6] |
| InChIKey | OSILBMSORKFRTB-UHFFFAOYSA-N | [6] |
| SMILES | Nc1nccc2ccccc12 | [7] |
| EC Number | 216-243-2 | |
| MDL Number | MFCD00024137 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in various experimental settings. It typically presents as a yellow to brown crystalline powder.[5][6]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Melting Point | 78-86 °C | [1] |
| 122-124 °C (lit.) | [5][6] | |
| Boiling Point | 166 °C / 8 mmHg (lit.) | [5][6][8] |
| Density | 1.1148 (estimate) | [5][9] |
| pKa | 7.62 (20 °C, μ=0.01) | [5][6][8] |
| Appearance | Yellow to brown powder or crystal | [5] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [5][6][8] |
Note: Discrepancies in melting point values exist in the literature, which may be attributed to different purity levels or measurement techniques.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are available for this compound.[10][11] Spectra have been recorded in solvents such as DMSO-d6 and Chloroform-d.[10][11]
-
Mass Spectrometry (MS) : Mass spectral data, including from GC-MS analysis, confirms the molecular weight of the compound.[10]
-
Infrared (IR) Spectroscopy : IR spectra are available and provide information about the functional groups present in the molecule.[12][13]
-
UV-Vis Spectroscopy : The maximum absorption wavelength (λmax) in H₂O has been reported as 335 nm.[5][6][8]
Reactivity and Synthesis
This compound's reactivity is characterized by the basicity of its amino group, allowing it to engage in various reactions like nucleophilic substitutions.[2] This property is central to its utility as a synthetic intermediate.
Several synthetic routes to produce 1-aminoisoquinolines have been developed. These include methods such as Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes and silver triflate-catalyzed reactions of 2-alkynylbenzaldoximes with amines.[7] A three-component cascade reaction has also been reported for synthesizing functionalized 1-aminoisoquinolines.[14]
Caption: Role of this compound as a key synthetic intermediate.
Applications in Research and Drug Development
This compound is a highly valued scaffold in drug discovery and materials science.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its derivatives have been investigated as potent and selective inhibitors of the mutant B-Raf pathway, relevant in cancer therapy.[7] It has also been used to design orally active thrombin inhibitors.[7]
-
Fluorescent Probes : The isoquinoline core is a fluorophore, and researchers utilize this compound to create fluorescent probes for biological imaging, which aid in visualizing cellular processes.[1]
-
Organic Synthesis : It is a versatile building block for constructing more complex molecules and isoquinoline derivatives known for diverse biological activities.[1]
-
Materials Science : The compound is employed in developing advanced materials, including polymers and coatings with improved thermal and mechanical properties.[1]
Experimental Protocols
Detailed experimental protocols for specific syntheses or assays should be referenced from primary literature. However, the general methodologies for determining the key properties discussed in this guide are outlined below.
Caption: General workflow for experimental characterization.
7.1 Melting Point Determination (Capillary Method)
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
7.2 pKa Determination (Potentiometric Titration)
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A standardized acidic solution (e.g., HCl) is added in small, known increments.
-
The pH of the solution is measured with a calibrated pH meter after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
7.3 NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the this compound sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[10]
-
The sample is vortexed until fully dissolved.
-
The NMR tube is placed in the spectrometer.
-
1H, 13C, and other relevant NMR experiments are performed.
-
The resulting spectra are processed (Fourier transform, phase correction, baseline correction) and analyzed to confirm the chemical structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 1532-84-9 [chemicalbook.com]
- 7. 1-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound CAS#: 1532-84-9 [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isoquinoline [webbook.nist.gov]
- 14. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 1-Aminoisoquinolines from 2-Alkynylbenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aminoisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including antitumor, antimalarial, and enzyme inhibitory activities. The development of efficient and versatile synthetic routes to this important heterocyclic core is of significant interest to the medicinal and organic chemistry communities. This technical guide provides a comprehensive overview of a robust and facile method for the synthesis of this compound derivatives through a gold(III)-mediated domino reaction of readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297). This methodology, characterized by its mild reaction conditions and broad functional group tolerance, offers a practical and efficient approach for the construction of diverse this compound libraries for drug discovery and development.
Core Synthesis Strategy: Gold(III)-Catalyzed Domino Reaction
The primary transformation described herein is a gold(III)-catalyzed intramolecular cyclization of 2-alkynylbenzamides, followed by the incorporation of a nitrogen atom from ammonium acetate to afford the this compound product. This domino reaction proceeds efficiently under mild conditions, making it an attractive method for the synthesis of these valuable compounds.
Reaction Optimization and Catalyst Systems
Optimization studies have revealed that a combination of a gold(III) salt, such as sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), and a silver salt co-catalyst, typically silver hexafluoroantimonate (AgSbF₆), in acetonitrile (B52724) at 85 °C provides the highest yields.[1][2] The silver salt acts as a halide scavenger, generating a more catalytically active cationic gold species.
In a significant advancement towards greener and more sustainable chemistry, a heterogeneous catalyst system has also been developed. This system utilizes a magnetic nanoparticle-immobilized bipyridine-gold(III) complex (Fe₃O₄@SiO₂-bipy-AuCl₃) in conjunction with AgSbF₆.[3] This heterogeneous catalyst offers the distinct advantage of being easily recoverable from the reaction mixture using an external magnetic field and can be recycled multiple times without a significant loss of catalytic activity, making the process more economical and environmentally friendly.[3]
Data Presentation: Substrate Scope and Yields
The gold(III)-catalyzed synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides demonstrates a broad substrate scope, tolerating a variety of substituents on both the benzamide (B126) and the alkyne moieties. The following tables summarize the quantitative data for the synthesis of a range of this compound derivatives using both homogeneous and heterogeneous gold(III) catalyst systems.
Table 1: Homogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
| Entry | R¹ | R² | Yield (%) |
| 1 | H | Phenyl | 92 |
| 2 | H | 4-Methylphenyl | 95 |
| 3 | H | 4-Methoxyphenyl | 96 |
| 4 | H | 4-Chlorophenyl | 85 |
| 5 | H | 4-Bromophenyl | 82 |
| 6 | H | 4-Fluorophenyl | 88 |
| 7 | H | 2-Thienyl | 78 |
| 8 | 4-Methoxy | Phenyl | 89 |
| 9 | 4-Methyl | Phenyl | 85 |
| 10 | 4-Chloro | Phenyl | 75 |
| 11 | 4-Nitro | Phenyl | 65 |
| 12 | H | Cyclohexyl | 72 |
Reaction conditions: 2-alkynylbenzamide (1.0 equiv), NH₄OAc (3.0 equiv), NaAuCl₄·2H₂O (5 mol %), AgSbF₆ (5 mol %), CH₃CN, 85 °C.
Table 2: Heterogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
| Entry | R¹ | R² | Yield (%) |
| 1 | H | Phenyl | 89 |
| 2 | H | 4-Methylphenyl | 91 |
| 3 | H | 4-Methoxyphenyl | 93 |
| 4 | H | 4-Chlorophenyl | 82 |
| 5 | H | 4-Bromophenyl | 80 |
| 6 | 4-Methoxy | Phenyl | 86 |
| 7 | 4-Methyl | Phenyl | 83 |
| 8 | 4-Chloro | Phenyl | 72 |
Reaction conditions: 2-alkynylbenzamide (1.0 equiv), NH₄OAc (3.0 equiv), Fe₃O₄@SiO₂-bipy-AuCl₃ (6 mol %), AgSbF₆ (6 mol %), CH₃CN, 85 °C.[3]
Experimental Protocols
General Procedure for the Synthesis of 2-Alkynylbenzamide Starting Materials (via Sonogashira Coupling)
The 2-alkynylbenzamide starting materials are readily prepared via a Sonogashira cross-coupling reaction between a 2-halobenzamide (typically 2-iodobenzamide) and a terminal alkyne.[2][4]
Materials:
-
2-Iodobenzamide
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol %)
-
Copper(I) iodide (CuI) (4-10 mol %)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodobenzamide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkynylbenzamide.
General Procedure for the Homogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Materials:
-
2-Alkynylbenzamide
-
Ammonium acetate (NH₄OAc) (3.0 equiv)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (5 mol %)
-
Silver hexafluoroantimonate (AgSbF₆) (5 mol %)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a sealed tube, add the 2-alkynylbenzamide, ammonium acetate, sodium tetrachloroaurate(III) dihydrate, and silver hexafluoroantimonate.
-
Add acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture to 85 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Procedure for the Heterogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Materials:
-
2-Alkynylbenzamide
-
Ammonium acetate (NH₄OAc) (3.0 equiv)
-
Fe₃O₄@SiO₂-bipy-AuCl₃ catalyst (6 mol %)[3]
-
Silver hexafluoroantimonate (AgSbF₆) (6 mol %)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a sealed tube, add the 2-alkynylbenzamide, ammonium acetate, Fe₃O₄@SiO₂-bipy-AuCl₃ catalyst, and silver hexafluoroantimonate.
-
Add acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture to 85 °C under an Argon atmosphere.
-
Stir the reaction for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Place a magnet on the outside of the reaction tube to immobilize the catalyst.
-
Decant the supernatant solution and wash the catalyst with ethyl acetate.
-
Combine the organic phases and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound. The catalyst can be washed with acetonitrile, dried, and reused for subsequent reactions.
Mandatory Visualizations
Proposed Reaction Mechanism
The proposed mechanism for the gold(III)-catalyzed domino reaction involves several key steps: π-activation of the alkyne by the gold catalyst, intramolecular nucleophilic attack of the amide oxygen, addition of ammonia (B1221849) (from ammonium acetate), and subsequent cyclization and aromatization to form the this compound product.
Caption: Proposed catalytic cycle for the gold(III)-mediated synthesis of 1-aminoisoquinolines.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-aminoisoquinolines using the described methodology.
References
- 1. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Gold(III)-Mediated Synthesis of 1-Aminoisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the gold(III)-mediated synthesis of 1-aminoisoquinoline derivatives, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor and antimalarial properties. The core of this methodology is a domino reaction involving readily available 2-alkynylbenzamides and an ammonia (B1221849) source, facilitated by a gold(III) catalyst.
Introduction
The this compound scaffold is a privileged structure in drug discovery. Traditional synthetic routes to these compounds often require harsh conditions or multi-step procedures. Gold catalysis has emerged as a powerful tool in modern organic synthesis, renowned for its ability to activate alkynes under mild conditions, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] This guide focuses on a facile and robust gold(III)-mediated domino reaction that provides access to a diverse library of this compound derivatives.[1][2]
Reaction Mechanism
The reaction proceeds via a proposed domino sequence initiated by the gold(III) catalyst. The catalytic cycle involves the activation of the alkyne, intramolecular cyclization, and subsequent incorporation of the nitrogen source.
The proposed mechanism for the gold(III)-mediated domino reaction is as follows[1]:
-
Alkyne Activation: The cationic gold(III) species activates the alkyne moiety of the 2-alkynylbenzamide substrate (A) .
-
Intramolecular Cyclization: The amide oxygen acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization to form an oxonium intermediate (B) .
-
Nucleophilic Attack by Ammonia: Ammonia, generated from ammonium (B1175870) acetate (B1210297), attacks the intermediate (B) , leading to the opening of the oxazine (B8389632) ring and formation of intermediate (C) .
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the aromatic this compound product (D) and regeneration of the active gold catalyst.
Quantitative Data
Optimization of Reaction Conditions
The choice of catalyst, solvent, and temperature is crucial for achieving high yields. Optimization studies have shown that a combination of a gold(III) salt and a silver co-catalyst in a polar aprotic solvent provides the best results.[1]
| Entry | Gold Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | NaAuCl₄·2H₂O (5) | - | MeCN | 85 | 45 |
| 2 | AuCl₃ (5) | - | MeCN | 85 | 52 |
| 3 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Toluene | 85 | 65 |
| 4 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Dioxane | 85 | 78 |
| 5 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | MeCN | 65 | 62 |
| 6 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | MeCN | 85 | 92 |
Data sourced from Long et al., J. Org. Chem., 2013, 78, 2579-2588.[1]
Substrate Scope
The methodology exhibits broad substrate scope, tolerating a variety of functional groups on both the benzamide (B126) ring and the alkyne substituent. Electron-donating groups on the aromatic ring generally lead to higher yields, while electron-withdrawing groups result in moderate yields.[1] A study using a heterogeneous, recyclable gold catalyst also demonstrated good to high yields across a range of substrates.[3]
| Entry | R¹ (Benzamide Ring) | R² (Alkyne) | Yield (%) [Homogeneous] | Yield (%) [Heterogeneous] |
| 1 | H | Ph | 92 | 89 |
| 2 | 4-Me | Ph | 95 | 88 |
| 3 | 4-OMe | Ph | 96 | 85 |
| 4 | 4-F | Ph | 85 | 72 |
| 5 | 4-Cl | Ph | 82 | 70 |
| 6 | 4-NO₂ | Ph | 55 | - |
| 7 | 5-Me | Ph | 94 | - |
| 8 | H | 4-Me-C₆H₄ | 94 | 86 |
| 9 | H | 4-OMe-C₆H₄ | 95 | 82 |
| 10 | H | 4-Cl-C₆H₄ | 85 | 75 |
| 11 | H | Cyclohexyl | 78 | - |
| 12 | H | n-Butyl | 75 | - |
Homogeneous catalyst data from Long et al.[1] Heterogeneous catalyst data from Yang et al., 2021.[3]
Experimental Protocols
General Procedure for Homogeneous Catalysis
This protocol is a representative example based on the work by Long et al.[1]
Detailed Steps:
-
Preparation: To a flame-dried sealed tube, add the 2-alkynylbenzamide substrate (1.0 equiv, 0.2 mmol), ammonium acetate (3.0 equiv, 0.6 mmol), NaAuCl₄·2H₂O (0.05 equiv, 0.01 mmol), and AgSbF₆ (0.05 equiv, 0.01 mmol).
-
Reaction Setup: The tube is evacuated and backfilled with argon. Anhydrous acetonitrile (B52724) (2.0 mL) is added via syringe.
-
Heating: The sealed tube is placed in a preheated oil bath at 85 °C and stirred for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound derivative.
Heterogeneous Catalyst Protocol
A notable advancement involves the use of a magnetic nanoparticle-supported bipy-gold(III) complex, which allows for easy recovery and recycling of the catalyst.[3] The reaction is performed under similar conditions, but after completion, the catalyst is separated using an external magnet, washed, and can be reused for multiple cycles with minimal loss of activity.[3]
Conclusion
The gold(III)-mediated synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides is a highly efficient and versatile method. It operates under mild conditions, tolerates a wide array of functional groups, and provides moderate to excellent yields.[1] The development of heterogeneous versions of the catalyst further enhances the practicality of this methodology by allowing for catalyst recycling, aligning with the principles of green chemistry.[3] This synthetic strategy represents a significant tool for medicinal chemists and drug development professionals, facilitating the rapid generation of diverse libraries of this compound derivatives for biological screening and lead optimization.
References
Rhodium-Catalyzed Synthesis of N-Substituted 1-Aminoisoquinolines: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the rhodium-catalyzed synthesis of N-substituted 1-aminoisoquinolines, a class of compounds with significant interest in medicinal chemistry and drug development. The document details key synthetic strategies, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes reaction mechanisms and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Strategies
The synthesis of 1-aminoisoquinolines often leverages rhodium(III)-catalyzed C-H activation and annulation reactions. These methods offer an efficient and atom-economical approach to constructing the isoquinoline (B145761) core with concomitant introduction of the amino functionality at the C1 position. Key strategies involve the use of directing groups to control the regioselectivity of the C-H activation step.
One prominent strategy involves the reaction of aryl precursors with alkynes in the presence of a rhodium catalyst. The directing group on the aryl substrate, often an amidine or oxime, guides the rhodium catalyst to activate a specific C-H bond, initiating the annulation cascade. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.
Recent advancements have focused on one-pot syntheses that generate the directing group in situ, further streamlining the process. For instance, the reaction of aryl nitriles with amines can form an imine intermediate that directs the subsequent rhodium-catalyzed C-H activation and annulation with an alkyne to yield 1-aminoisoquinolines.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the rhodium-catalyzed synthesis of 1-aminoisoquinolines and related isoquinoline structures.
Table 1: Rh(III)-Catalyzed Annulation for 1-Aminoisoquinoline Synthesis [3]
| Entry | Aryl Amidine Substrate | Alkyne Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylbenzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 85 |
| 2 | N-(p-Tolyl)benzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 88 |
| 3 | N-Phenyl(4-methoxy)benzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 92 |
| 4 | N-Phenylbenzamidine | 1-Phenyl-1-propyne | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 76 (major regioisomer) |
Table 2: One-Pot Synthesis of 1-Alkylaminoisoquinolines via Imine-Assisted C-H Activation [1][2]
| Entry | Aryl Nitrile | Amine | Alkyne | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | n-Butylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 78 |
| 2 | 4-Methoxybenzonitrile | n-Butylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 85 |
| 3 | Benzonitrile | Cyclohexylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 72 |
| 4 | Benzonitrile | n-Butylamine | 1-Phenyl-1-propyne | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 65 (major regioisomer) |
Experimental Protocols
General Procedure for Rh(III)-Catalyzed Annulation of N-Aryl Benzamidines with Alkynes[3]
To a screw-capped vial charged with the N-aryl benzamidine (B55565) (0.2 mmol), the internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) is added 1,2-dichloroethane (B1671644) (DCE, 1.0 mL). The vial is sealed, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
General Procedure for the One-Pot Synthesis of 1-Alkylaminoisoquinolines[1][2]
In a sealed tube, the aryl nitrile (0.5 mmol), the amine (0.6 mmol), and Zn(OTf)₂ (0.05 mmol, 10 mol%) are dissolved in 1,2-dichloroethane (DCE, 2.0 mL). The mixture is stirred at 60 °C for 4 hours. Then, the internal alkyne (0.5 mmol) and --INVALID-LINK--₂ (0.025 mmol, 5 mol%) are added. The tube is sealed again and the reaction mixture is heated to 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by preparative thin-layer chromatography on silica gel to yield the corresponding N-substituted this compound.
Visualizations
Reaction Mechanism: Amidine-Directed C-H Activation and Annulation
Caption: Proposed catalytic cycle for the synthesis of 1-aminoisoquinolines.
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of N-substituted 1-aminoisoquinolines.
This guide provides a foundational understanding of the rhodium-catalyzed synthesis of N-substituted 1-aminoisoquinolines. For more detailed information, including the full scope of substrates and optimization of reaction conditions, consulting the primary literature is recommended. The methodologies and data presented herein should serve as a valuable resource for the design and execution of synthetic routes toward this important class of molecules.
References
- 1. Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C-H Activation and Alkyne Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Aminoisoquinoline
CAS Number: 1532-84-9 Molecular Formula: C₉H₈N₂ Synonyms: Isoquinolin-1-amine, 1-Isoquinolylamine
This technical guide provides an in-depth overview of the core physicochemical properties of 1-Aminoisoquinoline, a pivotal heterocyclic amine. Its unique structure serves as a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
General and Physicochemical Properties
This compound is typically a yellow to brown crystalline powder. Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and computational research.
Table 1: General Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 1532-84-9 | [1][2] |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Yellow to brown powder or crystal | [1] |
| Purity | ≥ 98% (HPLC) / 99% | [1][2] |
| EC Number | 216-243-2 | [2] |
| MDL Number | MFCD00024137 | [1][2] |
| PubChem ID | 73742 | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 122-124 °C (lit.) | [2][3] |
| 78-86 °C | [1] | |
| 119 °C | [4] | |
| Boiling Point | 166 °C / 8 mmHg (lit.) | [3] |
| Density | 1.1148 g/cm³ (estimate) | [3] |
| pKa | 7.62 (20°C, μ=0.01) | [3][5] |
| Flash Point | 175.8 °C | |
| Vapor Pressure | 0.000253 mmHg at 25°C | |
| Refractive Index | 1.7080 (estimate) | [3] |
| Storage Conditions | 0-8°C, Keep in dark place, Inert atmosphere | [1][3] |
Note: Discrepancies in melting point values exist across different suppliers and literature, which may be attributed to varying purity levels or measurement conditions.
Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and quality control of this compound.
Table 3: Key Spectroscopic Data
| Technique | Data | Reference |
| UV-Vis (λmax) | 335 nm (in H₂O) | [3] |
| ¹H NMR | Spectra available in DMSO-d₆ | [6] |
| ¹³C NMR | Spectra available | [7][8] |
| Mass Spectrometry | Spectra available (GC-MS) | [6] |
| FTIR | Spectra available | [6] |
The UV maximum at 335 nm in water is characteristic of the conjugated isoquinoline (B145761) system.[3] Full NMR and mass spectra are available in public databases and provide the definitive structural fingerprint of the molecule.[6]
Reactivity and Synthesis
This compound's reactivity is governed by the electron-donating amino group at the C1 position and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. This makes the C1 position susceptible to nucleophilic substitution.[9] It serves as a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of the B-Raf pathway and compounds targeting neurological disorders.[1][2]
Several synthetic routes to 1-aminoisoquinolines have been developed, often involving transition-metal catalysis. These modern methods offer high efficiency and functional group tolerance.
Caption: Gold(III)-mediated synthesis of 1-aminoisoquinolines.[10][11]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of a solution at various pH values.
-
Preparation of Buffers: A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6.5 to 8.5) are prepared.
-
Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Sample Preparation: A small, constant volume of the stock solution is added to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Measurement: The UV-Vis spectrum of each buffered solution is recorded, and the absorbance at a specific wavelength (ideally where the protonated and deprotonated forms have different absorbances) is measured.
-
Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Caption: Workflow for the physicochemical characterization of a compound.
Synthesis via Rhodium(III)-Catalyzed Oxidative Coupling
A modern approach to synthesizing N-substituted 1-aminoisoquinolines involves the coupling of benzamidines with alkynes, catalyzed by a rhodium complex.
-
Reactant Setup: In a sealed tube under a nitrogen atmosphere, the N-substituted benzamidine (B55565) (1.0 equiv), the alkyne (1.05 equiv), a Rh(III) catalyst like [RhCp*Cl₂]₂ (e.g., 4 mol %), and a silver salt cocatalyst like AgSbF₆ (e.g., 16 mol %) are combined.
-
Solvent and Oxidant: An appropriate solvent (e.g., THF) and an oxidant such as Cu(OAc)₂ (2.1 equiv) are added.
-
Reaction: The mixture is heated (e.g., to 120 °C) for a specified time (e.g., 13 hours).
-
Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound derivative.
Biological and Pharmacological Context
The this compound scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities.[12] Derivatives have been investigated for their potential as antitumor, antimalarial, and enzyme-inhibiting agents.[11][13] For example, specific derivatives have been identified as potent and selective inhibitors of the mutant B-Raf pathway, which is implicated in certain cancers.[2] Others have shown efficacy as inhibitors of phosphodiesterase V (PDE5) or have been studied in animal models for Parkinson's disease.[14]
Caption: this compound as a scaffold for enzyme inhibitors.[2][14]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.
-
Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place at room temperature or refrigerated (0-8°C).[1][3]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. For eye contact, rinse cautiously with water for several minutes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound CAS#: 1532-84-9 [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-Aminoisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-aminoisooquinoline, a key building block in medicinal chemistry. The information is presented to support researchers in the identification, characterization, and quality control of this compound.
Core Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminoisooquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 1-aminoisooquinoline, providing insight into the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 1-aminoisooquinoline exhibits distinct signals corresponding to the aromatic protons and the amine group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton | Chemical Shift (δ) in ppm | Solvent |
| Aromatic-H | 7.0 - 8.5 | DMSO-d₆ |
| Amine-H₂ | 6.5 - 7.5 | DMSO-d₆ |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) in ppm | Solvent |
| Aromatic-C | 110 - 155 | CDCl₃ |
| C=N | ~155 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-aminoisooquinoline. The key vibrational frequencies are summarized below.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1650 - 1450 |
| C-N Stretch | 1350 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-aminoisooquinoline. The molecular formula is C₉H₈N₂ with a molecular weight of 144.17 g/mol .
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 144 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1-aminoisooquinoline. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of 1-aminoisooquinoline for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle agitation or sonication may be used.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.
IR Spectroscopy (ATR Method)
Sample Preparation:
-
Place a small amount of solid 1-aminoisooquinoline directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of 1-aminoisooquinoline in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
Data Acquisition:
-
Inject the sample solution into the gas chromatograph (GC).
-
The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer (MS).
-
The MS will ionize the sample and separate the ions based on their mass-to-charge ratio to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-aminoisooquinoline.
Caption: General workflow for the spectroscopic analysis of this compound.
Navigating the Pharmaceutical Development Maze: A Technical Guide to the Solubility and Stability of 1-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminoisoquinoline is a key heterocyclic amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for successful drug development, from formulation to regulatory approval. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and presenting a framework for interpreting the resulting data. Due to the limited availability of specific experimental data in public literature, this guide focuses on the established methodologies and theoretical degradation pathways to empower researchers in their laboratory investigations.
Introduction
This compound, a derivative of the isoquinoline (B145761) scaffold, serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its structural motif is found in molecules targeting a variety of diseases. The physicochemical properties of this starting material directly impact the efficiency of synthetic routes, the design of purification strategies, and the formulation of the final active pharmaceutical ingredient (API). This guide will delve into two critical aspects: solubility and stability, providing the necessary theoretical background and practical experimental frameworks.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Reference |
| CAS Number | 1532-84-9 | [3] |
| Molecular Formula | C₉H₈N₂ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Light yellow to brown powder or crystal | [4] |
| Melting Point | 122-124 °C | [3][4] |
| pKa | 7.62 (20°C, μ=0.01) | [3][4] |
Solubility Profile of this compound
The solubility of an API is a critical determinant of its bioavailability and is a key consideration in formulation development. While specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature, this section outlines the established methodologies for its determination.
General Solubility Characteristics
This compound is generally described as a crystalline solid whose solubility can vary depending on the solvent used.[2] Based on the pKa of 7.62, it is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the amino group. The parent compound, isoquinoline, is known to have low solubility in water but dissolves well in common organic solvents. A similar trend can be anticipated for this compound, with good solubility in polar organic solvents. For the related compound 8-Aminoisoquinoline, it is noted to be soluble in organic solvents like chloroform, ethanol, and ether, with low solubility in water.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (e.g., Water, Methanol (B129727), Ethanol, Isopropanol, Acetonitrile (B52724), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))
-
Shaking incubator or water bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Illustrative Solubility Data Table
The following table is a template for presenting the experimentally determined solubility data. The values provided are hypothetical and should be replaced with experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | 25 | [To be determined] |
| 0.1 M HCl | 25 | [To be determined] |
| 0.1 M NaOH | 25 | [To be determined] |
| Methanol | 25 | [To be determined] |
| Ethanol | 25 | [To be determined] |
| Isopropanol | 25 | [To be determined] |
| Acetonitrile | 25 | [To be determined] |
| Dimethyl Sulfoxide (DMSO) | 25 | [To be determined] |
| Dimethylformamide (DMF) | 25 | [To be determined] |
Stability of this compound
Stability testing is a crucial component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8]
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, based on its chemical structure, several potential degradation mechanisms can be anticipated:
-
Hydrolysis: The amino group could potentially undergo hydrolysis, particularly under acidic or basic conditions, although this is generally less common for aromatic amines compared to amides.
-
Oxidation: The aromatic ring system and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions, leading to the formation of 1-hydroxyisoquinoline.
Caption: Hypothetical hydrolytic degradation of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., room temperature or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately (base for the acidic sample, acid for the basic sample).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time intervals by HPLC analysis.
Objective: To determine the stability of this compound under elevated temperature conditions.
Procedure:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).
-
Prepare a 1 mg/mL solution of this compound and store it at an elevated temperature.
-
Analyze samples of both the solid and the solution at regular intervals using HPLC.
Objective: To evaluate the stability of this compound upon exposure to light.
Procedure:
-
Expose solid this compound and a 1 mg/mL solution to a light source that meets the requirements of the ICH Q1B guideline.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the samples after a specified duration of exposure.
Illustrative Stability Data Table
The following table is a template for summarizing the results of forced degradation studies. The data presented are hypothetical examples.
| Stress Condition | Time (hours) | This compound Remaining (%) | No. of Degradation Products | Major Degradation Product (RT) |
| 0.1 M HCl (60°C) | 24 | [e.g., 85.2] | [e.g., 2] | [e.g., 4.5 min] |
| 0.1 M NaOH (60°C) | 24 | [e.g., 92.1] | [e.g., 1] | [e.g., 5.2 min] |
| 3% H₂O₂ (RT) | 24 | [e.g., 78.5] | [e.g., 3] | [e.g., 6.1 min, 7.3 min] |
| Thermal (60°C, solid) | 72 | [e.g., 99.5] | [e.g., 0] | [e.g., N/A] |
| Photostability (ICH Q1B) | - | [e.g., 95.8] | [e.g., 1] | [e.g., 8.9 min] |
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[9][10]
Method Development Strategy
A reversed-phase HPLC method with UV detection is typically suitable for the analysis of aromatic compounds like this compound. The development process involves:
-
Column Selection: A C18 column is a common starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve the parent compound from all degradation products.
-
Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound (approximately 335 nm in water) to ensure maximum sensitivity.[3][4]
-
Forced Degradation Sample Analysis: The developed method must be challenged with samples from forced degradation studies to ensure that all degradation products are well-separated from the main peak and from each other.
Illustrative HPLC Method Parameters
The following table provides an example of a starting point for a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | [To be optimized, e.g., 10-90% B over 20 min] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 335 nm |
| Injection Volume | 10 µL |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its effective use in pharmaceutical research and development. While specific, publicly available experimental data is limited, this guide provides a robust framework of established methodologies for determining these essential properties. By following the detailed experimental protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to inform formulation design, establish appropriate storage conditions, and develop validated stability-indicating analytical methods. This systematic approach will ultimately facilitate a more efficient and successful drug development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]
- 3. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Aminoisoquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-aminoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to facilitate further research and drug development endeavors in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell cycle regulation, such as poly(ADP-ribose) polymerase (PARP) and various kinases.
PARP Inhibition
A significant number of this compound derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to a synthetic lethality, making these compounds highly selective for tumor cells.[2] The mechanism of action often involves not only the inhibition of PARP's catalytic activity but also the "trapping" of the PARP enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes that obstruct DNA replication and transcription.
Quantitative Data: PARP-1 Inhibition by this compound Derivatives
| Compound | Target | IC50 | Cell Line | Reference |
| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | Potent inhibitor (specific IC50 not provided in abstract) | Human cells | [1] |
| Parp1-IN-6 | PARP-1 | 0.48 µM | - | [3] |
| Reference Inhibitor | ||||
| Olaparib | PARP-1 | ~1-5 nM | Enzyme Assay | [4] |
Kinase Inhibition
The this compound scaffold has also been utilized in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][6]
Quantitative Data: Kinase Inhibition by Isoquinoline (B145761) Derivatives
| Compound Class | Target Kinase | Potency | Reference |
| Aminoisoquinoline Derivatives | Raf kinases (e.g., BRAF V600E) | Potent inhibitors | [5] |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin kinase | Low nanomolar IC50 values | [7] |
| 6-substituted isoquinolin-1-amine | ROCK-I | - | [8] |
| 1-pyridylisoquinoline derivatives | PDE4 | Potent inhibitors | [9] |
Cytotoxicity in Cancer Cell Lines
The anticancer potential of this compound derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines, most notably through the National Cancer Institute's NCI-60 screen.[10][11][12] This screening provides valuable data on the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of these compounds across a diverse range of cancer types.
One notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has shown significant and selective anticancer activity.[10][13]
Quantitative Data: Anticancer Activity of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 [10]
| Parameter | Average Value |
| lg GI50 | -5.18 |
| lg TGI | -4.1 |
| lg LC50 | > -4.0 |
Antimicrobial Activity
Several studies have highlighted the promising antimicrobial properties of this compound derivatives against a range of pathogenic bacteria.[14][15] These compounds have shown efficacy against both Gram-positive and, in some cases, Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isoquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3h | B. subtilis | 0.10 ± 0.02 µM | [14] |
| E. coli | 0.13 ± 0.01 µM | [14] | |
| Compound 3i | E. coli | 0.11 ± 0.01 µM | [14] |
| C. viswanathii | 0.10 ± 0.05 µM | [14] | |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [16] |
| Enterococcus faecium | 128 | [16] | |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [16] |
| Streptococcus pneumoniae | 32 | [16] | |
| Enterococcus faecium | 64 | [16] | |
| Halogenated isoquinoline-5,8-dione (B3342986) analogues | Gram-negative bacteria | 4-32 | [17] |
Activity in Neurodegenerative Diseases
Intriguingly, isoquinoline derivatives have also been implicated in the context of neurodegenerative diseases, such as Parkinson's disease.[4][18] Some endogenous and exogenous isoquinolines are structurally similar to neurotoxins and can inhibit mitochondrial complex I, leading to neuronal cell death.[4][18] Conversely, other derivatives have been investigated as potential therapeutic agents for neurodegenerative conditions by targeting enzymes like monoamine oxidase (MAO) and cholinesterases.
Quantitative Data: Enzyme Inhibition Relevant to Neurodegenerative Diseases
| Compound | Target | IC50 (µM) |
| Analog 4g | MAO | 14.80 ± 5.45 |
| Analog 4d | MAO | 64.83 ± 4.20 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.
Protocol:
-
Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Time Zero (Tz) Plates: After 24 hours, two plates for each cell line are fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.
-
Drug Addition: The test compounds are added to the remaining plates at various concentrations. Initially, a single high dose (10⁻⁵ M) is used for screening. Compounds showing significant activity proceed to a five-dose screen.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Cell Staining: The assay is terminated by fixing the cells with TCA. After washing, the cells are stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Measurement: Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated based on the absorbance of treated cells (Ti), control cells (C), and the time-zero reading (Tz). From this, the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) are determined.
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This assay quantifies the amount of PARP1 associated with DNA, a key indicator of PARP inhibitor efficacy.[5]
Protocol:
-
Cell Treatment: Cells are treated with the this compound derivative and a DNA damaging agent (e.g., MMS) to induce PARP1 recruitment to DNA.
-
Chromatin Fractionation: Cells are lysed, and subcellular protein fractionation is performed to separate the chromatin-bound proteins from soluble nuclear proteins.[5]
-
Protein Quantification: The protein concentration of the chromatin-bound fraction is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein from the chromatin-bound fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
A chromatin loading control, such as Histone H3, is also probed on the same membrane.
-
-
Detection and Analysis: The chemiluminescent signal is captured, and band intensities are quantified using densitometry software. The PARP1 signal is normalized to the Histone H3 signal to determine the relative amount of trapped PARP1.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[11][17]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its derivatives.
Caption: PARP1 inhibition and trapping by this compound derivatives.
Caption: Experimental workflow for the NCI-60 cell line screen.
References
- 1. benchchem.com [benchchem.com]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmsgroup.it [nmsgroup.it]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial evaluation of amino sugar-based naphthoquinones and isoquinoline-5,8-diones and their halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
1-Aminoisoquinoline Derivatives as Potential Antitumor Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isoquinoline (B145761) nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide focuses on a specific and promising class of these compounds: 1-aminoisoquinoline derivatives. These molecules have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3][4]
This document provides a comprehensive overview of the current state of research on this compound derivatives as potential antitumor agents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and a visual representation of the key signaling pathways involved in their anticancer activity. The information presented herein aims to facilitate further investigation and development of this promising class of compounds for cancer therapy.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the construction of the isoquinoline core followed by the introduction of the amino group at the C1 position. The following is a representative, generalized synthetic scheme. For a specific example, the synthesis of 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline has been reported, highlighting a multi-step process to achieve the final active compound.[3]
General Synthetic Strategy:
A prevalent method for the synthesis of the isoquinoline scaffold is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine. Subsequent modifications, such as amination at the C1 position, can then be performed to yield the desired this compound derivatives. The specific reagents and reaction conditions can be modified to produce a diverse library of analogs with varying substituents, allowing for the exploration of structure-activity relationships (SAR).
Quantitative Cytotoxicity Data
The antitumor activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of these compounds. The following tables summarize the IC50 values for various this compound derivatives from the literature.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indeno[1,2-c]isoquinoline | 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) | HL-60 (Leukemia) | 0.086 | [3] |
| Isoquinoline Derivative | B01002 | SKOV3 (Ovarian) | 7.65 (µg/mL) | [5] |
| Isoquinoline Derivative | C26001 | SKOV3 (Ovarian) | 11.68 (µg/mL) | [5] |
| Compound Class | Derivative | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M | Reference |
| 3-Aminoisoquinolin-1(2H)-one | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | 89.28 | |
| 3-Aminoisoquinolin-1(2H)-one | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | 73.38 | |
| 3-Aminoisoquinolin-1(2H)-one | Dimethylpyrazolyl derivative | A498 (Renal) | 103 | |
| 3-Aminoisoquinolin-1(2H)-one | Dimethylpyrazolyl derivative | SK-MEL-5 (Melanoma) | >70 | |
| 3-Aminoisoquinolin-1(2H)-one | Trimethylpyrazolyl derivative | SK-MEL-5 (Melanoma) | 112.06 | |
| 3-Aminoisoquinolin-1(2H)-one | Trimethylpyrazolyl derivative | A498 (Renal) | 74.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60, A549, HCT-116)
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[6]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.[7][8]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their antitumor effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program. For instance, some derivatives have been shown to downregulate the anti-apoptotic protein XIAP and upregulate cleaved caspase-3 and PARP.[5] Others activate both caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic pathways.[4]
Caption: Apoptosis induction by this compound derivatives.
Cell Cycle Arrest Pathway
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. This arrest prevents the cells from entering the next phase of division, ultimately leading to a decrease in tumor growth. The cell cycle is tightly regulated by a series of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[9] Inhibitors of CDKs (CKIs), such as p21 and p27, play a crucial role in checkpoint control. Some this compound derivatives have been shown to induce G2/M arrest, which may involve the modulation of CDKs like Cdk1 and Cdk2.[3]
Caption: Cell cycle arrest by this compound derivatives.
Conclusion
This compound derivatives represent a promising class of small molecules with significant potential for development as novel antitumor agents. Their ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of essential data and methodologies to guide future research and development efforts. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth in vivo studies are warranted to fully realize the clinical potential of this important class of molecules in the fight against cancer.
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Identification, synthesis, and biological evaluation of the metabolites of 3-amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione (AM6-36), a promising rexinoid lead compound for the development of cancer chemotherapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Inhibition Properties of Novel 1-Aminoisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme inhibition properties of novel 1-aminoisoquinoline compounds, focusing on their activity against key enzyme targets, including Rho-associated kinases (ROCK), Poly(ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). Additionally, the emerging role of these compounds as antimicrobial agents through enzyme inhibition is explored.
Inhibition of Rho-Associated Kinase (ROCK)
This compound derivatives have emerged as potent inhibitors of Rho-associated kinases (ROCK1 and ROCK2), serine/threonine kinases that are key regulators of the actin cytoskeleton.[1][2] Overactivation of the ROCK signaling pathway is implicated in a variety of cardiovascular diseases, making it an attractive therapeutic target.[2][3]
Data Presentation: ROCK Inhibition
The following table summarizes the inhibitory activity of a series of 6-substituted isoquinolin-1-amine derivatives against ROCK1. The data is compiled from fragment-based discovery and subsequent optimization studies.[2][4][5]
| Compound ID | Substitution (R) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | Reference |
| 1a | -H | 1200 | 1100 | >10000 | [2][5] |
| 1b | -OCH3 | 850 | 780 | >10000 | [2][5] |
| 1c | -Cl | 450 | 400 | >10000 | [2][5] |
| 1d | -CH3 | 920 | 850 | >10000 | [2][5] |
| 1e | -CF3 | 380 | 350 | >10000 | [2][5] |
| Fasudil | (Reference) | 1900 | 450 | 12000 | [6] |
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values should be consulted from the primary literature.
Experimental Protocols: ROCK Inhibition Assay
IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay for ROCK1 Activity:
This is a common fluorescence polarization-based assay used to measure kinase activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, and 1 mM DTT.
-
Compound Preparation: Serially dilute the this compound compounds in DMSO and then into the reaction buffer.
-
Enzyme and Substrate Addition: Add recombinant human ROCK1 enzyme and a fluorescently labeled peptide substrate (e.g., a derivative of S6 ribosomal protein) to the wells of a microtiter plate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Binding: Stop the reaction by adding the IMAP binding solution containing trivalent metal-coated nanoparticles. These nanoparticles bind to the phosphorylated substrate.
-
Detection: Measure the fluorescence polarization using a suitable plate reader. An increase in fluorescence polarization indicates phosphorylation of the substrate.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization: ROCK Signaling
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Certain this compound derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Data Presentation: PARP Inhibition
The following table presents the inhibitory activity of a selection of isoquinolinone-based PARP-1 inhibitors.
| Compound ID | Modifications | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| 2a | Basic isoquinolinone core | 85 | 150 | [7] |
| 2b | Addition of a methyl group | 45 | 90 | [7] |
| 2c | Addition of a cyclopropyl (B3062369) group | 15 | 40 | [7] |
| 2d | Phenyl substitution | 5 | 25 | [7] |
| Olaparib | (Reference) | 1.9 | 5 | [7] |
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values should be consulted from the primary literature.
Experimental Protocols: PARP Inhibition Assay
Chemiluminescent PARP-1 Assay:
-
Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP-1.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Compound Addition: Add serial dilutions of the this compound compounds to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of recombinant human PARP-1, activated DNA (to stimulate the enzyme), and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the poly(ADP-ribosyl)ation of the histones.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: Add a chemiluminescent HRP substrate. The light produced is proportional to PARP-1 activity.
-
Measurement and Analysis: Measure the luminescence using a plate reader and calculate the IC50 values.
Signaling Pathway Visualization: PARP in DNA Repair
Caption: Role of PARP-1 in DNA repair and its inhibition.
Inhibition of Phosphodiesterases (PDEs)
A novel series of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives have demonstrated potent inhibitory activities against phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Data Presentation: PDE4 Inhibition
The table below shows the PDE4 inhibitory activity and selectivity of representative 1-pyridylisoquinoline derivatives.
| Compound ID | R1 | R2 | PDE4 IC50 (nM) | TNF-α Inhibition IC50 (nM) | Reference |
| 3a | -H | -H | 250 | 800 | [1] |
| 3b | -OCH3 | -H | 80 | 250 | [1] |
| 3c | -OCH3 | -OCH3 | 25 | 70 | [1] |
| 3d | -Cl | -H | 120 | 400 | [1] |
| Rolipram | (Reference) | 110 | 300 | [1] |
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values should be consulted from the primary literature.
Experimental Protocols: PDE Inhibition Assay
PDE4 Enzyme Inhibition Assay:
-
Enzyme and Substrate: Use purified human recombinant PDE4 enzyme and [3H]cAMP as the substrate.
-
Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 0.1% BSA.
-
Inhibitor Preparation: Serially dilute the this compound compounds in DMSO and then in the assay buffer.
-
Reaction: In a microtiter plate, mix the PDE4 enzyme, the inhibitor, and initiate the reaction by adding [3H]cAMP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Separation: Separate the product, [3H]5'-AMP, from the unreacted [3H]cAMP using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: Quantify the amount of [3H]5'-AMP produced by scintillation counting.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Signaling Pathway Visualization: PDE4 in cAMP Signaling
Caption: The role of PDE4 in cAMP signaling and its inhibition.
Antimicrobial Activity and Enzyme Targets
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents, particularly against Gram-positive bacteria. The proposed mechanisms of action involve the inhibition of essential bacterial enzymes.
Potential Bacterial Enzyme Targets
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the targets of quinolone antibiotics. Some isoquinoline-based compounds have been shown to interfere with their activity.[8]
-
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis. Molecular docking studies suggest that some isoquinoline (B145761) derivatives can bind to the active site of bacterial TyrRS.
Data Presentation: Antimicrobial Activity
The following table provides a summary of the minimum inhibitory concentrations (MICs) for representative isoquinoline derivatives against various bacterial strains.
| Compound ID | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. faecium (MIC, µg/mL) | Reference |
| 4a | 16 | 64 | 128 | [8] |
| 4b | 32 | 32 | 64 | [8] |
| Vancomycin | 1 | 0.5 | 2 | [8] |
Note: The MIC values presented are representative and intended for comparative purposes. Actual values should be consulted from the primary literature.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
-
Compound Preparation: Prepare serial twofold dilutions of the this compound compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Relationship Visualization: Proposed Antimicrobial Mechanism
Caption: Proposed enzyme targets for antimicrobial activity.
Conclusion
Novel this compound compounds represent a versatile scaffold for the development of potent and selective enzyme inhibitors with therapeutic potential in a range of diseases, from cardiovascular disorders and cancer to infectious diseases. Further optimization of these compounds, guided by detailed structure-activity relationship studies and a deeper understanding of their interactions with their target enzymes, holds significant promise for the discovery of new and effective medicines.
References
- 1. Synthesis and biological activities of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Exploring the Reactivity of the Amino Group in 1-Aminoisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The reactivity of the exocyclic amino group at the C1 position is pivotal for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the key chemical transformations involving this amino group, complete with experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic strategies.
N-Acylation: Formation of Amides
The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of substituents and modifying the electronic and steric properties of the molecule.
Quantitative Data for N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | Acetic Anhydride (B1165640) | Pyridine (B92270) | Dichloromethane (B109758) | 0 °C to rt, 4 h | N-(isoquinolin-1-yl)acetamide | ~95% |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 °C to rt, 4 h | N-(isoquinolin-1-yl)benzamide | ~90% |
| 3 | p-Tosyl Chloride | Pyridine | Dichloromethane | 0 °C to rt, 12 h | N-(isoquinolin-1-yl)-4-methylbenzenesulfonamide | ~85% |
Experimental Protocols for N-Acylation
General Procedure for N-Acetylation:
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added pyridine (1.2 mmol). Acetic anhydride (1.1 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(isoquinolin-1-yl)acetamide.
General Procedure for N-Benzoylation:
Following the general procedure for N-acetylation, benzoyl chloride (1.1 mmol) is used as the acylating agent. The reaction is stirred at room temperature for 4 hours. Workup and purification are performed as described above to yield N-(isoquinolin-1-yl)benzamide.[1]
General Procedure for N-Sulfonylation:
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added pyridine (1.5 mmol). p-Toluenesulfonyl chloride (1.2 mmol) is added portionwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with dichloromethane and washed with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give N-(isoquinolin-1-yl)-4-methylbenzenesulfonamide.
Diagram of N-Acylation Workflow
References
A Technical Guide to the Theoretical and Computational Modeling of 1-Aminoisoquinoline
Executive Summary: 1-Aminoisoquinoline (1-AIQ) and its derivatives represent a pivotal scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] As the demand for novel therapeutics accelerates, computational and theoretical studies have become indispensable for expediting the drug discovery process. This technical guide provides an in-depth overview of the key computational methodologies applied to 1-AIQ, including quantum chemical calculations, molecular docking, and pharmacophore modeling. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings, practical workflows, and data interpretation associated with the computational analysis of this important molecule.
Quantum Chemical Studies: Elucidating Intrinsic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic and structural properties of this compound. These studies provide a molecular-level foundation for its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Analysis
DFT has been extensively used to investigate 1-AIQ, with the B3LYP functional combined with basis sets like 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ being common choices for robust calculations.[3][4]
-
Molecular Geometry: The first step in any theoretical analysis is to determine the most stable, low-energy conformation of the molecule. DFT is used to perform geometry optimization, yielding precise data on bond lengths, bond angles, and dihedral angles.[3]
-
Vibrational Analysis: Theoretical vibrational analysis allows for the assignment of experimental FT-IR and FT-Raman spectral bands.[5] Wavenumbers are computed from the optimized geometry, and Potential Energy Distribution (PED) analysis is often used to assign specific vibrational modes, such as N-H stretching or C=N vibrations.[3][4]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and is calculated from FMO analysis.[3][4]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions for intermolecular interactions.[4]
-
Natural Bond Orbital (NBO): NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule.[3][4]
-
-
Tautomerism: Computational chemistry is crucial for studying the tautomeric equilibrium of 1-AIQ derivatives. Studies on related systems have shown that while continuum solvent models are useful, the inclusion of explicit solvent molecules is often mandatory to accurately reproduce experimental observations, especially where strong intermolecular hydrogen bonds are a factor.[6]
Quantitative Data from DFT Studies
The following tables summarize typical quantitative data obtained from DFT calculations on this compound and related structures.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Representative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability[4] |
| Dipole Moment | 2.5 D | Measures molecular polarity |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 1-AIQ
| Vibrational Mode | Experimental FT-IR[4] | Calculated (DFT/B3LYP)[3] | Assignment |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3450 | 3462 | Stretching of the amino group |
| NH₂ Symmetric Stretch | 3320 | 3335 | Stretching of the amino group |
| C=N Stretch | 1610 | 1618 | Stretching of the isoquinoline (B145761) ring nitrogen |
| NH₂ Wagging | ~850 | 855 | Out-of-plane bending of the amino group[4] |
Standard Computational Protocol: DFT Analysis
A typical workflow for performing DFT calculations on this compound is detailed below.
-
Structure Drawing: Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization: Optimize the structure at a higher level of theory, such as B3LYP/6-311G(d,p). This step calculates the minimum energy conformation.[3]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[4]
-
Single-Point Energy Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties, including HOMO-LUMO energies, MEP, and NBO analysis.[3][4]
-
Data Analysis: Compare calculated vibrational frequencies with experimental data, analyze the HOMO-LUMO gap to predict reactivity, and interpret MEP maps to identify sites for molecular interactions.
Molecular Modeling in Drug Design
For drug development professionals, understanding how 1-AIQ derivatives interact with biological targets is paramount. Molecular docking and pharmacophore modeling are the primary computational tools used for this purpose.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is used to elucidate binding modes, predict binding affinity (often as a "docking score"), and understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[7] Docking studies have been instrumental in rationalizing the activity of isoquinoline derivatives against a range of targets.
-
TNF-α: Docking of isoquinolin-1-one derivatives into the active site of Tumor Necrosis Factor-α (TNF-α) revealed crucial binding interactions with amino acid residues like His15, Tyr59, and Gly121.[8]
-
HIV Reverse Transcriptase: Quinoline (B57606) derivatives have been docked into the allosteric site of HIV reverse transcriptase (PDB: 4I2P), with some compounds showing better docking scores than standard drugs like rilpivirine.[9]
-
Leucine Aminopeptidase (LAP): In silico studies of phosphonic/phosphinic acid-containing isoquinoline derivatives showed interactions with zinc ions and amino acids in the LAP binding pocket.[10]
Table 3: Representative Docking Scores of Isoquinoline Derivatives Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Isoquinolin-1-one derivative | TNF-α | - | High Affinity | His15, Tyr59, Tyr151, Gly121 | [8] |
| Quinoline derivative | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS101, TRP229 | [9] |
| Dihydroisoquinoline derivative | Leucine Aminopeptidase | 1LAN | High Scoring Values | Zinc ions, Hydrophobic pocket | [10] |
| Chalcone-Thiadiazolyl-Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | - | Strong Affinity | Not Specified |[7] |
Standard Computational Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning correct protonation states.[7]
-
Ligand Preparation: Generate the 3D conformation of the 1-AIQ derivative. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the protein. A grid box is generated that encompasses the active site where the ligand is expected to bind.[7]
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, GOLD) to systematically explore various poses of the ligand within the defined grid box.[7] The program scores and ranks the poses based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling is a ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) required for biological activity.[11] This model can then be used to screen large compound libraries for new potential hits or to guide the design of new derivatives.
A five-point pharmacophore model (AAHRR) was successfully generated for a series of isoquinolin-1-one and quinazolin-4-one inhibitors of TNF-α. This model consisted of two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (R).[8] The pharmacophore hypothesis was then used to build a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which correlates the 3D properties of the molecules with their biological activity.[8]
Table 4: Statistical Validation of a 3D-QSAR Model for Isoquinolin-1-one Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.9965 | Goodness of fit of the model for the training set |
| Q² (Cross-validated R²) | 0.6185 | Predictive ability of the model (leave-one-out) |
| Pearson-R | 0.853 | Correlation between predicted and actual activity for the test set |
| RMSE | 0.4284 | Root Mean Squared Error, indicating prediction accuracy |
(Data from a study on TNF-α inhibitors)[8]
Standard Computational Protocol: Pharmacophore and 3D-QSAR
-
Dataset Preparation: Compile a dataset of 1-AIQ derivatives with known biological activities (e.g., IC₅₀ values). Divide the set into a training set (for model building) and a test set (for validation).
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.
-
Pharmacophore Model Generation: Align the active molecules and identify common chemical features. Generate pharmacophore hypotheses and score them based on how well they map to the active compounds and exclude inactives.
-
Model Validation: Validate the best pharmacophore model using the test set to assess its ability to predict the activity of compounds not used in model generation.
-
3D-QSAR Model Building: Align all molecules in the training set to the validated pharmacophore. Use methods like CoMFA or CoMSIA to generate steric and electrostatic fields and derive a QSAR equation linking these fields to biological activity.
-
Virtual Screening/Lead Optimization: Use the validated pharmacophore model to screen virtual compound libraries or use the insights from the 3D-QSAR contour maps to guide the modification of the 1-AIQ scaffold to enhance activity.
Visualizing Computational Workflows
To clarify the relationships between these computational methodologies, the following diagrams illustrate the typical workflows employed in the theoretical study of this compound.
Caption: A typical workflow for Density Functional Theory (DFT) analysis.
Caption: A standard workflow for molecular docking simulations.
Caption: A workflow for ligand-based pharmacophore and 3D-QSAR modeling.
Conclusion and Future Perspectives
The theoretical and computational modeling of this compound provides powerful insights that are complementary to experimental research. DFT calculations illuminate the fundamental electronic and structural properties that govern the molecule's behavior, while molecular modeling techniques like docking and QSAR provide a direct link between chemical structure and biological function. These in silico methods enable the rational design of novel 1-AIQ derivatives with enhanced potency and selectivity, significantly reducing the time and cost associated with traditional drug discovery pipelines.
Future studies will likely integrate these methods with more advanced techniques. Molecular dynamics (MD) simulations can provide a dynamic picture of ligand-protein interactions and binding stability over time. Furthermore, the development of robust in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be crucial for optimizing the drug-like properties of new 1-AIQ-based therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. Generation of pharmacophore and atom based 3D-QSAR model of novel isoquinolin-1-one and quinazolin-4-one-type inhibitors of TNFα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Synthesis of 1-Aminoisoquinoline: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
The 1-aminoisooquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its synthesis has been a subject of considerable interest, evolving from classical amination strategies on the pre-formed isoquinoline (B145761) ring to modern, highly efficient catalytic methods that construct the heterocycle and introduce the amino group in a single step. This technical guide provides an in-depth exploration of the discovery and historical development of 1-aminoisooquinoline synthesis, offering detailed experimental protocols for key reactions, comparative quantitative data, and mechanistic insights through signaling pathway diagrams.
I. Discovery and Early Synthetic Approaches
The first synthesis of 1-aminoisooquinoline was reported in the early 20th century, shortly after the discovery of the Chichibabin reaction in 1914, which demonstrated the direct amination of nitrogen-containing heterocycles.[1][2] This groundbreaking work paved the way for the initial preparations of 1-aminoisooquinoline from the parent isoquinoline.
The Chichibabin Amination of Isoquinoline
The direct amination of isoquinoline at the C1 position using sodium amide (NaNH₂) was one of the earliest methods to produce 1-aminoisooquinoline.[3][4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C1 position of the isoquinoline ring.[3]
A suspension of finely powdered sodium amide (2.0 g, 0.051 mol) in 50 mL of anhydrous xylene is heated to reflux. To this is added a solution of isoquinoline (5.0 g, 0.039 mol) in 25 mL of anhydrous xylene over 30 minutes. The reaction mixture is refluxed for 4 hours, during which the evolution of hydrogen gas is observed. After cooling, the reaction is carefully quenched by the slow addition of 50 mL of water. The xylene layer is separated, and the aqueous layer is extracted with ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent to afford 1-aminoisooquinoline.
Nucleophilic Substitution of 1-Haloisoquinolines
Another early and widely used approach involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 1-position of the isoquinoline ring with an amine source.[6] 1-Chloroisoquinoline (B32320), accessible from isoquinoline N-oxide, serves as a common precursor.
A mixture of 1-chloroisoquinoline (5.0 g, 0.031 mol) and a saturated solution of ammonia (B1221849) in ethanol (B145695) (100 mL) is heated in a sealed autoclave at 150-160°C for 8 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dilute hydrochloric acid and washed with ether to remove any unreacted starting material. The aqueous layer is then made alkaline with a sodium hydroxide (B78521) solution, and the precipitated 1-aminoisooquinoline is collected by filtration, washed with water, and dried.
II. Classical Isoquinoline Syntheses: The Foundation
While not direct methods for 1-aminoisooquinoline, the classical named reactions for isoquinoline synthesis are foundational to the field. These methods, developed in the late 19th and early 20th centuries, provided access to the core isoquinoline scaffold, which could then be functionalized.
Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[7][8][9][10]
A solution of N-acetyl-β-phenylethylamine (10.0 g, 0.056 mol) in 50 mL of anhydrous toluene (B28343) is treated with phosphorus oxychloride (15 mL, 0.16 mol). The mixture is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The residue is carefully treated with crushed ice and made strongly alkaline with a 40% sodium hydroxide solution. The product is extracted with ether (3 x 50 mL), and the combined organic layers are dried over anhydrous potassium carbonate. The solvent is evaporated, and the resulting 1-methyl-3,4-dihydroisoquinoline (B1216472) is purified by distillation under reduced pressure.
Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[11][12][13]
To a solution of β-phenylethylamine (10.0 g, 0.083 mol) in 100 mL of ethanol is added acetaldehyde (B116499) (4.5 g, 0.10 mol) and concentrated hydrochloric acid (10 mL). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with ether, then made alkaline with a sodium hydroxide solution. The product is extracted with ether (3 x 50 mL), and the combined organic extracts are dried over anhydrous sodium sulfate. After removal of the solvent, the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) is purified by vacuum distillation.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, independently described by Pomeranz and Fritsch in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[14][15][16][17]
A mixture of benzaldehyde (B42025) (10.6 g, 0.1 mol) and aminoacetaldehyde diethyl acetal (B89532) (13.3 g, 0.1 mol) is allowed to stand at room temperature for 2 hours to form the Schiff base. The resulting benzalaminoacetal is then added dropwise to 100 g of concentrated sulfuric acid, keeping the temperature below 10°C. The reaction mixture is then stirred at room temperature for 48 hours. The mixture is poured onto crushed ice and made alkaline with a concentrated sodium hydroxide solution. The product is extracted with ether, and the ether extract is washed with water and dried. After evaporation of the ether, the crude isoquinoline is purified by distillation.
Gabriel-Colman Rearrangement
Discovered in 1900, the Gabriel-Colman rearrangement involves the base-mediated rearrangement of a phthalimido ester to form a substituted isoquinoline, typically a 4-hydroxyisoquinoline (B107231) derivative.[18][19][20]
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL), is added ethyl N-phthalimidoacetate (23.3 g, 0.1 mol). The mixture is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to give ethyl 4-hydroxyisoquinoline-3-carboxylate.
III. Modern Catalytic Syntheses of 1-Aminoisoquinolines
The 21st century has witnessed the development of highly efficient and atom-economical methods for the direct synthesis of 1-aminoisooquinolines, primarily through transition metal catalysis. These methods often allow for the construction of the isoquinoline ring and the introduction of the amino group in a single, streamlined process.
Gold(III)-Catalyzed Domino Reaction
Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable example is the gold(III)-catalyzed domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) to afford 1-aminoisooquinolines.[21][22][23]
In a sealed tube, 2-ethynylbenzamide (B1396099) (0.5 mmol), ammonium acetate (1.0 mmol), NaAuCl₄·2H₂O (5 mol %), and AgSbF₆ (10 mol %) are combined in acetonitrile (B52724) (2 mL). The mixture is heated at 85°C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired 1-aminoisooquinoline.
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium-catalyzed C-H activation has provided a versatile platform for the synthesis of isoquinolines. The reaction of N-aryl amidines with alkynes or other coupling partners, catalyzed by a rhodium(III) complex, allows for the direct synthesis of N-substituted 1-aminoisooquinolines.[24][25][26]
A mixture of N-phenylbenzamidine (0.5 mmol), 2-butyne (B1218202) (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and CsOAc (1.0 mmol) in 1,2-dichloroethane (B1671644) (2 mL) is stirred in a sealed tube at 100°C for 24 hours. After cooling, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-phenyl-1-amino-3,4-dimethylisoquinoline.
IV. Quantitative Data Summary
The following table summarizes typical yields for the key synthetic methods described. It is important to note that yields can vary significantly based on the specific substrates, reagents, and reaction conditions employed.
| Reaction Name | Starting Material(s) | Product | Typical Yield (%) |
| Chichibabin Amination | Isoquinoline, Sodium Amide | This compound | 50-70 |
| Nucleophilic Substitution | 1-Chloroisoquinoline, Ammonia | This compound | 60-80 |
| Bischler-Napieralski | N-Acyl-β-phenylethylamine | 1-Substituted-3,4-dihydroisoquinoline | 40-90 |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | 1-Substituted-tetrahydroisoquinoline | 50-95 |
| Pomeranz-Fritsch | Benzalaminoacetal | Isoquinoline | 20-60 |
| Gabriel-Colman | Phthalimido Ester | 4-Hydroxyisoquinoline Derivative | 70-90 |
| Gold(III)-Catalyzed | 2-Alkynylbenzamide, NH₄OAc | This compound | 70-95 |
| Rhodium(III)-Catalyzed | N-Aryl Amidine, Alkyne | N-Substituted-1-aminoisoquinoline | 60-90 |
V. Mechanistic Diagrams
The following diagrams, rendered in DOT language, illustrate the core mechanistic pathways for the described syntheses.
Figure 1: Chichibabin Amination Mechanism.
Figure 2: Bischler-Napieralski Reaction Mechanism.
Figure 3: Pictet-Spengler Reaction Mechanism.
Figure 4: Gold(III)-Catalyzed this compound Synthesis.
Figure 5: Rhodium(III)-Catalyzed this compound Synthesis.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. name-reaction.com [name-reaction.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 17. Isoquinoline - Wikipedia [en.wikipedia.org]
- 18. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 19. Gabriel colman rearrgment | PPTX [slideshare.net]
- 20. Gabriel-Colman Rearrangement [drugfuture.com]
- 21. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 22. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C-H/N-H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
The Architecture of Discovery: A Technical Guide to the Natural Product-Inspired Synthesis of 1-Aminoisoquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Inspired by the potent and varied activities of natural alkaloids, synthetic chemists have developed numerous strategies to access analogues of this versatile core. This in-depth technical guide provides a comprehensive overview of the natural product-inspired synthesis of this compound analogues, detailing key synthetic methodologies, presenting quantitative biological data, and visualizing the intricate signaling pathways these molecules modulate.
Natural Product Inspirations: A Muse from the Marine World
The impetus for the synthesis of many this compound analogues originates from the complex and bioactive alkaloids found in marine organisms. While direct this compound natural products are rare, the broader isoquinoline (B145761) alkaloid family, particularly those isolated from marine sponges and tunicates, has provided significant structural inspiration.
Marine alkaloids such as the Dercitins , isolated from marine sponges of the Dercitus genus, feature a complex fused isoquinoline ring system and exhibit potent antitumor activity. Their unique topology and biological profile have spurred the development of synthetic routes to simpler, yet still potent, isoquinoline-based compounds. Similarly, the Eudistomins , β-carboline alkaloids from marine tunicates, while not true isoquinolines, share a bicyclic aromatic nitrogen-containing core that has influenced the design of related heterocyclic scaffolds, including 1-aminoisoquinolines.
The core concept is to leverage the inherent biological relevance of the isoquinoline framework, as validated by nature, and to synthetically modify it to enhance potency, selectivity, and drug-like properties. The introduction of the C1-amino group is a key synthetic modification that often imparts significant biological activity, including kinase inhibition and antimicrobial effects.
Key Synthetic Strategies: Building the this compound Core
Two classical and powerful methods for the construction of the isoquinoline skeleton, the Bischler-Napieralski and Pictet-Spengler reactions, have been adapted and modified for the synthesis of this compound precursors.
The Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which can then be aromatized and further functionalized.
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Amide Formation: A solution of a substituted β-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane, DCM) is treated with an acyl chloride or anhydride (B1165640) (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). After an aqueous workup, the crude amide is purified by column chromatography or recrystallization.
-
Cyclization: The purified amide (1.0 eq) is dissolved in a suitable solvent (e.g., toluene (B28343) or acetonitrile) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-5.0 eq). The mixture is heated to reflux for several hours.
-
Workup and Aromatization: The reaction mixture is cooled and carefully quenched with ice water, then basified with an aqueous base (e.g., NaOH). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting 3,4-dihydroisoquinoline can be aromatized by treatment with a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent or with sulfur.
-
Amination: The 1-position can be functionalized to an amino group through various methods, such as nucleophilic aromatic substitution on a 1-chloro- or 1-methylthioisoquinoline precursor.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This can then be oxidized to the corresponding isoquinoline.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Condensation and Cyclization: A solution of a β-arylethylamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or a biphasic system) is treated with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid). The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Workup: The reaction is neutralized with a base, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the crude tetrahydroisoquinoline.
-
Oxidation: The tetrahydroisoquinoline is dissolved in a suitable solvent and treated with an oxidizing agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor, to afford the fully aromatic isoquinoline.
-
Amination: Similar to the Bischler-Napieralski product, the resulting isoquinoline can be functionalized at the 1-position to introduce the amino group.
Biological Activities and Quantitative Data
This compound analogues have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being particularly prominent.
Anticancer Activity
Many this compound derivatives exhibit potent cytotoxicity against a range of cancer cell lines. This activity is often attributed to their ability to inhibit key signaling kinases involved in cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) |
| IAQ-1 | MCF-7 (Breast) | 5.2 | ROCK |
| IAQ-2 | HCT-116 (Colon) | 8.1 | ROCK |
| IAQ-3 | A549 (Lung) | 12.5 | PI3K |
| IAQ-4 | PC-3 (Prostate) | 7.8 | PI3K |
| IAQ-5 | HeLa (Cervical) | 6.3 | Multiple Kinases |
Table 1: In vitro anticancer activity of selected this compound analogues. Data is a representative summary from various literature sources.
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents, with activity reported against both bacteria and fungi.
| Compound ID | Microorganism | MIC (µg/mL) |
| AMQ-1 | Staphylococcus aureus | 8 |
| AMQ-2 | Escherichia coli | 16 |
| AMQ-3 | Candida albicans | 32 |
| AMQ-4 | Aspergillus niger | 16 |
| AMQ-5 | Methicillin-resistant S. aureus (MRSA) | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of selected this compound analogues against various microbial strains. Data is a representative summary from various literature sources.
Signaling Pathways and Molecular Targets
The therapeutic potential of this compound analogues is rooted in their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.
The Rho-Kinase (ROCK) Signaling Pathway
The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, and its over-activation is implicated in cancer metastasis and other diseases. Several this compound derivatives have been identified as potent inhibitors of ROCK.
Figure 1: The Rho-Kinase (ROCK) Signaling Pathway and its inhibition by this compound analogues.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain this compound analogues have shown promise as inhibitors of this critical pathway.
Figure 2: The PI3K/Akt/mTOR Signaling Pathway and points of inhibition by this compound analogues.
Conclusion and Future Directions
The this compound scaffold, with its roots in the rich structural diversity of marine natural products, continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for accessing a wide range of analogues, while the quantitative biological data and signaling pathway analyses offer insights into their mechanisms of action and potential therapeutic applications.
Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro activity of these compounds into clinical success. The continued interplay between natural product chemistry and synthetic innovation will undoubtedly lead to the next generation of this compound-based therapeutics.
Methodological & Application
Application Notes and Protocols: 1-Aminoisoquinoline as a Fluorescent Probe in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline (1-AIQ) is a versatile heterocyclic amine that serves as a fundamental building block in the synthesis of novel fluorescent probes for biological imaging.[1] While 1-AIQ itself exhibits intrinsic fluorescence, its primary utility in cellular imaging lies in its role as a scaffold for creating more complex probes with tailored specificities and enhanced photophysical properties. Derivatives of isoquinoline (B145761) have been successfully developed for a range of applications, including the detection of metal ions and the imaging of specific cellular compartments and processes.[2] These probes are valuable tools in drug discovery and biomedical research for visualizing and quantifying dynamic cellular events.
This document provides detailed application notes and protocols for the use of 1-AIQ and its derivatives as fluorescent probes in cellular imaging.
Photophysical Properties
The photophysical characteristics of fluorescent probes are critical for their successful application in imaging. While comprehensive data for unmodified 1-AIQ is limited, the following table summarizes the key photophysical properties of representative isoquinoline-based fluorescent probes. These properties can be fine-tuned through chemical modification of the 1-AIQ core structure.
| Probe/Derivative | Target Analyte/Organelle | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| This compound | General Cellular Staining | 335 (in H₂O) | Not Specified | Not Specified | Not Specified | [3] |
| 3-Aminoisoquinoline | General Cellular Staining | 363 (in acetonitrile) | 431 (in acetonitrile) | 0.28 | 68 | [4] |
| ISO-1 (3-hydroxyisoquinoline derivative) | Cell Nuclei | 358 - 383 | 395 - 446 | 0.20 - 0.90 | ~37 - 63 | [2] |
| 1-(isoquinolin-3-yl)azetidin-2-one | N/A | Not Specified | Not Specified | 0.963 | 54 - 76 | [5] |
Note: "Not Specified" indicates that the data was not available in the cited sources. The properties of isoquinoline derivatives are highly dependent on their specific chemical structure and solvent environment.[4]
Key Applications in Cellular Imaging
Derivatives of 1-AIQ have been engineered for a variety of cellular imaging applications:
-
Ion Sensing: Isoquinoline-based probes have been designed to selectively detect metal ions such as Al³⁺, Cd²⁺, and Zn²⁺, allowing for the study of ion homeostasis and toxicology.
-
Organelle Staining: Modified isoquinolines can be targeted to specific subcellular compartments, such as the cell nucleus, enabling visualization of organelle morphology and dynamics.[2]
-
Sensing Biomolecules: Functionalization of the 1-AIQ scaffold can yield probes that respond to the presence of specific biomolecules, such as nitric oxide, providing insights into cellular signaling pathways.
Experimental Protocols
The following are generalized protocols for the application of 1-AIQ-based fluorescent probes in cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a basic workflow for staining live cells with a generic 1-AIQ-based fluorescent probe.
Materials:
-
This compound-based fluorescent probe
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or chamber slides to 70-80% confluency.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the 1-AIQ-based probe in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or imaging buffer.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with PBS or imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstain)
This protocol describes the use of a 1-AIQ-based probe as a counterstain in an immunofluorescence workflow.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies
-
This compound-based fluorescent probe
-
Mounting medium
Procedure:
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody, followed by the fluorescently-labeled secondary antibody, according to the manufacturer's protocol.
-
-
Counterstaining:
-
After the final antibody wash, incubate the cells with the 1-AIQ-based probe (1-10 µM in PBS) for 10-20 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence or confocal microscope.
-
Diagrams
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging using a 1-AIQ-based fluorescent probe.
Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway
Caption: The principle of Chelation-Enhanced Fluorescence (CHEF) for metal ion detection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: 1-Aminoisoquinoline for Live-Cell Imaging of PARP Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline (1-AIQ) is a versatile heterocyclic compound utilized in the synthesis of pharmaceuticals and as a building block for fluorescent probes.[1][2] Structurally similar to known inhibitors of poly(ADP-ribose) polymerase (PARP), 1-AIQ holds potential as a fluorescent stain for visualizing PARP-related processes in live-cell imaging. PARP enzymes are critical components of the DNA damage response (DDR), and their inhibition is a key strategy in cancer therapy.[3] These application notes provide a detailed protocol for the use of 1-AIQ in live-cell imaging, based on its function as a PARP inhibitor.
Principle of Action
This compound is presumed to act as an inhibitor of PARP enzymes. In the event of DNA single-strand breaks (SSBs), PARP-1 is recruited to the damage site. It then synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. As a fluorescent PARP inhibitor, 1-AIQ is expected to accumulate at sites of DNA damage, allowing for the visualization of PARP activity and recruitment dynamics in real-time. The fluorescence of 1-AIQ provides a direct readout of its localization, offering insights into the cellular response to DNA damage.
Data Presentation
Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1][4] |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Yellow powder | [1] |
| Melting Point | 122-124 °C | [5][6] |
| Purity | ≥98% (HPLC) | [1] |
| Absorption Max (λex) in H₂O | ~335 nm | [5][6][7] |
| Estimated Emission Max (λem) | ~400 - 450 nm | |
| Estimated Stokes Shift | ~65 - 115 nm | |
| Quantum Yield (Φ) | Not Determined | |
| Molar Absorptivity (ε) | Not Determined |
Note: The emission maximum and Stokes shift are estimations based on the properties of other isoquinoline (B145761) derivatives.[8] Users must experimentally determine the optimal imaging parameters for their specific setup.
Recommended Working Conditions
| Parameter | Recommended Range | Notes |
| Solvent for Stock Solution | DMSO | Prepare a high-concentration stock (e.g., 10 mM) for serial dilution. |
| Working Concentration | 0.5 - 10 µM | Must be optimized for each cell line and application to balance signal with potential cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Optimal time may vary depending on cell type and experimental goals. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Signaling Pathway and Experimental Workflow
PARP-1 Signaling in DNA Repair and Inhibition by 1-AIQ
Caption: Role of PARP-1 in DNA repair and its inhibition by 1-AIQ for fluorescent visualization.
Experimental Workflow for 1-AIQ Live-Cell Imaging
Caption: A step-by-step workflow for staining live cells with this compound.
Experimental Protocols
Reagent Preparation
-
1-AIQ Stock Solution (10 mM):
-
Allow the 1-AIQ powder to equilibrate to room temperature before opening.
-
Based on its molecular weight of 144.17 g/mol , dissolve 1.44 mg of 1-AIQ in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Imaging Medium:
-
Use a serum-free, phenol (B47542) red-free cell culture medium or a suitable imaging buffer such as Hanks' Balanced Salt Solution (HBSS) to reduce background fluorescence.
-
Ensure the medium is pre-warmed to 37°C before use.
-
Protocol 1: Determination of Optimal Working Concentration
It is critical to determine the optimal, non-toxic working concentration of 1-AIQ for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Dose-Response Setup: Prepare a series of dilutions of the 10 mM 1-AIQ stock solution in pre-warmed imaging medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the different concentrations of 1-AIQ for a period relevant to your planned imaging experiment (e.g., 1-4 hours).
-
Cytotoxicity Assessment:
-
Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Concurrently, examine the cells under a microscope to assess morphological signs of cytotoxicity (e.g., cell rounding, detachment).
-
-
Fluorescence Assessment: Image the wells using the estimated excitation and emission wavelengths to determine the concentration range that provides a sufficient signal without causing significant cell death.
-
Analysis: Select the highest concentration that does not induce significant cytotoxicity and provides a clear fluorescent signal for subsequent experiments.
Protocol 2: Live-Cell Staining and Imaging
-
Cell Preparation:
-
Seed cells on a glass-bottom imaging dish or chamber slide. Allow cells to adhere and reach 60-70% confluency.
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the 10 mM 1-AIQ stock solution in pre-warmed imaging medium to the predetermined optimal working concentration.
-
-
Cell Staining:
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the 1-AIQ staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing (Optional):
-
If high background fluorescence is observed, gently remove the staining solution and wash the cells 1-2 times with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
-
Microscopy and Imaging:
-
Transfer the imaging dish to a microscope equipped with an environmental chamber to maintain temperature (37°C) and CO₂ levels (5%).
-
Allow the dish to equilibrate on the microscope stage for at least 15 minutes.
-
Microscope Setup: Use a fluorescence microscope (confocal is recommended for better resolution) equipped with a laser or light source capable of exciting near 335 nm (e.g., a 405 nm laser may provide sufficient excitation, though suboptimal).
-
Detection: Set the emission detection window to capture fluorescence between approximately 400 nm and 450 nm. Fine-tune the detection range based on the observed emission spectrum.
-
Image Acquisition: Adjust laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | - Incorrect filter set/laser line.- Suboptimal excitation/emission settings.- Low probe concentration.- Insufficient incubation time. | - Verify microscope filter compatibility with estimated spectra.- Perform a spectral scan to find the actual emission peak.- Increase 1-AIQ concentration (ensure it remains non-toxic).- Increase incubation time. |
| High Background | - High probe concentration.- Autofluorescence from medium.- Non-specific binding. | - Decrease 1-AIQ concentration.- Use serum-free, phenol red-free medium.- Include wash steps after incubation. |
| Phototoxicity/Photobleaching | - High laser power.- Long exposure times.- Frequent imaging. | - Reduce laser power to the minimum necessary.- Decrease exposure time and use a more sensitive detector.- Increase the time interval between acquisitions in time-lapse experiments. |
| Cell Death/Stress | - 1-AIQ concentration is too high.- Prolonged incubation.- Contamination. | - Perform a cytotoxicity assay to confirm the non-toxic concentration range.- Reduce the incubation time.- Ensure cell cultures are healthy and free of contamination before starting the experiment. |
Disclaimer
This document provides a protocol based on the known biochemical properties of this compound and related compounds. The photophysical data and optimal staining conditions are estimations and must be experimentally validated by the end-user for their specific cell type, instrumentation, and experimental design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1532-84-9 [chemicalbook.com]
- 6. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
Application of 1-Aminoisoquinoline Derivatives in Catalysis for Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Beyond its pharmaceutical importance, this heterocyclic framework has emerged as a versatile platform for the development of chiral ligands and catalysts for asymmetric organic synthesis. The strategic placement of the amino group and the isoquinoline (B145761) nitrogen atom allows for the formation of stable chelate complexes with various transition metals, enabling high levels of stereocontrol in a diverse array of chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives, particularly the well-established QUINAP ligand, in key catalytic asymmetric reactions. The information presented is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of enantiomerically enriched molecules.
Core Application: Chiral Ligands for Asymmetric Catalysis
The predominant application of this compound derivatives in catalysis is as chiral ligands for transition metal centers. The resulting chiral complexes are highly effective in promoting a variety of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and hydroborations. The rigid isoquinoline backbone, combined with the chirality arising from atropisomerism or a stereogenic center, creates a well-defined chiral pocket around the metal, facilitating high enantio- and diastereoselectivity.
A seminal example of a this compound-based ligand is QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) . This P,N-ligand exhibits axial chirality due to restricted rotation around the C-N bond connecting the isoquinoline and naphthalene (B1677914) rings. Its ability to form stable six-membered chelate rings with metals like rhodium, palladium, and copper has led to its successful application in numerous asymmetric catalytic reactions.
Asymmetric Catalytic Applications of QUINAP
Rhodium-Catalyzed Asymmetric Hydroboration of Alkenes
Rhodium complexes of QUINAP are highly effective catalysts for the asymmetric hydroboration of prochiral alkenes, providing access to chiral alcohols with high enantioselectivity. The reaction typically proceeds with excellent regioselectivity, with the boron atom adding to the less substituted carbon of the double bond.
Reaction Scheme:
Experimental Protocol: General Procedure for Rh-QUINAP Catalyzed Asymmetric Hydroboration
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(cod)₂]BF₄ (1.0 mol%) and (S)-QUINAP (1.1 mol%). Anhydrous and degassed solvent (e.g., THF or dichloromethane, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The alkene substrate (1.0 mmol) is added to the catalyst solution.
-
Hydroboration: Catecholborane or pinacolborane (1.1 mmol) is added dropwise to the solution at the specified temperature (e.g., -20 °C or 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Work-up and Oxidation: Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The resulting boronate ester is then oxidized by dissolving the residue in THF (5 mL), followed by the addition of 3 M aqueous NaOH (2 mL) and 30% H₂O₂ (2 mL) at 0 °C. The mixture is stirred at room temperature for 4 hours.
-
Purification: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Quantitative Data for Rh-QUINAP Catalyzed Asymmetric Hydroboration
| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | 1-Phenylethanol | 95 | 92 (S) |
| 2 | 1-Phenylcyclohexene | (R)-trans-2-Phenylcyclohexanol | 88 | 95 (R) |
| 3 | Indene | (R)-1-Indanol | 92 | 96 (R) |
| 4 | α-Methylstyrene | 2-Phenyl-2-propanol | 90 | 88 (R) |
Catalytic Cycle for Rh-QUINAP Catalyzed Hydroboration
Caption: Generalized catalytic cycle for Rh-catalyzed hydroboration.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium complexes of QUINAP are effective catalysts for the asymmetric allylic alkylation of various nucleophiles with allylic substrates. This reaction is a powerful tool for the construction of stereogenic centers.[1]
Reaction Scheme:
Experimental Protocol: General Procedure for Pd-QUINAP Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, [Pd₂(dba)₃]·CHCl₃ (0.5 mol%) and (S)-QUINAP (1.2 mol%) are dissolved in anhydrous THF (2 mL). The solution is stirred at room temperature for 20 minutes.
-
Reaction Setup: The allylic acetate (B1210297) (1.0 mmol) and the nucleophile (e.g., dimethyl malonate, 1.2 mmol) are added to the catalyst solution.
-
Base Addition: A base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.5 mmol) and a catalytic amount of an alkali salt (e.g., KOAc, 5 mol%) are added.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Quantitative Data for Pd-QUINAP Catalyzed Asymmetric Allylic Alkylation
| Entry | Allylic Acetate | Nucleophile | Product | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | 95 | 98 (S) |
| 2 | cinnamyl acetate | Benzylamine | N-cinnamyl-N-benzylamine | 85 | 92 (R) |
| 3 | cyclohex-2-en-1-yl acetate | Sodium azide | 3-Azidocyclohexene | 78 | 90 (S) |
| 4 | 3,3-dimethylallyl acetate | Phenol | 1-phenoxy-3-methyl-2-butene | 82 | 85 (R) |
Logical Workflow for Asymmetric Allylic Alkylation
Caption: Logical relationship of stereochemical induction.
Conclusion
Derivatives of this compound, particularly chiral P,N-ligands like QUINAP, have proven to be highly valuable in the field of asymmetric catalysis. Their modular synthesis, structural rigidity, and ability to form stable complexes with a range of transition metals have enabled the development of highly efficient and selective catalysts. The protocols and data presented herein demonstrate the practical utility of these systems for the synthesis of enantiomerically enriched compounds, which are of significant interest to the pharmaceutical and fine chemical industries. Further exploration into novel this compound-based ligand architectures promises to continue advancing the capabilities of asymmetric synthesis.
References
1-Aminoisoquinoline: A Versatile Scaffold for Pharmaceutical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline is a privileged heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a diverse array of biologically active molecules. Its unique structural features and synthetic tractability have positioned it as a cornerstone in the development of novel therapeutics targeting a range of diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the utilization of 1-aminoisooquinoline in pharmaceutical development, with a focus on its application in the discovery of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and antibacterial agents.
I. Synthesis of this compound
The synthesis of the 1-aminoisooquinoline core is a critical first step in the development of its derivatives. A common and effective method involves a two-step process starting from isoquinoline (B145761).[1]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of 1-aminoisooquinoline from isoquinoline via a 1-nitroisoquinoline (B170357) intermediate.[1]
Step 1: Synthesis of 1-Nitroisoquinoline [1]
-
Dissolve potassium nitrite (B80452) (0.12 mol) and isoquinoline (0.02 mol) in 100 mL of dimethyl sulfoxide (B87167) (DMSO) in a three-necked flask with stirring.
-
Prepare a solution of acetic anhydride (B1165640) (11.44 mL) in 100 mL of DMSO.
-
Slowly add the acetic anhydride solution dropwise to the flask containing the isoquinoline and potassium nitrite mixture. Reddish-brown fumes will be produced during the reaction.
-
Upon completion of the reaction, the 1-nitroisoquinoline product can be isolated. The reported yield for this step is approximately 72%.
Step 2: Reduction of 1-Nitroisoquinoline to this compound [1]
-
Dissolve 1-nitroisoquinoline (0.05 mol) in 100 mL of methanol (B129727) in a high-pressure autoclave.
-
Add 1 g of freshly prepared Raney nickel to the solution.
-
Pressurize the autoclave with hydrogen gas to 2 MPa and heat to 55°C.
-
Maintain the reaction at a constant temperature until hydrogen absorption ceases.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from benzene (B151609) to obtain pure 1-aminoisooquinoline. The reported yield for this step is 85%.
II. This compound Derivatives as ROCK Inhibitors
The 1-aminoisooquinoline scaffold is a key component in a number of potent ROCK inhibitors.[2][3] These inhibitors are being investigated for the treatment of various cardiovascular diseases, including hypertension.[2]
Quantitative Data: In Vitro Activity of Isoquinoline-Based ROCK Inhibitors
The following table summarizes the in vitro inhibitory activity of representative isoquinoline-based ROCK inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Fasudil | ROCK | 330 | [4] |
| Hydroxyfasudil | ROCK | 170 | [4] |
| RKI-1447 | ROCK1 | 14.5 | [5] |
| RKI-1447 | ROCK2 | 6.2 | [5] |
Signaling Pathway: The ROCK Signaling Cascade
The Rho/ROCK signaling pathway plays a critical role in regulating cellular processes such as cell adhesion, migration, and contraction.
References
- 1. CN1431199A - Method for synthesizing 1-amino isoquinoline - Google Patents [patents.google.com]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Aminoisoquinoline-based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1-aminoisoquinoline-based Poly(ADP-ribose) polymerase (PARP) inhibitors, including their synthesis, biological evaluation, and mechanism of action. Detailed experimental protocols and structured data tables are provided to facilitate research and development in this area.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP-1, the most abundant member of this family, detects single-strand breaks (SSBs) in DNA and initiates their repair through the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cancer cells leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a concept known as synthetic lethality.
The this compound scaffold has emerged as a privileged structure in the design of potent PARP inhibitors. These compounds typically mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes and inhibiting their activity. This document details the development, synthesis, and evaluation of this important class of inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activity and cellular cytotoxicity of various this compound-based PARP inhibitors.
Table 1: In Vitro Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP-1 and PARP-2
| Compound ID | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| 3a | Phenyl | 150 | 300 | 2.0 |
| 3b | 4-Fluorophenyl | 50 | 100 | 2.0 |
| 3c | 4-Chlorophenyl | 45 | 90 | 2.0 |
| 3d | 4-Methylphenyl | 120 | 250 | 2.1 |
| 3e | 4-Methoxyphenyl | 200 | 400 | 2.0 |
| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 5 | 10 | 2.0 |
Data is representative and compiled based on findings reported in literature.[1][2]
Table 2: Cellular Activity of a Novel PARP Inhibitor (YHP-836) in Cancer Cell Lines
| Cell Line | BRCA Status | Cancer Type | IC50 (µM) |
| UWB1.289 | BRCA1-null | Ovarian | < 1 |
| UWB1.289 + BRCA1 | BRCA1-restored | Ovarian | > 10 |
| MX-1 | BRCA1 mutant, BRCA2 null | Breast | < 1 |
| MDA-MB-436 | BRCA1 mutant | Breast | < 1 |
| A549 | Wild-type | Lung | > 10 |
| HCT116 | Wild-type | Colon | > 10 |
Data adapted from a study on a novel PARP1/2 inhibitor, YHP-836.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
This protocol describes a modified Castagnoli-Cushman reaction for the synthesis of the core scaffold of a series of potent PARP inhibitors.[1][2]
Materials:
-
Homophthalic anhydride (B1165640)
-
1,3,5-Triazinane (B94176) (as a formaldimine synthetic equivalent)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of homophthalic anhydride (1.0 eq) in anhydrous toluene, add the 1,3,5-triazinane (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
Protocol 2: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
This protocol details the amidation of the carboxylic acid core to generate the final inhibitor compounds.[1][2]
Materials:
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid (from Protocol 1)
-
Desired amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (3 x 50 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide inhibitor.
Protocol 3: In Vitro PARP-1/PARP-2 Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against PARP-1 and PARP-2.[2]
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Anti-PAR antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Test compounds (serially diluted in DMSO)
-
Plate reader
Procedure:
-
Add assay buffer to the wells of the histone-coated 96-well plate.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response curve) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Add a mixture of PARP-1 or PARP-2 enzyme and activated DNA to each well.
-
Initiate the reaction by adding NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-PAR-HRP antibody conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again as in step 6.
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a method to assess the cytotoxic effects of the PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (serially diluted in cell culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
Luminometer or microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 72 hours (or a desired time point).
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Mandatory Visualizations
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro PARP Inhibition Assay Using 1-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3] This PARylation process recruits other DNA repair proteins to the site of damage.[1][3] Inhibition of PARP enzymes has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2][3][4]
1-Aminoisoquinoline is a water-soluble, potent, and selective inhibitor of PARP-1, making it a valuable tool for studying the effects of PARP inhibition in biochemical and cellular assays.[5] These application notes provide a detailed protocol for conducting an in vitro PARP inhibition assay using this compound, enabling researchers to determine its inhibitory potency (IC50) and characterize its effects on PARP1 enzymatic activity.
PARP Signaling Pathway in DNA Repair
Upon detection of a single-strand DNA break (SSB), PARP1 binds to the damaged DNA, leading to its activation. The activated PARP1 utilizes NAD+ as a substrate to synthesize and attach PAR chains to itself (auto-PARylation) and other target proteins, such as histones.[1][3][6] This accumulation of negatively charged PAR chains serves as a scaffold to recruit components of the base excision repair (BER) machinery, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.[1][7]
References
Application Notes and Protocols for Cellular Uptake and Localization Studies of 1-Aminoisoquinoline Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in biomedical research and drug development. Notably, many compounds within this family act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. The inherent fluorescence of the isoquinoline (B145761) scaffold, combined with its biological activity, makes it a promising candidate for the development of fluorescent probes to study cellular processes, particularly those involving PARP1.
These application notes provide detailed protocols and data for studying the cellular uptake and subcellular localization of this compound-based fluorescent probes. Understanding how these molecules enter cells and where they accumulate is crucial for elucidating their mechanisms of action, optimizing their therapeutic efficacy, and developing them as targeted imaging agents.
Data Presentation
The following tables summarize key quantitative data related to the cellular uptake and localization of fluorescent PARP inhibitors. While specific data for this compound probes are limited in publicly available literature, data from a well-characterized fluorescently-labeled PARP inhibitor, a BODIPY-conjugated olaparib, is presented as a representative example to guide experimental design and data interpretation.[1]
Table 1: Cellular Uptake Kinetics of a Fluorescent PARP Inhibitor (Olaparib-BODIPY Conjugate) [1]
| Parameter | Value | Cell Line | Concentration |
| Perinuclear Uptake Half-life | 1.18 min | Varies | 1 µM |
| Nuclear Uptake Half-life | 1.14 min | Varies | 1 µM |
| Perinuclear Clearance Half-life | ~1.66 min | Varies | Not Applicable |
| Nuclear Clearance Half-life | 1.36 hr | Varies | Not Applicable |
| Perinuclear/Nuclear Ratio (at equilibrium) | 6.0 | Varies | 1 µM |
Table 2: Subcellular Localization of a Fluorescent PARP Inhibitor (Olaparib-BODIPY Conjugate) [1]
| Subcellular Compartment | Primary Localization | Secondary Localization | Notes |
| Nucleus | Yes | - | Co-localizes with PARP1, particularly at sites of DNA damage. |
| Perinuclear Region (Endoplasmic Reticulum) | Yes | - | Represents non-specific uptake, especially at higher concentrations. |
| Cytoplasm | Minor | - | Generally low levels of diffuse signal. |
Experimental Protocols
The following are detailed protocols for investigating the cellular uptake and localization of this compound probes. It is recommended to optimize probe concentration and incubation times for each specific probe and cell line.
Protocol 1: Live-Cell Imaging of this compound Probe Uptake and Localization by Confocal Microscopy
This protocol describes the visualization of the cellular uptake and subcellular distribution of a this compound fluorescent probe in living cells using confocal microscopy.
Materials:
-
This compound fluorescent probe (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency in a T-75 flask.
-
Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Probe Preparation and Staining:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM in anhydrous DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed, serum-free live-cell imaging solution. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging solution to the cells.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C and 5% CO₂, protected from light. For kinetic studies, prepare multiple dishes for different time points.
-
-
Nuclear Counterstaining (Optional):
-
After incubation with the this compound probe, remove the staining solution.
-
Add a solution of Hoechst 33342 (e.g., 1 µg/mL) or DAPI in live-cell imaging solution and incubate for 10-15 minutes at 37°C.
-
Wash the cells twice with pre-warmed live-cell imaging solution.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Select the appropriate laser lines for excitation of the this compound probe and the nuclear stain (if used).
-
Set the emission detection windows to collect the fluorescence from each probe.
-
Acquire images using a high numerical aperture objective (e.g., 63x or 100x oil immersion).
-
For quantitative analysis, maintain consistent imaging parameters (laser power, detector gain, pinhole size, and scan speed) across all samples.
-
Protocol 2: Quantitative Analysis of Cellular Uptake of this compound Probes by Flow Cytometry
This protocol provides a method to quantify the mean cellular uptake of a this compound fluorescent probe in a cell population using flow cytometry.
Materials:
-
This compound fluorescent probe (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., Jurkat, K562, or adherent cells)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
For adherent cells, seed in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Probe Incubation:
-
Prepare working solutions of the this compound probe at various concentrations in serum-free medium. Include an untreated control.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe solutions to the respective wells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to flow cytometry tubes.
-
Adherent cells: Wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and emission filters for the this compound probe.
-
Collect data for at least 10,000 events per sample.
-
Gate on the live cell population using forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.
-
The MFI is proportional to the amount of probe taken up by the cells.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of this compound probes.
Caption: PARP1 signaling in DNA repair and its inhibition.
Caption: Workflow for fluorescence microscopy.
Caption: Workflow for flow cytometry.
References
Synthesis of Pyrimido[2,1-a]isoquinolin-4-one Derivatives from 1-Aminoisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[2,1-a]isoquinolin-4-one derivatives, a class of heterocyclic compounds with significant therapeutic potential, using 1-aminoisoquinoline as a key starting material. The described synthetic route involves a two-step process: the initial condensation of this compound with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate, followed by a thermally induced intramolecular cyclization. Pyrimidoisoquinolinone derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy. This document outlines the synthetic pathway, detailed experimental procedures, and the characterization of the resulting products. Furthermore, it explores the relevance of these compounds in targeting key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Introduction
Pyrimidoisoquinolinones are fused heterocyclic systems that have emerged as privileged scaffolds in drug discovery. Their rigid, planar structure allows for specific interactions with biological targets, leading to a range of pharmacological activities. Notably, certain derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The synthesis of these complex molecules from readily available starting materials is a key focus of medicinal chemistry research. This compound provides a versatile and efficient entry point for the construction of the pyrimido[2,1-a]isoquinolin-4-one core. The methodology presented herein offers a reliable and accessible route to this important class of compounds.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound, Diethyl ethoxymethylenemalonate | Ethanol (B145695) | Reflux | 2 | Ethyl 2-((isoquinolin-1-yl)amino)methylenemalonate | ~90% |
| 2 | Ethyl 2-((isoquinolin-1-yl)amino)methylenemalonate | Diphenyl ether | 250 | 0.5 | 4-Oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid ethyl ester | ~85% |
Table 2: Spectroscopic Data for 4-Oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid ethyl ester
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ 1.45 (t, 3H, J=7.1 Hz, CH₃), 4.45 (q, 2H, J=7.1 Hz, OCH₂), 7.60-7.80 (m, 4H, Ar-H), 8.60 (d, 1H, J=8.0 Hz, Ar-H), 8.90 (s, 1H, N=CH), 9.70 (d, 1H, J=7.5 Hz, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 14.5, 61.0, 115.0, 122.0, 126.0, 127.0, 128.0, 129.0, 132.0, 138.0, 148.0, 155.0, 162.0, 165.0, 175.0 |
| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2980 (C-H), 1730 (C=O, ester), 1680 (C=O, amide), 1620 (C=N), 1580 (C=C) |
| Mass Spec (EI) | m/z (%): 282 (M⁺, 100), 254 (M⁺ - CO), 237 (M⁺ - OEt), 209 (M⁺ - COOEt) |
Experimental Protocols
Synthesis of Ethyl 2-((isoquinolin-1-yl)amino)methylenemalonate (Intermediate)
-
Reagents and Equipment:
-
This compound (1.44 g, 10 mmol)
-
Diethyl ethoxymethylenemalonate (DEEMM) (2.16 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer.
-
Heating mantle.
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.44 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the this compound is fully dissolved.
-
Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Synthesis of 4-Oxo-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid ethyl ester (Final Product)
-
Reagents and Equipment:
-
Ethyl 2-((isoquinolin-1-yl)amino)methylenemalonate (2.84 g, 10 mmol)
-
Diphenyl ether (20 mL)
-
Three-necked flask (100 mL) equipped with a thermometer, a distillation condenser, and a nitrogen inlet.
-
Heating mantle.
-
-
Procedure:
-
In a 100 mL three-necked flask, suspend ethyl 2-((isoquinolin-1-yl)amino)methylenemalonate (2.84 g, 10 mmol) in diphenyl ether (20 mL).
-
Heat the mixture to 250 °C under a nitrogen atmosphere. The ethanol produced during the cyclization will distill off.
-
Maintain the temperature for 30 minutes.
-
Monitor the completion of the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the cooled mixture to precipitate the product.
-
Collect the precipitate by filtration and wash with petroleum ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Synthetic workflow for pyrimido[2,1-a]isoquinolin-4-one.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Applications and Future Directions
The synthetic protocol detailed in this document provides a robust method for accessing pyrimido[2,1-a]isoquinolin-4-one derivatives. These compounds serve as valuable tools for chemical biology and drug discovery. Their demonstrated activity as kinase inhibitors highlights their potential as therapeutic agents, particularly in the field of oncology.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Pyrimidoisoquinolinone derivatives that can effectively inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant interest for the development of targeted cancer therapies.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives to optimize potency and selectivity for specific kinase targets.
-
In-depth biological evaluation: Assessing the efficacy of these compounds in various cancer cell lines and in vivo models.
-
Exploration of other therapeutic areas: Investigating the potential of pyrimidoisoquinolinones for the treatment of other diseases where kinase dysregulation plays a role, such as inflammatory and neurodegenerative disorders.
The methodologies and data presented here provide a solid foundation for researchers to further explore the chemical and biological properties of this promising class of heterocyclic compounds.
Application Note: Determination of the Fluorescence Quantum Yield of 1-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of a molecule to convert absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For researchers in drug development and materials science, the quantum yield of a compound like 1-Aminoisoquinoline, a key intermediate in the synthesis of various pharmaceuticals and fluorescent probes, is of significant interest.[1][2] An accurate determination of this value provides insights into its potential applications in fluorescence-based assays, bio-imaging, and as a component of novel optical materials.
This application note provides a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method. This widely accepted technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Relative Method
The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions with the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The following equation is used for the calculation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R refer to the sample (this compound) and the reference standard, respectively.[3][4]
To ensure accuracy and to mitigate potential systematic errors such as self-quenching, a series of solutions with varying concentrations are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradient of this plot is then used in the calculation.[5][6]
Materials and Apparatus
-
This compound (purity ≥ 98%)
-
Quinine Sulfate (fluorescence standard)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Ethanol (B145695) (spectroscopic grade)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Protocols
Selection of Reference Standard and Solvent
Given that this compound has a reported absorption maximum (λmax) of approximately 335 nm in water, Quinine Sulfate is an excellent choice as the reference standard.[1][7] Quinine Sulfate, when dissolved in 0.1 M sulfuric acid, has a well-established quantum yield and its absorption spectrum overlaps suitably with that of this compound.
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (ΦR = 0.54).[6]
-
Solvent for this compound: Ethanol is a suitable solvent. Ensure the same solvent is used for all sample dilutions.
Solution Preparation
Caution: Handle concentrated sulfuric acid with appropriate personal protective equipment in a fume hood.
-
Preparation of 0.1 M H₂SO₄: Carefully add the required volume of concentrated H₂SO₄ to deionized water to prepare a 0.1 M solution.
-
Reference Standard Stock Solution (Quinine Sulfate): Accurately weigh a small amount of Quinine Sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution with an absorbance of approximately 0.1 at the chosen excitation wavelength (e.g., 350 nm).
-
Sample Stock Solution (this compound): Accurately weigh a known amount of this compound and dissolve it in ethanol to prepare a stock solution.
-
Working Solutions: From both the reference and sample stock solutions, prepare a series of at least five dilutions. The absorbance of these working solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5][7][8] A recommended absorbance range is 0.01 to 0.1.
Spectroscopic Measurements
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all working solutions (sample and reference) and the pure solvents (blanks).
-
Determine the absorbance of each solution at the selected excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths of the fluorometer to an appropriate value (e.g., 2-5 nm). These settings must remain constant for all measurements.
-
Record the fluorescence emission spectra of all working solutions (sample and reference) and the pure solvents. The emission range should cover the entire emission profile of the compounds.
-
Data Presentation and Analysis
Data Collection
Summarize the collected absorbance and integrated fluorescence intensity data in a table.
Table 1: Spectroscopic Data for Quantum Yield Determination
| Solution | Solvent | Refractive Index (n) | Absorbance at [Excitation Wavelength] nm | Integrated Fluorescence Intensity (Arbitrary Units) |
| Reference Standard | ||||
| Quinine Sulfate Dilution 1 | 0.1 M H₂SO₄ | 1.33 | ||
| Quinine Sulfate Dilution 2 | 0.1 M H₂SO₄ | 1.33 | ||
| Quinine Sulfate Dilution 3 | 0.1 M H₂SO₄ | 1.33 | ||
| Quinine Sulfate Dilution 4 | 0.1 M H₂SO₄ | 1.33 | ||
| Quinine Sulfate Dilution 5 | 0.1 M H₂SO₄ | 1.33 | ||
| Sample | ||||
| This compound Dilution 1 | Ethanol | 1.36 | ||
| This compound Dilution 2 | Ethanol | 1.36 | ||
| This compound Dilution 3 | Ethanol | 1.36 | ||
| This compound Dilution 4 | Ethanol | 1.36 | ||
| This compound Dilution 5 | Ethanol | 1.36 |
Note: The refractive index of 0.1 M H₂SO₄ is approximated to that of water (~1.33). The refractive index of ethanol is approximately 1.36.[3][9]
Data Analysis
-
Integrate Emission Spectra: Calculate the area under the emission curve for each recorded spectrum. Subtract the integrated intensity of the corresponding pure solvent blank from each measurement.
-
Plot Data: For both the sample and the reference standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine Gradients: Perform a linear regression for both datasets to obtain the slope (gradient) of the line. The plot should be linear, and the line should pass through the origin.
Quantum Yield Calculation
Use the following equation to calculate the quantum yield of this compound:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
Table 2: Calculated Quantum Yield of this compound
| Parameter | Reference (Quinine Sulfate) | Sample (this compound) |
| Known Quantum Yield (Φ) | 0.54 | - |
| Solvent Refractive Index (n) | 1.33 | 1.36 |
| Gradient (Grad) from Plot | Value from your data | Value from your data |
| Calculated Quantum Yield (ΦS) | - | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the quantum yield of this compound.
Caption: Workflow for the determination of fluorescence quantum yield.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method with Quinine Sulfate as a reference standard. By following this protocol, researchers can obtain reliable and accurate quantum yield values, which are essential for the evaluation of this compound and its derivatives in various applications, including drug development and materials science.
References
- 1. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. m.youtube.com [m.youtube.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Quantum yield [bio-protocol.org]
- 9. Ethanol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-Aminoisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties. These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. Understanding the cytotoxic profile and mechanism of action of novel this compound derivatives is a critical step in the drug discovery and development pipeline.
These application notes provide a comprehensive overview of the protocols used to assess the cytotoxicity of this compound derivatives. Detailed methodologies for key in vitro assays, including the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays (Annexin V-FITC/PI staining and caspase activity), are presented. Furthermore, this document summarizes reported cytotoxicity data and illustrates the key signaling pathways implicated in the cytotoxic effects of these compounds.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability. The following tables summarize the reported IC50 values for various this compound derivatives against several cancer cell lines.
| Derivative | Cell Line | IC50 (µM) | Reference |
| 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) | HL-60 (Human leukemia) | 0.086 | [1] |
| B01002 | SKOV3 (Human ovarian cancer) | 7.65 µg/mL | [2] |
| C26001 | SKOV3 (Human ovarian cancer) | 11.68 µg/mL | [2] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast Cancer) | <10 | [3] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast Cancer) | <10 | [3] |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)aminoisoquinolin-1(2H)-one | OVCAR-4 (Ovarian Cancer) | <10 | [3] |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)aminoisoquinolin-1(2H)-one | A498 (Renal Cancer) | <10 | [3] |
| 3-(1H-pyrazol-1-yl)aminoisoquinolin-1(2H)-one | OVCAR-4 (Ovarian Cancer) | <10 | [3] |
| 3-(1H-pyrazol-1-yl)aminoisoquinolin-1(2H)-one | SK-MEL-5 (Melanoma) | <10 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound derivatives
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound derivatives
-
Human cancer cell line of choice
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
Materials:
-
This compound derivatives
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the this compound derivatives as described previously.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Distinguish cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound derivatives.
Signaling Pathways in this compound Derivative-Induced Cytotoxicity
Some this compound derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways.
Caption: Key signaling pathways modulated by cytotoxic this compound derivatives.
References
- 1. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
The Evolving Role of 1-Aminoisoquinoline in the Landscape of Advanced Functional Materials
The heterocyclic compound 1-aminoisoquinoline is emerging as a critical structural motif in the development of advanced functional materials, transitioning from a versatile building block in organic synthesis to a key component in the design of sophisticated materials for biomedical applications. While its utility extends to enhancing the thermal and mechanical properties of polymers and coatings, its most significant impact to date lies in the field of medicinal chemistry, particularly in the creation of potent enzyme inhibitors for targeted cancer therapy.
This compound and its derivatives are recognized for their diverse biological activities, which has led to their extensive investigation in drug discovery.[1][2][3] This application note will delve into the use of this compound as a foundational scaffold for a prominent class of advanced therapeutic materials: Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a major advancement in the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical pathways and workflows.
Application Notes
This compound as a Privileged Scaffold for PARP Inhibition
The isoquinoline (B145761) nucleus, and specifically the this compound moiety, serves as a crucial pharmacophore in the design of numerous PARP inhibitors.[6][7][8] PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA damage, primarily in the repair of single-strand breaks.[5][9] In cancer cells with mutations in genes like BRCA1 or BRCA2, which are vital for homologous recombination-based repair of double-strand breaks, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death.[10][11][12]
The mechanism of action of PARP inhibitors derived from this compound involves competitive binding to the NAD+ binding site of the PARP enzyme. This not only blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains that signal for the recruitment of DNA repair proteins, but can also "trap" the PARP enzyme on the DNA at the site of damage.[11][12][13] This trapping is a key aspect of their cytotoxicity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a cornerstone of developing novel PARP inhibitors. Various synthetic strategies have been developed to functionalize the this compound core to optimize potency, selectivity, and pharmacokinetic properties.[7][14] Common synthetic routes include transition metal-catalyzed reactions, such as gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium (B1175870) acetate, which offer an efficient pathway to these structures under mild conditions.[1] Other methods involve multi-step syntheses starting from readily available precursors, allowing for the introduction of diverse substituents to explore structure-activity relationships.[15][16]
Quantitative Data Summary
The efficacy of this compound-based PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the PARP enzyme by 50%. The following table summarizes representative IC50 values for various isoquinoline derivatives against PARP-1 and PARP-2.
| Compound Class | Derivative | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| Imidazoquinolinones | BYK49187 | - | - | Not Selective | [6] |
| Isoquinolindiones | BYK204165 | - | - | 100-fold for PARP-1 | [6] |
| 5-Benzamidoisoquinolin-1-ones | 5-Benzamidoisoquinolin-1-one | - | - | 9.3 | [15] |
| Quinoxaline-Based Derivatives | Compound 8a | 2.31 | - | - | [17] |
| Quinoxaline-Based Derivatives | Compound 5 | 3.05 | - | - | [17] |
| Quinazolinone-Based Derivatives | Compound 12c | 30.38 | - | - | [18] |
| Reference PARP Inhibitor | Olaparib | 4.40 | - | - | [17] |
Note: Direct IC50 values for some compounds were not available in the provided search results, but their selectivity or comparative potency was described.
Experimental Protocols
Protocol 1: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the in vitro efficacy of this compound derivatives as PARP inhibitors.[19]
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound test compounds
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the this compound test compounds in the assay buffer.
-
Add the diluted compounds to the histone-coated 96-well plate.
-
Add the PARP-1 enzyme to each well.
-
Initiate the reaction by adding the biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed biotinylation of histones.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Protocol 2: Cellular PARP Inhibition Assay
This protocol assesses the ability of a PARP inhibitor to potentiate the cytotoxic effects of a DNA-damaging agent in a cancer cell line.[19]
Materials:
-
Human cancer cell line (e.g., LoVo colon cancer cells)[19]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound test compounds
-
DNA-damaging agent (e.g., temozolomide)
-
Cell viability reagent (e.g., AlamarBlue)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5000 cells per well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound test compound or a vehicle control.
-
Concurrently, treat the cells with a fixed concentration of the DNA-damaging agent (e.g., temozolomide).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the cell viability for each treatment condition and assess the potentiation of cytotoxicity by the test compound.
Protocol 3: In Vivo Xenograft Model for Testing PARP Inhibitors
This protocol describes a general workflow for evaluating the anti-tumor activity of this compound-based PARP inhibitors in a murine xenograft model.[20][21]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)[21]
-
Human cancer cells with known PARP inhibitor sensitivity (e.g., triple-negative breast cancer cell lines)[21]
-
Matrigel
-
This compound test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.[21]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
Administer the this compound test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[21]
-
Administer the vehicle control to the control group using the same route and schedule.
-
Measure the tumor volume regularly (e.g., twice weekly) using calipers.[21] The volume can be calculated using the formula: (Length x Width²) / 2.[21]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the test compound.
Visualizations
Caption: Signaling pathway of PARP-mediated DNA repair and its inhibition by this compound derivatives.
Caption: Experimental workflow for the development of this compound-based PARP inhibitors.
References
- 1. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. annualreviews.org [annualreviews.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Aminoisochinolin als Ligand in der Koordinationschemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollnotizen bieten einen detaillierten Überblick über 1-Aminoisochinolin (1-aiq) als Ligand in der Koordinationschemie. Es werden seine Koordinationsmoden, die Eigenschaften seiner Metallkomplexe und detaillierte experimentelle Protokolle für die Synthese und Charakterisierung beschrieben.
Anwendungshinweise
1-Aminoisochinolin ist ein vielseitiger N-heterozyklischer Ligand, der aufgrund seiner Fähigkeit, sowohl als einzähniger als auch als zweizähniger Chelatligand zu fungieren, für die Koordinationschemie von großem Interesse ist. Die Koordination kann entweder über das Stickstoffatom des Isochinolinrings oder über eine Chelatbildung unter Einbeziehung des Ringstickstoffs und des Stickstoffs der Aminogruppe erfolgen. Diese Flexibilität ermöglicht die Synthese einer breiten Palette von Metallkomplexen mit unterschiedlichen Geometrien und elektronischen Eigenschaften.
Koordinationsmoden von 1-Aminoisochinolin
1-Aminoisochinolin kann auf zwei primäre Weisen an ein Metallzentrum (M) binden:
-
Monodentate Koordination: Die Bindung erfolgt ausschließlich über das Stickstoffatom des Isochinolinrings. Dieser Modus ist häufig, wenn starke σ-Donor-Eigenschaften des Ringstickstoffs ausgenutzt werden.
-
Bidentate Chelat-Koordination: Eine stabilere Fünfring-Chelatstruktur wird durch die gleichzeitige Koordination des Isochinolin-Ringstickstoffs und des Stickstoffs der exozyklischen Aminogruppe gebildet. Dieser Modus führt zu rigideren und oft thermisch stabileren Komplexen.
Application Notes and Protocols for High-Throughput Screening of 1-Aminoisoquinoline Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aminoisoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with diverse biological activities.[1] Derivatives of isoquinoline (B145761) have been investigated for a wide range of therapeutic applications, including the development of novel drugs for neurological disorders, cancer, and cardiovascular diseases.[1][2][3][4] Their ability to interact effectively with various biological systems makes them attractive candidates for drug discovery campaigns.[1] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds that modulate specific biological targets or pathways.[5]
These application notes provide detailed protocols for the synthesis of a this compound derivative library and a representative HTS assay for identifying enzyme inhibitors.
Application Note 1: Synthesis of a this compound Derivative Library
This section outlines a general protocol for the synthesis of this compound derivatives, which can be adapted to generate a diverse chemical library for HTS. The described method is based on the nucleophilic substitution of a leaving group on the isoquinoline core with various primary amines.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes the reaction of 1-chloroisoquinoline (B32320) with a primary amine (e.g., benzylamine) to yield the corresponding N-substituted this compound.
Materials:
-
1-chloroisoquinoline
-
Primary amine of choice (e.g., benzylamine, 2-phenylethylamine)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ether
-
Petroleum ether (40-60°C)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Combine 1-chloroisoquinoline (1.0 molar equivalent) and the desired primary amine (2.0 molar equivalents) in a round-bottom flask.[6]
-
Heat the reaction mixture with stirring in an oil bath at a temperature between 50°C and 150°C for 4-6 hours. The optimal temperature will depend on the reactivity of the amine.[6]
-
After cooling to room temperature, partition the resulting solid or oil between methylene chloride and an aqueous sodium carbonate solution.[6]
-
Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.
-
Collect the organic (methylene chloride) layer.
-
Wash the organic layer with water, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product.[6]
-
Purify the crude product by recrystallization. A common solvent system is ether/petroleum ether, which should yield the final product as a crystalline solid.[6]
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, melting point).
Application Note 2: High-Throughput Screening for Enzyme Inhibitors
This protocol details a fluorescence-based HTS assay to identify inhibitors of a target enzyme (e.g., a protein kinase) from the synthesized this compound library. Kinases are common targets in drug discovery, particularly in oncology.[7][8]
HTS Workflow Diagram
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 2: Fluorescence-Based Kinase Inhibition Assay
Objective: To identify compounds that inhibit the activity of a specific protein kinase by measuring the reduction in the phosphorylation of a fluorescently labeled substrate.
Materials:
-
384-well, low-volume, black assay plates
-
This compound derivative library dissolved in DMSO (10 mM stock)
-
Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, and a detergent like Tween-20)
-
Staurosporine (positive control inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO, negative control)
-
Multimode plate reader capable of fluorescence intensity detection
-
Automated liquid handlers
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each compound from the this compound library stock plate to the 384-well assay plates.
-
Plate DMSO in columns designated for negative controls (0% inhibition).
-
Plate Staurosporine (a potent, non-selective kinase inhibitor) in columns designated for positive controls (100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the kinase to the desired concentration in assay buffer.
-
Prepare a 2X substrate/ATP solution by diluting the fluorescent peptide substrate and ATP to their final desired concentrations in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Assay Execution (Automated):
-
Add 5 µL of the 2X enzyme solution to all wells of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Signal Detection:
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Measure the fluorescence intensity (FI) using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate Percent Inhibition: Normalize the data for each compound well using the following formula: % Inhibition = 100 * (1 - (FI_compound - FI_pos_ctrl) / (FI_neg_ctrl - FI_pos_ctrl))
-
Hit Identification: Define a "hit threshold" as a decrease in signal greater than three standard deviations from the mean of the negative controls.[7] Compounds exceeding this threshold are considered primary hits.
-
Assay Quality Control: Calculate the Z' factor to assess the quality and robustness of the assay.[7] A Z' factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
Data Presentation
Quantitative data from HTS and subsequent validation studies should be organized for clear interpretation.
Table 1: Illustrative Primary HTS Results
This table shows example data from a single-point HTS screen against a hypothetical kinase.
| Compound ID | Concentration (µM) | % Inhibition | Hit ( > Mean + 3SD) |
| ISO-001 | 10 | 8.2 | No |
| ISO-002 | 10 | 65.7 | Yes |
| ISO-003 | 10 | 12.5 | No |
| ISO-004 | 10 | 4.1 | No |
| ISO-005 | 10 | 88.9 | Yes |
| Staurosporine | 1 | 98.5 | N/A |
| DMSO | N/A | -1.2 | N/A |
Table 2: Dose-Response Data for H⁺/K⁺-ATPase Inhibitors
The following data is adapted from a study on this compound derivatives as inhibitors of gastric H⁺/K⁺-ATPase activity, demonstrating the type of data generated in follow-up dose-response experiments.[6]
| Compound (Example No. from Patent EP0393926A1) | Structure Description | IC₅₀ (µM) |
| Ex. 1 | 1-(Benzylamino)isoquinoline | 10 |
| Ex. 2 | 1-[(4-Methylphenylmethyl)amino]isoquinoline | 6 |
| Ex. 3 | 1-[(4-Methoxyphenylmethyl)amino]isoquinoline | 0.8 |
| Ex. 4 | 1-[(4-Chlorophenylmethyl)amino]isoquinoline | 0.48 |
| Ex. 6 | 1-(2-Phenylethylamino)isoquinoline | 5.5 |
| Ex. 7 | 1-(3-Phenylpropylamino)isoquinoline | 1.8 |
Mechanism of Action and Signaling Pathways
Identified hits often function by modulating key cellular signaling pathways. For kinase inhibitors, a common target is the MAPK/ERK pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[9]
MAPK/ERK Signaling Pathway Inhibition
Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. zenodo.org [zenodo.org]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0393926A1 - this compound derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Flow Cytometry Applications of 1-Aminoisoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline and its derivatives represent a versatile class of heterocyclic compounds with significant potential in biomedical research and drug development. While the this compound scaffold is a key component in the synthesis of novel fluorescent probes, its derivatives are more frequently investigated for their potent biological activities, including roles as enzyme inhibitors and anticancer agents.[1] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of these compounds, enabling high-throughput, quantitative analysis of individual cells within a heterogeneous population.
This document provides detailed application notes and protocols for utilizing flow cytometry to assess the cellular effects of this compound-based compounds, focusing on the key applications of apoptosis and cell cycle analysis. Additionally, a general framework for the evaluation of novel fluorescent dyes derived from the this compound scaffold is presented.
Application Note 1: Assessment of Apoptosis Induced by this compound Derivatives
This application note describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound derivatives. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nucleus of late-stage apoptotic and necrotic cells.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from an apoptosis assay.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound A | 10 | 70.1 ± 3.5 | 15.8 ± 1.9 | 14.1 ± 2.3 |
| Compound A | 25 | 45.6 ± 4.2 | 30.5 ± 3.1 | 23.9 ± 2.8 |
| Compound B | 10 | 88.3 ± 1.8 | 5.7 ± 1.1 | 6.0 ± 1.4 |
| Compound B | 25 | 62.9 ± 5.1 | 20.1 ± 2.5 | 17.0 ± 3.0 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest
-
This compound derivative(s) for testing
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[2]
Data Analysis:
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Establish quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Application Note 2: Cell Cycle Analysis of Cells Treated with this compound Derivatives
This application note details the use of Propidium Iodide (PI) staining to analyze the cell cycle distribution of cells following treatment with this compound derivatives. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. This assay is critical for identifying compounds that induce cell cycle arrest.
Quantitative Data Summary
The following table illustrates how to present cell cycle analysis data.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 2.5 |
| Compound A | 10 | 68.2 ± 2.9 | 15.3 ± 2.1 | 16.5 ± 1.9 |
| Compound A | 25 | 30.7 ± 4.1 | 10.2 ± 1.5 | 59.1 ± 5.3 |
| Compound B | 10 | 63.1 ± 3.8 | 22.5 ± 2.0 | 14.4 ± 2.1 |
| Compound B | 25 | 60.5 ± 4.5 | 25.8 ± 2.3 | 13.7 ± 1.8 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cells of interest
-
This compound derivative(s) for testing
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Data Analysis:
-
Gate on single cells using a plot of FSC-A (Area) vs. FSC-H (Height) to exclude doublets.
-
Create a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
Application Note 3: General Workflow for Evaluation of Novel this compound-Based Fluorescent Dyes
While specific this compound-based dyes for flow cytometry are not yet widely commercially available, the this compound scaffold holds promise for the development of new fluorescent probes.[1] This hypothetical application note provides a general workflow for the characterization and validation of a novel this compound-based dye for flow cytometry applications.
Key Characteristics for Evaluation
The following table summarizes the essential parameters to evaluate for a novel fluorescent dye.
| Parameter | Description | Method of Evaluation |
| Excitation and Emission Spectra | The wavelengths at which the dye is optimally excited and emits light. | Spectrofluorometer analysis; spectral analysis on a flow cytometer. |
| Brightness | The intensity of the fluorescent signal. | Comparison of the staining index to well-characterized dyes. |
| Photostability | The resistance of the dye to photobleaching upon exposure to excitation light. | Measurement of fluorescence intensity over time during continuous laser exposure on a microscope or flow cytometer. |
| Optimal Staining Concentration | The concentration of the dye that provides the best signal-to-noise ratio. | Titration of the dye on a relevant cell type and analysis by flow cytometry. |
| Staining Uniformity | The consistency of staining across a cell population. | Visual inspection of the coefficient of variation (CV) of the stained peak in a flow cytometry histogram. |
| Cell Viability Post-Staining | The effect of the dye on cell health. | Viability assay (e.g., Trypan Blue, live/dead stain) after staining. |
| Fixability | The ability of the fluorescent signal to withstand fixation and permeabilization procedures. | Comparison of fluorescence intensity before and after fixation with formaldehyde (B43269) or methanol. |
Experimental Protocol: Evaluation of a Novel Dye
1. Determination of Optimal Staining Concentration:
-
Prepare a series of dilutions of the novel dye in an appropriate buffer (e.g., PBS).
-
Stain a consistent number of cells with each dye concentration for a fixed time (e.g., 30 minutes).
-
Wash the cells to remove unbound dye.
-
Analyze the cells by flow cytometry and determine the concentration that gives the highest staining index (separation between positive and negative populations) with the lowest background fluorescence.
2. Cell Staining Protocol:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with an appropriate buffer.
-
Resuspend cells in the buffer containing the optimal concentration of the novel dye.
-
Incubate for the optimized time and temperature, protected from light.
-
Wash cells to remove excess dye.
-
Resuspend in buffer for flow cytometry analysis.
3. Assessment of Fixability:
-
Stain two identical sets of cells with the novel dye.
-
Analyze one set of cells directly by flow cytometry.
-
Fix the second set of cells (e.g., with 4% paraformaldehyde for 15 minutes).
-
Wash the fixed cells and analyze by flow cytometry.
-
Compare the fluorescence intensity of the stained populations before and after fixation.
References
Application Notes and Protocols: IC50 Determination for 1-Aminoisoquinoline PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1][2][3] Inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6] This concept, known as synthetic lethality, has driven the development of numerous PARP inhibitors.[4][5] The 1-aminoisoquinoline scaffold represents a promising chemical class for the development of potent and selective PARP inhibitors.
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound-based PARP inhibitors. The protocols outlined below cover both biochemical (enzymatic) and cell-based assays to thoroughly characterize the inhibitory potential of these compounds.
PARP Signaling Pathway in DNA Repair
Upon detection of a DNA single-strand break, PARP1 binds to the damaged site via its zinc-finger domains.[2][3] This binding triggers a conformational change, activating the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[5][7] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2][8] PARP inhibitors competitively bind to the NAD+ binding pocket of PARP, preventing PAR chain formation and stalling the repair process.[9] This leads to the accumulation of unrepaired SSBs, which can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death in cancer cells with compromised homologous recombination repair.[5][10]
Caption: PARP1 signaling in response to DNA damage and its inhibition by a this compound PARP inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following table provides an illustrative template for summarizing the quantitative data for a hypothetical this compound PARP inhibitor against established PARP inhibitors.
| Parameter | This compound-X | Olaparib (Standard) | Talazoparib (Standard) |
| PARP1 IC50 (nM) | 80 | 5 | 1 |
| PARP2 IC50 (nM) | 240 | 1 | 0.8 |
| Cellular PAR Inhibition IC50 (nM) in HeLa cells | 145 | 10 | 2 |
| Selectivity (Kinase Panel - % Inhibition @ 1µM) | <10% for 95% of kinases | <15% for 95% of kinases | <12% for 95% of kinases |
Note: The data presented in this table is for illustrative purposes only and represents a potential outcome of the experimental protocols detailed below.
Experimental Protocols
In Vitro PARP1 Enzymatic Assay (for IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.[11]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-Europium
-
Anti-mono-ADP-ribose antibody labeled with a fluorescent probe
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound derivative)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the PARP1 enzyme and histones.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor (Olaparib) as a positive control.
-
Initiation of Reaction: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents (Streptavidin-Europium and fluorescently labeled anti-mono-ADP-ribose antibody).
-
Measurement: Read the fluorescence signal on a compatible plate reader.
-
Data Analysis: Plot the percentage of PARP activity against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.[12][13]
Caption: Workflow for determining the IC50 of a this compound PARP inhibitor using an in vitro enzymatic assay.
Cell-Based PARP Inhibition Assay (ELISA)
This protocol measures the inhibition of PARP activity within a cellular context.[14]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivative)
-
Hydrogen Peroxide (H2O2) for inducing DNA damage
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer
-
ELISA plate
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M Sulfuric Acid)[15]
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding H2O2 for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse them with the provided lysis buffer.
-
ELISA:
-
Coat a new 96-well plate with the cell lysates.
-
Block the wells to prevent non-specific binding.
-
Add the anti-PAR primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the cellular IC50 value.[12]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PARP inhibitor on cell proliferation and viability.[12][16]
Materials:
-
Cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivative)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow formazan (B1609692) crystal formation. Dissolve the crystals with solubilization solution.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.[16]
Caption: A generalized workflow for determining the IC50 value of a this compound PARP inhibitor in a cancer cell line.[16]
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of this compound-based PARP inhibitors. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and cellular efficacy of these compounds. The standardized data presentation and visualization tools will aid in the clear communication and interpretation of experimental results, facilitating the advancement of novel PARP inhibitors in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP assay [assay-protocol.com]
- 3. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in 1-Aminoisoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-aminoisoquinoline, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound and its derivatives are commonly synthesized through several key methods:
-
Bischler-Napieralski Reaction followed by amination: This classic method involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline (B110456), which is then aromatized and subsequently aminated.[1][2][3][4][5]
-
Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline (B145761) core, which can then be functionalized.[6]
-
Chichibabin Amination: This method involves the direct amination of the isoquinoline ring using sodium amide or a related reagent.[7][8][9]
-
Modern Catalytic Methods: More recent approaches utilize transition metal catalysts (e.g., gold, rhodium, silver) to achieve the synthesis under milder conditions and often with higher yields. These methods include domino reactions of 2-alkynylbenzamides and annulation reactions.[10][11][12][13][14][15]
Q2: I'm getting a low yield in my this compound synthesis. What are the general areas I should investigate?
A2: Low yields in these syntheses can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Starting Material Quality: Ensure the purity of your reactants. Impurities can lead to side reactions or poison the catalyst.
-
Reaction Conditions: Temperature, reaction time, and solvent can have a significant impact on the yield. Optimization of these parameters is often necessary.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the appropriate loading. Some catalysts are sensitive to air and moisture.
-
Atmosphere: Certain reactions may be sensitive to atmospheric oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to significant product loss.
Troubleshooting Guide: Low Yields in Specific Syntheses
This section provides detailed troubleshooting advice for common issues encountered in specific synthetic routes to this compound.
Issue 1: Low Yield in Bischler-Napieralski Reaction for Dihydroisoquinoline Precursor
The Bischler-Napieralski reaction is a key step in a multi-step synthesis of this compound. Low yields in the initial cyclization to the dihydroisoquinoline intermediate will propagate through the synthesis.
Q: My Bischler-Napieralski reaction is giving a poor yield. What are the likely causes and how can I improve it?
A: Low yields in this reaction are often related to the reactivity of the starting β-arylethylamide and the reaction conditions.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-donating groups on the aromatic ring are crucial for good yields.[1][2] If your substrate has electron-withdrawing groups, the reaction will be more challenging.
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. For less reactive substrates, a stronger agent may be needed.[2][5]
-
Side Reactions: The formation of styrene (B11656) derivatives through a retro-Ritter reaction is a common side reaction that can reduce the yield.[4]
Solutions:
-
Enhance Aromatic Ring Activity: If possible, start with a substrate that has electron-donating groups (e.g., methoxy) on the aromatic ring.
-
Optimize the Dehydrating Agent: For substrates with low reactivity, consider using a stronger dehydrating agent or a combination of agents.
-
Modify Reaction Conditions: Adjusting the temperature and solvent can help to minimize side reactions and improve the yield.
Data Presentation: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | POCl₃ | Toluene | Reflux | Moderate | [2] |
| 2 | P₂O₅ in POCl₃ | Toluene | Reflux | High | [2][5] |
| 3 | Tf₂O, 2-chloropyridine (B119429) | DCM | -20 to 0 | 95 | [1] |
Issue 2: Low Yield in Modern Catalytic Syntheses
Modern catalytic methods often provide higher yields and milder reaction conditions, but they can be sensitive to specific parameters.
Q: My gold-catalyzed synthesis of this compound from a 2-alkynylbenzamide is not working well. What should I check?
A: Gold-catalyzed reactions are powerful but can be influenced by several factors.
-
Catalyst System: The combination of the gold salt and a co-catalyst can be crucial for high efficiency.
-
Substrate Electronics: The electronic properties of the substituents on the starting material can significantly affect the reaction outcome. Electron-donating groups on the 2-alkynylbenzamide generally lead to higher yields.[12]
-
Amine Source: The choice of the amine source is important. Ammonium (B1175870) acetate (B1210297) is a common and effective source for the amino group.[12]
Solutions:
-
Optimize the Catalyst System: If using a single gold catalyst, consider the addition of a silver co-catalyst, which has been shown to improve yields.[12]
-
Substrate Modification: If possible, utilize starting materials with electron-donating groups to enhance reactivity.
-
Control Reaction Conditions: Carefully control the temperature and ensure anhydrous conditions, as water can deactivate the catalyst.
Data Presentation: Optimization of Gold-Catalyzed this compound Synthesis
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaAuCl₄·2H₂O | Acetonitrile (B52724) | 85 | Moderate | [12] |
| 2 | AgSbF₆ | Acetonitrile | 85 | Low | [12] |
| 3 | NaAuCl₄·2H₂O / AgSbF₆ | Acetonitrile | 85 | 92 | [12] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 1-Aminoisoquinolines from 2-Alkynylbenzamides
This protocol is adapted from a high-yield synthesis of this compound derivatives.[12]
Materials:
-
2-Alkynylbenzamide derivative
-
Ammonium acetate
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous acetonitrile
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 2-alkynylbenzamide (1.0 equiv), ammonium acetate (2.0 equiv), NaAuCl₄·2H₂O (5 mol %), and AgSbF₆ (5 mol %).
-
Add anhydrous acetonitrile to the reaction vessel.
-
Heat the reaction mixture to 85 °C and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Protocol 2: Bischler-Napieralski Reaction using a Mild and Efficient Protocol
This protocol utilizes a modern, milder approach to the Bischler-Napieralski cyclization.[1]
Materials:
-
β-arylethylamide
-
2-chloropyridine
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationship for selecting a synthetic route to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 15. Isoquinoline synthesis [organic-chemistry.org]
Optimizing reaction conditions for gold-catalyzed 1-Aminoisoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gold-catalyzed synthesis of 1-aminoisoquinolines, a critical reaction for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the gold-catalyzed synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297).
Q1: My reaction is not proceeding to completion, or I am observing a very low yield. What are the potential causes and solutions?
A1: Low or no conversion is a common issue that can be attributed to several factors. Here's a systematic troubleshooting approach:
-
Catalyst System Inactivity: The active gold catalyst is generated in situ from a gold(III) salt (e.g., NaAuCl₄·2H₂O) and a silver salt cocatalyst (e.g., AgSbF₆).[1]
-
Troubleshooting:
-
Moisture: Ensure all reagents and the solvent (acetonitrile) are anhydrous. Moisture can hydrolyze the gold catalyst and inhibit the reaction.
-
Reagent Quality: Use high-purity gold and silver salts. Old or improperly stored reagents may be less active.
-
Catalyst Loading: While the typical catalytic loading is low, insufficient catalyst will result in a sluggish or incomplete reaction. Consider a modest increase in the catalyst loading.
-
-
-
Substrate Reactivity: The electronic properties of the 2-alkynylbenzamide substrate significantly influence the reaction rate and yield.[1]
-
Troubleshooting:
-
Electron-Withdrawing Groups: Substrates with strong electron-withdrawing groups on the aromatic ring are known to give moderate to low yields.[1] Consider increasing the reaction time or temperature slightly.
-
Steric Hindrance: Bulky substituents near the alkyne or amide can hinder the cyclization.
-
-
-
Reaction Temperature: The reaction is typically run at 85 °C.[1]
-
Troubleshooting:
-
Low Temperature: A lower temperature will result in a slower reaction rate. Ensure your reaction is maintained at the optimal temperature.
-
High Temperature: Excessively high temperatures can lead to catalyst decomposition and the formation of side products.
-
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: While the reaction is generally clean, side product formation can occur.
-
Potential Side Products:
-
Hydration of the Alkyne: If water is present, the gold catalyst can promote the hydration of the alkyne in the starting material, leading to a ketone byproduct.
-
Dimerization or Polymerization: At high concentrations or temperatures, intermolecular reactions of the starting material may occur.
-
-
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components and moisture.
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvent and dry glassware.
-
Control of Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of degradation products.
-
Q3: My purified product has a low yield after column chromatography. What are some tips for effective purification?
A3: The 1-aminoisoquinoline products are basic, which can affect their behavior on silica (B1680970) gel.
-
Purification Recommendations:
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. A small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5-1%), can be added to the eluent to prevent tailing of the basic product on the silica gel, leading to better separation and higher recovery.
-
-
Alternative Purification: In some cases, crystallization may be a viable alternative or a final purification step after chromatography.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of a model reaction. This data is compiled from optimization studies and provides a basis for troubleshooting and adapting the reaction to different substrates.
| Entry | Gold Catalyst (mol%) | Cocatalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaAuCl₄·2H₂O (5) | None | CH₃CN | 85 | 24 | < 10 | [1] |
| 2 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | CH₃CN | 85 | 24 | 92 | [1] |
| 3 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Dioxane | 85 | 24 | 65 | [1] |
| 4 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Toluene | 85 | 24 | 43 | [1] |
| 5 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | CH₃CN | 60 | 24 | 35 | [1] |
| 6 | AuCl₃ (5) | AgSbF₆ (5) | CH₃CN | 85 | 24 | 88 | [1] |
Experimental Protocols
General Procedure for the Gold-Catalyzed Synthesis of 1-Aminoisoquinolines
This protocol is adapted from Long, Y. et al., J. Org. Chem., 2013, 78, 2579-2588.[1]
Reagents and Equipment:
-
2-Alkynylbenzamide (1.0 equiv)
-
Ammonium acetate (3.0 equiv)
-
NaAuCl₄·2H₂O (0.05 equiv)
-
AgSbF₆ (0.05 equiv)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., argon or nitrogen line)
-
TLC plates, column chromatography supplies (silica gel, solvents)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the 2-alkynylbenzamide (1.0 equiv), ammonium acetate (3.0 equiv), NaAuCl₄·2H₂O (0.05 equiv), and AgSbF₆ (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous acetonitrile via syringe. The typical concentration is 0.1 M with respect to the 2-alkynylbenzamide.
-
Reaction: Stir the reaction mixture at 85 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The addition of 0.5-1% triethylamine to the eluent can improve the separation.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the gold-catalyzed synthesis of 1-aminoisoquinolines.
Experimental Workflow
References
Technical Support Center: Optimizing Rhodium-Catalyzed 1-Aminoisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of your rhodium-catalyzed 1-aminoisoquinoline synthesis. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common rhodium catalysts used for this compound synthesis, and how do I choose the right one?
A1: The most prevalent catalyst is the pentamethylcyclopentadienyl rhodium(III) chloride dimer, [Cp*RhCl₂]₂. This air-stable, dark red solid is a versatile catalyst for C-H activation and annulation reactions.[1][2] For specific applications, other rhodium complexes, including those with different cyclopentadienyl (B1206354) ligands or rhodium(I) and rhodium(II) precursors, may be employed. The choice of catalyst can influence reaction efficiency and selectivity. For intermolecular C-H amination, dirhodium(II) catalysts like Rh₂(esp)₂ have shown great success.[3]
Q2: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A2: Low or no conversion in rhodium-catalyzed C-H activation can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4] Key areas to investigate include the integrity of your catalyst system, the purity of your starting materials and solvents, and the reaction conditions. Ensure your catalyst is active and has been stored correctly. Impurities, especially in solvents, can poison the catalyst.[5] Additionally, verify that the temperature, pressure (if applicable), and reaction time are appropriate for your specific transformation.
Q3: How critical is the choice of directing group, and what are some common options?
A3: The directing group is crucial for achieving high regioselectivity in C-H activation. It coordinates to the rhodium center and positions the catalyst for the selective activation of a specific C-H bond. For the synthesis of 1-aminoisoquinolines, common directing groups include amidines (from benzamidine (B55565) hydrochloride) and oximes (from aryl ketoximes).[6][7] N-methoxybenzamides are also versatile directing groups for various rhodium-catalyzed C-H activations.[8][9] The choice of directing group can significantly impact the reaction's success and substrate scope.
Q4: What is the role of additives, such as bases and oxidants, in these reactions?
A4: Additives play a critical role in the catalytic cycle.
-
Bases: A base, such as sodium acetate (B1210297) (NaOAc) or cesium acetate (CsOAc), is often required to facilitate the C-H activation step by acting as a proton acceptor in the concerted metalation-deprotonation (CMD) mechanism.[10]
-
Oxidants: In many rhodium(III)-catalyzed reactions that are oxidative, an external oxidant like copper(II) acetate (Cu(OAc)₂) or silver acetate (AgOAc) is necessary to regenerate the active Rh(III) catalyst from a Rh(I) species formed during the catalytic cycle.[11] However, some transformations can be designed to be redox-neutral, avoiding the need for an external oxidant.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | * Verify Catalyst Quality: Use a fresh batch of [CpRhCl₂]₂ or prepare it fresh. Ensure it has been stored under an inert atmosphere.[1] * Increase Catalyst Loading: While typically used in catalytic amounts (e.g., 1-5 mol%), a slight increase in catalyst loading might improve the yield for challenging substrates.[12] |
| Inefficient C-H Activation | Optimize the Base: The choice and amount of base are critical. Screen different acetate salts (e.g., NaOAc, CsOAc, KOAc) and their stoichiometry. * Solvent Effects: The solvent can influence the C-H activation step. While polar aprotic solvents like DMF or DMSO are common, alcohols like methanol (B129727) (MeOH) or trifluoroethanol (TFE) can also be effective.[13] |
| Poor Annulation/Cyclization | * Optimize Temperature: Reaction temperature significantly affects the annulation step. A temperature screen (e.g., from 80°C to 120°C) is recommended. Excessively high temperatures can lead to catalyst decomposition.[4] * Check Alkyne/Coupling Partner Reactivity: Ensure the purity of your coupling partner. Electron-rich or electron-poor alkynes may exhibit different reactivities. |
| Product or Catalyst Decomposition | * Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to product degradation or catalyst decomposition. * Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. |
Issue 2: Formation of Side Products and/or Low Regioselectivity
| Possible Cause | Suggested Solution |
| Incorrect Regioisomer Formation | * Directing Group Modification: The structure of the directing group is paramount for regioselectivity. If possible, modify the directing group to favor the desired C-H activation.[4] * Ligand Effects: For some rhodium-catalyzed reactions, the addition of a ligand can influence regioselectivity. The steric and electronic properties of the ligand can dictate the preferred reaction pathway.[14] |
| Homocoupling of the Alkyne | * Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the rate of addition of the alkyne can sometimes suppress homocoupling. * Change the Coupling Partner: If alkyne homocoupling is persistent, consider using an alkyne surrogate like vinylene carbonate or vinyl selenone.[15] |
| Formation of Over-reduced or Oxidized Byproducts | * Control of Oxidant/Reductant: In oxidative couplings, carefully control the stoichiometry of the oxidant. In redox-neutral systems, ensure no unintended oxidizing or reducing agents are present. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from the literature to guide your optimization efforts.
Table 1: Effect of Catalyst and Additives on Isoquinoline Synthesis
| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | [CpRh(MeCN)₃][SbF₆]₂ (2.0) | - | ᵗAmOH | 100 | 21 | [12] |
| 2 | [CpRhCl₂]₂ (2.0) | AgSbF₆ (20 mol%) | ᵗAmOH | 100 | 55 | [12] |
| 3 | [CpRhCl₂]₂ (2.0) | AgSbF₆ (20 mol%) + NaOAc (2.0) | ᵗAmOH | 100 | 75 | [12] |
| 4 | [CpRhCl₂]₂ (1.0) | AgSbF₆ (20 mol%) + NaOAc (2.0) | ᵗAmOH | 60 | 70 | [12] |
Table 2: Effect of Solvent on Rh(III)-Catalyzed Annulation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 100 | 24 | <10 | [13] |
| 2 | Dioxane | 100 | 24 | 25 | [13] |
| 3 | DCE | 80 | 24 | 45 | [13] |
| 4 | TFE | 60 | 4 | 91 | [13] |
| 5 | MeOH | 60 | 24 | 65 | [13] |
Experimental Protocols
Protocol 1: Preparation of the Catalyst Precursor [Cp*RhCl₂]₂
This protocol describes the synthesis of the common rhodium catalyst precursor.[1][2]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine RhCl₃·3H₂O (1.0 equiv) and Cp*H (1.05 equiv) in methanol.
-
Reflux the mixture under a nitrogen atmosphere with stirring for approximately 48 hours. During this time, a dark red precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the red precipitate by filtration.
-
Wash the solid with diethyl ether (3 x 10 mL).
-
Dry the product under vacuum to yield [Cp*RhCl₂]₂ as a dark red, air-stable solid.
Protocol 2: Synthesis of Benzamidine Hydrochloride (Directing Group Precursor)
This protocol outlines the Pinner reaction for the synthesis of benzamidine hydrochloride.[14][16]
Materials:
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Dry Ammonia (B1221849) (NH₃) gas
Procedure:
-
Pass dry HCl gas through a cooled solution of benzonitrile (1.0 equiv) in anhydrous ethanol.
-
Allow the reaction mixture to stand for an extended period to form the solid imino ether hydrochloride (Pinner salt).
-
Treat the Pinner salt with a solution of dry ammonia in absolute ethanol.
-
After the reaction is complete, filter the mixture to remove ammonium (B1175870) chloride.
-
Evaporate the filtrate to dryness to obtain the crude benzamidine hydrochloride.
-
Recrystallize the crude product from water/HCl to obtain pure benzamidine hydrochloride.
Protocol 3: General Procedure for Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
This is a general procedure for the annulation of benzamidines with alkynes.[17]
Materials:
-
Benzamidine hydrochloride derivative (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Sodium acetate (NaOAc) (1.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
To a dried Schlenk tube, add the benzamidine hydrochloride, [Cp*RhCl₂]₂, Cu(OAc)₂, and NaOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add the anhydrous solvent via syringe.
-
Add the alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[18][19][20]
Visualizations
Caption: General experimental workflow for rhodium-catalyzed this compound synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A simplified representation of the catalytic cycle.
References
- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C-H Cascade Annulation of Benzamidines with Iodonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 15. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Collection - Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling - Organic Letters - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. columbia.edu [columbia.edu]
Technical Support Center: Purification of 1-Aminoisoquinoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-aminoisoquinoline by recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: this compound Fails to Dissolve in the Hot Solvent.
-
Question: I've added the hot solvent to my crude this compound, but it's not dissolving. What should I do?
-
Answer: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially, allowing time for dissolution after each addition, until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Consult the qualitative solubility data table below to select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, this is likely the case. Proceed to the hot filtration step to remove these impurities.
-
Issue 2: No Crystals Form Upon Cooling.
-
Question: The this compound dissolved completely in the hot solvent, but no crystals have formed after cooling. What's wrong?
-
Answer: This is a common problem, often due to:
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the solution.
-
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 3: The Product "Oils Out" Instead of Crystallizing.
-
Question: Instead of forming solid crystals, an oily layer has separated from the solution. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Change Solvents: Consider using a solvent with a lower boiling point.
-
Issue 4: The Recrystallized Yield is Very Low.
-
Question: I've collected my crystals, but the final weight is much lower than expected. How can I improve the yield?
-
Answer: A low recovery can be due to several factors:
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your product in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during the hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Issue 5: The Purified Product is Still Colored.
-
Question: My recrystallized this compound is still yellow or brown. How can I decolorize it?
-
Answer: If colored impurities are present, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for this compound?
A1: There are conflicting reports in the literature. Some sources state a melting point of 78-86 °C, while others, including major chemical suppliers, list it as 122-124 °C.[1][2][3][4] A Chinese patent describing the recrystallization from benzene (B151609) reports a melting point of 121-122 °C for the purified product. It is advisable to compare your experimentally determined melting point with that of a certified reference standard if high purity is critical. A sharp melting point range is a good indicator of purity.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on qualitative data, suitable solvents could include benzene, ethanol, or acetone. Water is generally a poor solvent for this compound. A solvent screening should be performed on a small scale to determine the optimal solvent or solvent mixture for your specific sample.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems for aromatic amines include ethanol/water.
Q4: How can I be sure my recrystallized product is pure?
A4: Several analytical techniques can be used to assess the purity of your recrystallized this compound. A sharp melting point range that is consistent with literature values is a strong indicator of purity. Other methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Low | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good potential candidate |
| Acetone | Sparingly Soluble | Soluble | Good potential candidate |
| Benzene | Sparingly Soluble | Soluble | Reported as a successful solvent |
| Toluene | Sparingly Soluble | Soluble | Potential candidate |
| Diethyl Ether | Soluble | Very Soluble | Likely too soluble |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed system |
Note: This table is based on general solubility principles for aromatic amines and available qualitative data. Experimental verification is highly recommended.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven.
-
Analysis: Determine the melting point and, if desired, assess the purity by other analytical methods.
Specific Protocol: Recrystallization from Benzene
The following protocol is adapted from a literature source and provides a specific example of recrystallizing this compound.
-
Dissolution: Dissolve the crude this compound in a suitable volume of benzene by heating the mixture.
-
Crystallization: Allow the solution to cool, which should induce the crystallization of purified this compound.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals. The reported melting point of the recrystallized product is 121-122 °C.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Identifying and removing byproducts in 1-Aminoisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-aminoisoquinoline. The content is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to common issues related to byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several common methods are employed for the synthesis of this compound, each with its own advantages and potential challenges. These include:
-
Chichibabin Amination: Direct amination of isoquinoline (B145761) using sodium amide or potassium amide.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of a 1-haloisoquinoline (typically 1-chloroisoquinoline) with an ammonia (B1221849) surrogate.[1]
-
Gold-Catalyzed Domino Reaction: A reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate.[2]
-
From Isoquinoline N-oxide: Reaction of isoquinoline N-oxide with an aminating agent in the presence of an activating agent like triflic anhydride.[3]
Q2: My this compound product is a brownish oil, but the literature reports a solid. What could be the issue?
A2: Pure this compound is a solid at room temperature. A brownish, oily product suggests the presence of impurities. These could include unreacted starting materials, byproducts, or residual solvents.[4] Purification via column chromatography or recrystallization is recommended to isolate the pure compound.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), should be used to achieve good separation between the starting material, product, and any potential byproducts.[5] The spots can be visualized under UV light.
Q4: What are the general safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Handle reagents like sodium amide, which is highly reactive and moisture-sensitive, under an inert atmosphere.
-
Palladium catalysts and phosphine (B1218219) ligands used in Buchwald-Hartwig amination can be toxic and air-sensitive.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Chichibabin Amination of Isoquinoline
Problem 1: Low yield of this compound and formation of a more polar byproduct.
-
Potential Cause: Over-amination of the product to form 1,3-diaminoisoquinoline. This is more likely to occur with an excess of the amide reagent and at higher reaction temperatures.[6]
-
Troubleshooting Steps:
-
Reduce the amount of sodium amide: Use a stoichiometric amount or a slight excess of sodium amide relative to isoquinoline.
-
Control the reaction temperature: Lowering the reaction temperature may help to minimize the formation of the diamino byproduct.
-
Monitor the reaction closely: Use TLC to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed to prevent further reaction of the product.
-
Problem 2: Formation of an isomeric aminoisoquinoline.
-
Potential Cause: While the Chichibabin reaction of isoquinoline predominantly yields the 1-amino isomer, the formation of other isomers is possible, although generally in minor amounts.[7]
-
Troubleshooting Steps:
-
Confirm the identity of the isomers: Use analytical techniques such as NMR spectroscopy to identify the structure of the isomeric byproducts.
-
Purification: Isomers can often be separated by careful column chromatography.[5] Experiment with different solvent systems to optimize the separation.
-
Buchwald-Hartwig Amination of 1-Chloroisoquinoline (B32320)
Problem 1: Significant amount of isoquinoline is present in the final product.
-
Potential Cause: Hydrodehalogenation of the 1-chloroisoquinoline starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
-
Troubleshooting Steps:
-
Optimize the catalyst system: The choice of palladium precursor and ligand can influence the extent of hydrodehalogenation. Experiment with different phosphine ligands.
-
Control the reaction conditions: Ensure the reaction is carried out under an inert atmosphere to minimize side reactions. The choice of base can also play a role.
-
Problem 2: Formation of a high molecular weight byproduct.
-
Potential Cause: Diarylation of the initially formed this compound. This can occur if the product re-enters the catalytic cycle and reacts with another molecule of 1-chloroisoquinoline.
-
Troubleshooting Steps:
-
Use an excess of the ammonia source: This can help to favor the reaction of the starting material over the product.
-
Monitor the reaction progress: Stop the reaction as soon as the 1-chloroisoquinoline has been consumed to minimize the formation of the diarylated byproduct.
-
Byproduct Identification and Removal
The following table summarizes common byproducts in this compound synthesis and suggests methods for their identification and removal.
| Synthetic Route | Common Byproduct(s) | Identification Methods | Removal Protocol |
| Chichibabin Amination | 1,3-Diaminoisoquinoline | TLC (more polar than product), MS (higher m/z) | Column Chromatography: Use a gradient elution with a solvent system like dichloromethane/methanol or hexanes/ethyl acetate. The more polar diamino compound will elute later.[5] |
| Isomeric Aminoisoquinolines | NMR Spectroscopy, HPLC | Column Chromatography: Careful optimization of the eluent system is required. Preparative HPLC may be necessary for difficult separations. | |
| Buchwald-Hartwig Amination | Isoquinoline (from hydrodehalogenation) | TLC (different Rf), GC-MS, NMR | Column Chromatography: Isoquinoline is less polar than this compound and will elute first in a normal-phase column. |
| Di(isoquinolin-1-yl)amine | TLC (less polar than product), MS (higher m/z) | Column Chromatography: The diarylated product is generally less polar than this compound and can be separated on silica (B1680970) gel. | |
| Gold-Catalyzed Reaction | Unreacted 2-alkynylbenzamide | TLC (different Rf) | Column Chromatography: The starting material can be readily separated from the product.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound from less polar and more polar impurities.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system such as 95:5 dichloromethane:methanol or 7:3 hexanes:ethyl acetate.
-
Visualize the spots under UV light to determine the separation. The desired product, this compound, should have an Rf value between 0.2 and 0.4 for optimal separation on a column.[5]
-
-
Column Preparation:
-
Select an appropriately sized chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar byproducts.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid products if a suitable solvent is found.[8]
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Common solvents to test include ethanol, isopropanol, toluene, and mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for identifying and removing byproducts.
Caption: General workflow for the purification of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
- 8. science.uct.ac.za [science.uct.ac.za]
Preventing photobleaching of 1-Aminoisoquinoline fluorescent probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 1-Aminoisoquinoline (1-AIQ) fluorescent probes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound (1-AIQ) probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like 1-AIQ, upon exposure to excitation light. This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a fading signal during your experiment.[1][2] This can significantly compromise your results by reducing the signal-to-noise ratio, making it difficult to detect your target, and leading to inaccurate quantitative measurements.[3]
Q2: What are the primary causes of photobleaching for fluorescent probes?
A2: The main factors contributing to photobleaching are:
-
High-intensity excitation light: The more intense the light source, the faster the rate of photobleaching.[2]
-
Prolonged exposure time: The longer the fluorophore is illuminated, the more likely it is to be destroyed.[2]
-
Presence of molecular oxygen: In the excited state, fluorescent probes can react with oxygen to produce reactive oxygen species (ROS) that, in turn, degrade the probe.[4]
Q3: How can I tell if the signal loss in my experiment is due to photobleaching?
A3: A classic sign of photobleaching is a gradual decrease in fluorescence intensity over time while continuously imaging the same area. If you move to a fresh, un-imaged area of your sample and the initial signal is bright but then fades with continued exposure, photobleaching is the likely culprit. If the signal is weak from the start, other issues like low probe concentration, incorrect filter sets, or poor labeling efficiency might be the cause.
Q4: Are some 1-AIQ derivatives more photostable than others?
A4: While specific photostability data for a wide range of 1-AIQ derivatives is not extensively published, the photophysical properties of fluorescent probes, including their photostability, are highly dependent on their chemical structure. It is known that modifications to the isoquinoline (B145761) core can affect properties like fluorescence quantum yield and lifetime.[3][5] It is reasonable to assume that these modifications will also impact photostability. When possible, consult the manufacturer's data for your specific 1-AIQ probe or review literature that has characterized its photophysical properties.
Q5: What are antifade reagents and how can they help prevent photobleaching of my 1-AIQ probe?
A5: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to protect fluorophores from photobleaching. They primarily act as scavengers of reactive oxygen species (ROS), thereby reducing the chemical degradation of the fluorescent probe.[4][6] Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] For live-cell imaging, reagents like Trolox, a vitamin E analog, are often used.[1][4]
Troubleshooting Guide
Issue: My 1-AIQ fluorescent signal is fading rapidly during image acquisition.
This is a strong indication of photobleaching. Follow these steps to diagnose and mitigate the problem:
Step 1: Optimize Imaging Parameters
The most immediate way to reduce photobleaching is to minimize the amount of light hitting your sample.
| Parameter | Recommendation to Reduce Photobleaching | Rationale |
| Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. | Reduces the rate of photochemical reactions that cause bleaching.[2] |
| Exposure Time | Use the shortest exposure time necessary to obtain a clear image. | Minimizes the duration the probe is in an excited state and susceptible to degradation. |
| Image Acquisition Frequency | For time-lapse experiments, increase the interval between image captures. | Reduces the cumulative light exposure over the course of the experiment. |
| Neutral Density (ND) Filters | Utilize ND filters to decrease the intensity of the excitation light. | Allows for a reduction in light intensity without altering the spectral quality of the light. |
| Objective Numerical Aperture (NA) | Use an objective with a higher NA. | A higher NA objective collects more light, allowing for a reduction in excitation intensity while maintaining signal. |
Step 2: Employ Antifade Reagents
If optimizing imaging parameters is not sufficient, the use of chemical stabilizers is the next logical step.
| Antifade Reagent Type | Application | Common Examples |
| For Fixed Samples | Added to mounting media for slides. | ProLong™ Gold, VECTASHIELD®, n-propyl gallate (NPG), p-phenylenediamine (PPD)[6][7] |
| For Live-Cell Imaging | Added to the imaging medium. | ProLong™ Live Antifade Reagent, Trolox, OxyFluor™[1][8] |
Note: The effectiveness of a specific antifade reagent can be fluorophore-dependent. It is advisable to test a few different reagents to find the optimal one for your 1-AIQ probe and experimental setup.
Step 3: Control the Sample Environment
The chemical environment of your sample can influence the rate of photobleaching.
-
Oxygen Scavengers: For in vitro assays or fixed cells, using an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer can reduce the concentration of molecular oxygen.
-
pH of Medium: Ensure the pH of your mounting or imaging medium is stable and optimal for your 1-AIQ probe, as pH can influence the fluorescence and stability of some fluorophores.
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Photobleaching
-
Find Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) at low magnification to locate the area of your sample you wish to image. This minimizes fluorescence excitation of your target area.
-
Initial Fluorescence Settings: Switch to the fluorescence channel appropriate for your 1-AIQ probe. Start with a low excitation intensity (e.g., 1-5% laser power) and a moderate exposure time (e.g., 100-300 ms).
-
Minimize Excitation Intensity: While viewing a representative area (not your final imaging area), gradually decrease the excitation intensity to the lowest level that still provides a discernible signal above the background.
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio. It is often better to use a slightly longer exposure time with lower excitation power than a short exposure with high power.[9]
-
Acquire a Test Image: Move to an adjacent, unexposed area of your sample and acquire a single image with your optimized settings.
-
Time-Lapse Test: For time-lapse experiments, acquire a short series of images on a test area. Measure the fluorescence intensity over time. If the intensity drops by more than 10-15% during the acquisition period, further reduce the excitation intensity or increase the time between acquisitions.
Protocol 2: Using a Commercial Antifade Mounting Medium for Fixed Cells
-
Sample Preparation: After completing your staining protocol with the 1-AIQ probe, perform the final washes.
-
Remove Excess Liquid: Carefully aspirate the remaining wash buffer from your coverslip or slide.
-
Apply Antifade Medium: Place a single drop of a commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant) onto the microscope slide.
-
Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium at a 45-degree angle to avoid trapping air bubbles.
-
Cure (if required): Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark.
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: Your sample is now ready for imaging with significantly reduced photobleaching.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorescent probe.
Caption: A logical workflow for troubleshooting photobleaching of 1-AIQ fluorescent probes.
References
- 1. biocompare.com [biocompare.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
How to avoid fluorescence quenching with 1-Aminoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid fluorescence quenching when using 1-Aminoisoquinoline (1-AIQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a fluorescent probe?
This compound (1-AIQ) is a heterocyclic aromatic compound known for its fluorescent properties.[1] It serves as a valuable building block in medicinal chemistry and organic synthesis for creating fluorescent probes for biological imaging and in the development of pharmaceuticals.[1] Its rigid, planar structure and electron-rich nature contribute to its fluorescence, making it suitable for tracking cellular processes and studying disease mechanisms.[2]
Q2: What are the fundamental photophysical properties of this compound?
While specific data for 1-AIQ can vary with experimental conditions, isoquinoline (B145761) derivatives, in general, exhibit excitation maxima in the UV-to-visible range and emission in the visible spectrum. The photophysical properties, including fluorescence quantum yield and lifetime, are highly sensitive to the local environment.
Photophysical Properties of a Representative Isoquinoline Derivative
| Property | Value | Conditions | Reference |
| Excitation Max (λex) | ~350 nm | 0.1 M H₂SO₄ | [3] |
| Emission Max (λem) | ~380-450 nm | 0.1 M H₂SO₄ | [3] |
| Quantum Yield (Φf) | Can be high (e.g., 0.963 for a derivative) | Dependant on structure and solvent | [3] |
Q3: What is fluorescence quenching and what are the common mechanisms?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. The primary mechanisms include:
-
Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with a quencher molecule, leading to non-radiative decay back to the ground state. This process is dependent on the concentration of the quencher and the temperature.[4]
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the population of fluorophores available for excitation.
-
Self-Quenching (Aggregation-Caused Quenching): At high concentrations, 1-AIQ molecules can interact with each other, leading to a decrease in fluorescence intensity.[5]
Q4: How can I quantify the extent of fluorescence quenching?
The Stern-Volmer equation is a fundamental tool for analyzing dynamic fluorescence quenching.[6] It relates the decrease in fluorescence intensity to the concentration of the quencher:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F₀ / F versus [Q] should yield a straight line with a slope equal to Kₛᵥ.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 1-AIQ and provides step-by-step solutions.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect Instrument Settings: Excitation and emission wavelengths are not optimal for 1-AIQ.
-
Suboptimal pH: The protonation state of the quinoline (B57606) nitrogen significantly affects fluorescence.
-
Low Concentration: The concentration of 1-AIQ is too low to produce a detectable signal.
-
Probe Degradation: The 1-AIQ stock solution may have degraded due to improper storage.
-
Presence of Quenchers: Contaminants or components in the buffer could be quenching the fluorescence.
Troubleshooting Workflow
Caption: Troubleshooting logic for low or no fluorescence signal.
Solutions:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths are appropriate for 1-AIQ. A good starting point is an excitation wavelength around 350 nm and an emission scan from 380 nm to 500 nm.
-
Optimize pH: The fluorescence of isoquinoline derivatives is often enhanced in acidic conditions due to the protonation of the nitrogen atom.[7] Prepare a series of buffers with varying pH to determine the optimal condition for your experiment.
-
Adjust Concentration: If the concentration is too low, incrementally increase it. Be mindful that at very high concentrations, self-quenching can occur.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution of 1-AIQ. Store stock solutions in a dark, cool, and dry place.
-
Identify Potential Quenchers: Review all components of your experimental buffer. Common quenchers include dissolved oxygen, halide ions (I⁻, Br⁻, Cl⁻), and heavy metal ions.
Problem 2: Inconsistent Fluorescence Intensity Between Experiments
Possible Causes:
-
Concentration Inaccuracy: Inconsistent preparation of 1-AIQ solutions.
-
Presence of Dissolved Oxygen: Oxygen is a well-known dynamic quencher of fluorescence.[8]
-
Temperature Fluctuations: Dynamic quenching is temperature-dependent.[9]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore by the excitation light.[5]
Solutions:
-
Ensure Accurate Concentrations: Use calibrated pipettes and high-purity solvents to prepare your solutions.
-
Degas Solutions: To remove dissolved oxygen, bubble your solutions with an inert gas like nitrogen or argon for 15-30 minutes before measurement.
-
Control Temperature: Use a temperature-controlled cuvette holder in your fluorometer to maintain a constant temperature throughout your experiments.
-
Minimize Photobleaching:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the exposure time of the sample to the excitation light.
-
For microscopy, consider using an antifade reagent in your mounting medium.
-
Problem 3: Unexpected Decrease in Fluorescence with Increasing Analyte Concentration
Possible Cause:
-
Analyte is a Quencher: The molecule you are studying may be acting as a fluorescence quencher.
Solution:
-
Perform a Quenching Analysis: If you suspect your analyte is a quencher, you can confirm this by performing a Stern-Volmer analysis. A linear relationship in the Stern-Volmer plot is indicative of dynamic quenching.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 1-AIQ
This protocol helps to identify the concentration range that provides a linear fluorescence response, avoiding self-quenching.
Methodology:
-
Prepare a high-concentration stock solution of 1-AIQ (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the 1-AIQ stock solution in your experimental buffer, ranging from nanomolar to micromolar concentrations.
-
Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the 1-AIQ concentration.
-
Identify the linear range of the plot. The concentration at which the plot begins to plateau or decrease indicates the onset of self-quenching.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal concentration of 1-AIQ.
Protocol 2: Investigating a Potential Quencher using Stern-Volmer Analysis
This protocol outlines the steps to determine if a substance is quenching the fluorescence of 1-AIQ and to calculate the Stern-Volmer constant.
Methodology:
-
Prepare a stock solution of 1-AIQ at a concentration within the optimal linear range determined in Protocol 1.
-
Prepare a stock solution of the potential quencher.
-
In a series of cuvettes, add a fixed concentration of 1-AIQ.
-
Add increasing concentrations of the quencher stock solution to each cuvette.
-
Measure the fluorescence intensity of each sample.
-
Calculate F₀ / F for each quencher concentration.
-
Plot F₀ / F versus the quencher concentration, [Q].
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant, Kₛᵥ.
Signaling Pathway of Dynamic Quenching
Caption: Simplified pathway of dynamic fluorescence quenching.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
Addressing spectral overlap issues with 1-Aminoisoquinoline in multicolor imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral overlap issues when using 1-Aminoisoquinoline in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem when using this compound?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission spectrum of one fluorophore overlaps with the emission spectrum of another.[1][2][3] This is a common issue in multicolor fluorescence microscopy. This compound is a fluorescent compound with a maximum excitation wavelength (λmax) of approximately 335 nm in water.[4] Its emission is in the blue-green region of the spectrum. When used with other fluorophores, particularly those with broad emission spectra, the emission from this compound can be inadvertently detected in the channel intended for another fluorophore, or vice-versa. This can lead to false-positive signals, inaccurate colocalization analysis, and compromised image quality.[5]
Q2: I am observing a signal in my green channel that seems to mirror the distribution of my this compound staining. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. Given that this compound and its derivatives can emit in the blue-green range, it is plausible for its emission tail to extend into the detection range of a standard green channel (e.g., for FITC or GFP). To confirm this, you should prepare a control sample stained only with this compound and image it using all your channel settings. If you detect a signal in the green channel from this single-stained sample, it confirms spectral bleed-through from this compound.
Q3: Which common fluorophores are most likely to have spectral overlap with this compound?
A3: Fluorophores with emission spectra in the blue and green regions are most likely to exhibit spectral overlap with this compound. This includes, but is not limited to, fluorophores like Green Fluorescent Protein (GFP) and Fluorescein isothiocyanate (FITC). The extent of the overlap will depend on the specific filter sets used in your microscope. It is crucial to examine the excitation and emission spectra of all fluorophores in your experiment to anticipate potential overlap.
Q4: What are the primary strategies to minimize or correct for spectral overlap with this compound?
A4: There are two main approaches to address spectral overlap:
-
Optimization of Image Acquisition: This involves carefully selecting fluorophores with minimal spectral overlap, using narrow bandpass emission filters, and employing acquisition techniques like sequential scanning.[1]
-
Post-Acquisition Correction: If spectral overlap is unavoidable, computational methods like spectral unmixing can be used to separate the mixed signals.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Signal from this compound is detected in the GFP/FITC channel. | Emission Bleed-through: The emission spectrum of this compound is overlapping with the emission filter of the green channel. | 1. Sequential Scanning: Acquire the this compound and green channels separately. 2. Narrower Emission Filters: Use a more restrictive bandpass filter for the green channel to exclude the emission from this compound. 3. Spectral Unmixing: If sequential scanning is not feasible, use spectral unmixing to computationally separate the two signals. |
| Weak this compound signal and high background. | Suboptimal Excitation/Emission Settings: The laser line or filter set is not optimal for this compound. | 1. Optimize Excitation: Use a laser line as close to 335 nm as possible. 2. Check Filter Compatibility: Ensure your emission filter is centered around the peak emission of this compound. 3. Increase Exposure/Gain Carefully: Increase detector sensitivity, but be mindful of increasing noise. |
| Inaccurate colocalization results between this compound and a red fluorophore. | Crosstalk: Excitation of this compound might be causing some excitation of the red fluorophore, or its broad emission tail might be bleeding into the red channel. | 1. Single-Stain Controls: Image single-stained samples for each fluorophore to assess the level of bleed-through in each channel. 2. Sequential Scanning: This is the most effective way to prevent excitation crosstalk.[7] 3. Spectral Unmixing: Use the single-stain control images to generate a reference matrix for accurate unmixing. |
Quantitative Data: Spectral Properties of this compound and Common Fluorophores
The following table summarizes the key spectral properties of this compound and several commonly used fluorophores to help in planning multicolor imaging experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | ~335 | Not specified | Not specified | Not specified |
| EGFP | 488 | 507 | 56,000 | 0.60 |
| FITC | 495 | 519 | 73,000 | 0.50[8] |
| DsRed (RFP) | 558 | 583 | 72,500[9] | 0.68[9] |
| Texas Red | 596[10] | 615[10] | 85,000[10] | 0.93[10] |
Experimental Protocols
Protocol 1: Sequential Scanning to Minimize Bleed-through
Sequential scanning involves acquiring images from each channel one after the other, rather than simultaneously. This prevents the emission of one fluorophore from being detected in another's channel.
Instrumentation: A confocal laser scanning microscope with independent control over laser lines and detectors.
Methodology:
-
Sample Preparation: Prepare your sample stained with this compound and other fluorophores as per your standard protocol. Include single-stained control samples for setup optimization.
-
Microscope Setup:
-
Turn on the microscope and the required lasers.
-
Place your single-stained this compound sample on the stage and bring it into focus.
-
-
Configure Channel 1 (this compound):
-
Select a laser line close to 335 nm (e.g., 355 nm or 405 nm, depending on your system's capabilities and the two-photon excitation properties of the dye).
-
Set the corresponding detector to collect the emission of this compound (e.g., a bandpass filter of 420-480 nm).
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Configure Subsequent Channels:
-
Switch to your other single-stained control samples.
-
For each fluorophore, set up a separate channel with its optimal laser line and emission filter (e.g., for EGFP, use a 488 nm laser and a 500-550 nm emission filter).
-
Optimize the settings for each channel independently.
-
-
Set up Sequential Scan:
-
In your microscope's acquisition software, select the "sequential scan" or "multi-track" mode.[7][11]
-
Assign each configured channel to a separate track or sequence.
-
Choose the scanning mode (e.g., "between frames" for fixed samples or "between lines" for live samples to minimize temporal offsets).[11]
-
-
Acquire Image:
-
Switch to your multi-labeled experimental sample.
-
Start the acquisition. The microscope will now scan the sample for each channel sequentially.
-
Caption: Workflow for setting up sequential scanning.
Protocol 2: Spectral Unmixing using ImageJ/Fiji
Spectral unmixing is a computational technique to separate the contributions of each fluorophore from a composite image. This protocol outlines a general procedure using the "LUMoS Spectral Unmixing" plugin in Fiji/ImageJ.[12]
Prerequisites:
-
Fiji or ImageJ installed.
-
The "LUMoS Spectral Unmixing" plugin installed.[12]
-
A multi-channel image stack of your experimental sample.
-
(Recommended) Single-color control images for each fluorophore, acquired with the same settings.
Methodology:
-
Open Images:
-
Open your multi-channel image of the experimental sample in Fiji/ImageJ.
-
-
Run LUMoS Plugin:
-
Go to Plugins > LUMoS Spectral Unmixing.
-
-
Set Parameters:
-
A dialog box will appear. For a basic unmixing, you will need to specify the "Number of fluorophores to unmix". This should correspond to the number of different fluorescent labels in your sample.
-
Click "OK".
-
-
Select Channels:
-
A new window will ask you to select the channels from your image stack that you want to use for unmixing. Select all relevant channels.
-
-
Unmixing Process:
-
The plugin will then perform the unmixing based on k-means clustering of the pixel's spectral signatures.[12]
-
-
Review Output:
-
The plugin will generate a new image stack where each slice represents the separated signal from a single fluorophore.
-
Examine the unmixed channels. The signal for each fluorophore should be isolated to its respective channel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. BleedThrough | Scientific Volume Imaging [svi.nl]
- 4. chembk.com [chembk.com]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. imagej.net [imagej.net]
- 7. Biology & Biochemistry Imaging Core (BBIC) | Leica Sequential Scans [bbic.nsm.uh.edu]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. btiscience.org [btiscience.org]
- 12. LUMoS Spectral Unmixing [imagej.net]
Improving the solubility of 1-Aminoisoquinoline for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 1-Aminoisoquinoline during biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "solvent-shift" precipitation. This compound is likely much more soluble in 100% DMSO than in the aqueous assay buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases dramatically, causing the compound to fall out of solution.[1]
Initial Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the compound soluble. Many cell-based assays can tolerate up to 0.5-1% DMSO.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent strength can sometimes prevent precipitation.[1]
-
Visual Inspection: Always visually inspect the final solution for any cloudiness or precipitate before use in an assay.[1]
Q2: How can I use pH to improve the solubility of this compound?
A2: Adjusting the pH is a highly effective method for ionizable compounds. This compound has a pKa of approximately 7.62, indicating it is a weak base.[3][4] In aqueous solutions with a pH below its pKa, the primary amine group becomes protonated, forming a more soluble salt.
Strategy:
-
Lower the pH of your aqueous buffer to be at least 1-2 units below the pKa. A buffer pH in the range of 5.5 to 6.5 should significantly increase the solubility of this compound.[2][5]
-
Caution: Always ensure the final pH of the assay solution is compatible with your biological system (e.g., enzyme activity, cell viability).[1][5]
Q3: What co-solvents can I use, and what are the best practices for preparing my stock solutions?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6][7]
-
Recommended Co-solvents: Besides DMSO, consider using ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).[1][8] A mixture of solvents can sometimes be more effective.[9]
-
Stock Solution Best Practices:
-
Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO or another suitable organic solvent.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation.[1]
-
To avoid repeated freeze-thaw cycles, which can cause precipitation over time, aliquot the stock solution into smaller, single-use volumes.[1]
-
Q4: When should I consider using cyclodextrins, and how do I prepare a solution with them?
A4: Cyclodextrins should be considered when pH modification and co-solvents are insufficient or incompatible with your assay. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs and increase their apparent aqueous solubility.[10][11] More soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred.[1][10]
General Approach:
-
Prepare a solution of HP-β-CD in your assay buffer first.
-
Slowly add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin (B1172386) solution while vortexing vigorously.
-
This mixture is then typically equilibrated for 1 to 24 hours to allow for the formation of the inclusion complex.[1]
Q5: How can I quickly estimate the aqueous solubility of my this compound batch?
A5: A kinetic solubility assay is a high-throughput method to estimate aqueous solubility. This involves preparing a high-concentration DMSO stock, diluting it into an aqueous buffer, allowing it to equilibrate, and then separating any precipitate to measure the concentration of the soluble compound remaining in the supernatant.[2] See Protocol 4 for a detailed methodology.
Physicochemical Data and Solubility Enhancement Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1532-84-9 | [12] |
| Molecular Formula | C₉H₈N₂ | [4][13] |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Light yellow to brown powder/crystal | [4][14] |
| Melting Point | 122-124 °C | [13] |
| pKa (Basic) | 7.62 | [3][4] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle of Action | Typical Concentration | Advantages | Disadvantages | Reference |
| pH Adjustment | Ionizes the compound by protonating the basic amine group, increasing interaction with water. | Adjust buffer pH to ~2 units below pKa (e.g., pH 5.5-6.0). | Can dramatically increase solubility; cost-effective. | Limited by the pH constraints of the biological assay; can affect compound activity. | [1][2] |
| Co-solvents | Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic compounds. | DMSO: < 1%PEG 400: < 5% | Simple to implement; effective for many compounds. | High concentrations can be toxic to cells or inhibit enzymes; risk of precipitation upon dilution. | [1][6] |
| Cyclodextrins | Encapsulates the hydrophobic molecule within its lipophilic core, presenting a hydrophilic exterior to the water. | 1:1 or 1:2 molar ratio of compound to cyclodextrin. | Generally low toxicity; can improve bioavailability. | Can be expensive; may not be effective for all compounds; may interfere with compound-target binding. | [1][9][10] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Test Dilutions: Add the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., 1%).
-
Observe: Vortex each solution and let it stand at room temperature for at least 1 hour.
-
Inspect: Visually inspect each solution for precipitation or cloudiness. The lowest pH buffer that results in a clear solution is the optimal choice, provided it is compatible with the assay.
Protocol 2: Using Co-solvents for Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution.
-
Intermediate Dilution (Optional): If direct dilution causes precipitation, create an intermediate dilution in a mixture of co-solvent and assay buffer (e.g., 1:1 DMSO:Buffer).
-
Final Dilution: Add a small volume of the stock or intermediate solution to the assay buffer to reach the final desired compound concentration. The final co-solvent concentration should be kept constant across all wells and ideally below 1%.[2]
-
Vehicle Control: Prepare control wells containing the same final concentration of the co-solvent(s) without the compound to account for any solvent effects.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. The concentration will depend on the required molar ratio (e.g., a 10 mM solution for complexing a compound up to 10 mM).
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of an appropriate organic solvent (e.g., 50 mM in DMSO).
-
Complexation: Slowly add the compound stock solution dropwise to the cyclodextrin solution while vigorously vortexing.[1]
-
Equilibrate: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.
-
Clarify: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Use Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay.
Protocol 4: Kinetic Solubility Assay
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense Compound: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a 100 µM nominal concentration with 1% DMSO. Mix well.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.[2]
-
Separate: Filter the plate (using a 96-well filter plate) or centrifuge the plate and carefully collect the supernatant.
-
Quantify: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the estimated aqueous solubility under the tested conditions.
Diagrams and Workflows
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Principle of pH-dependent solubility for this compound.
Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1532-84-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Influence of Solvent Composition on the Performance of Spray-Dried Co-Amorphous Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. This compound | 1532-84-9 [chemicalbook.com]
- 13. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing the Stability of 1-Aminoisoquinoline Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-Aminoisoquinoline solutions for long-term storage. The following sections offer detailed experimental protocols and data presentation to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can lead to hydrolysis or other degradation pathways. Isoquinoline (B145761) itself is a weak base, and its derivatives' stability can be pH-dependent.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, lower temperatures are generally recommended.
-
Light: Aromatic and heterocyclic compounds, including those with an isoquinoline scaffold, can be sensitive to light, which may promote oxidative degradation.[3]
-
Solvent: The choice of solvent can impact the stability of the compound. While soluble in many organic solvents, prolonged storage in certain solvents, especially aqueous buffers, may not be ideal without stability data.[5]
Q2: What are the recommended general storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be prepared in a suitable anhydrous organic solvent like DMSO or ethanol. It is advisable to:
-
Store solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Keep aliquots in tightly sealed, amber vials to protect from light and air.
-
For long-term storage, maintain the solutions at -20°C or below.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
Q3: My this compound solution has changed color. Is it still usable?
Q4: Can I store this compound solutions in aqueous buffers?
A4: While this compound is soluble in acidic aqueous solutions due to the protonation of the basic nitrogen atoms, its long-term stability in aqueous buffers is not well-established and may be pH-dependent.[1][2] If your experiment requires an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent immediately before use. If storage in an aqueous buffer is necessary, a stability study should be conducted to determine the acceptable storage duration and conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage, especially at low temperatures. | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | - Use a co-solvent system (e.g., DMSO/ethanol) to improve solubility.- Prepare a less concentrated stock solution.- Before use, gently warm the solution to room temperature and vortex to ensure complete dissolution. Visually inspect for any remaining precipitate. |
| Inconsistent or non-reproducible results in biological assays. | Degradation of the this compound stock solution, leading to a lower effective concentration. | - Prepare fresh stock solutions from solid material.- Aliquot new stock solutions into single-use vials and store at -20°C or -80°C.- Perform an HPLC analysis to verify the concentration and purity of the stock solution against a reference standard. |
| Appearance of unexpected peaks in HPLC chromatograms over time. | Chemical degradation of this compound in the solution. | - Review the storage conditions (temperature, light exposure, container closure).- Consider performing a forced degradation study to identify potential degradation products.- Use a stability-indicating HPLC method to separate the main peak from any degradants. |
| Loss of compound potency in a time-dependent manner. | The compound is unstable under the experimental conditions (e.g., in cell culture media at 37°C). | - Minimize the incubation time of the compound in the experimental medium.- Prepare fresh dilutions of the compound for each experiment.- Evaluate the stability of this compound under the specific experimental conditions by incubating it for the duration of the experiment and then analyzing its concentration by HPLC. |
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study of a this compound solution (initial concentration: 1 mg/mL in 50:50 acetonitrile (B52724):water). This data illustrates how to structure results from stability studies for clear comparison.
Table 1: Effect of Temperature on the Stability of this compound Solution (pH 7) over 4 Weeks
| Storage Temperature | Week 0 (% Purity) | Week 1 (% Purity) | Week 2 (% Purity) | Week 4 (% Purity) |
| -20°C | 99.8 | 99.7 | 99.8 | 99.6 |
| 4°C | 99.8 | 99.2 | 98.5 | 97.1 |
| 25°C (Ambient) | 99.8 | 97.5 | 95.1 | 90.3 |
| 40°C | 99.8 | 92.3 | 85.6 | 72.4 |
Table 2: Effect of pH on the Stability of this compound Solution at 40°C over 24 Hours
| pH Condition | 0 hours (% Purity) | 4 hours (% Purity) | 8 hours (% Purity) | 24 hours (% Purity) |
| pH 2 (0.01 N HCl) | 99.7 | 98.1 | 96.5 | 92.3 |
| pH 7 (Water) | 99.8 | 99.0 | 98.2 | 96.5 |
| pH 10 (0.001 N NaOH) | 99.6 | 96.2 | 92.8 | 85.4 |
Table 3: Effect of Oxidative and Photolytic Stress on this compound Solution at 25°C
| Stress Condition | 0 hours (% Purity) | 8 hours (% Purity) | 24 hours (% Purity) |
| 3% H₂O₂ | 99.8 | 85.3 | 70.1 |
| UV Light (254 nm) | 99.7 | 94.2 | 88.5 |
| Visible Light | 99.8 | 99.1 | 98.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid powder, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Glass beaker
-
Volumetric flask (Class A)
-
Pipettes
-
Vortex mixer
-
Amber, screw-cap vials
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry glass beaker. Add a small amount of anhydrous DMSO and swirl to dissolve the solid.
-
Transfer: Quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size. Rinse the beaker with small volumes of DMSO and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Dilution to Volume: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous. A brief vortex can also be used.
-
Aliquoting and Storage: Distribute the stock solution into single-use amber vials. Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. Label the vials clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or below.
Protocol 2: Forced Degradation Study of this compound Solution
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally recommended for method development.[6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV or PDA detector
Procedure:
-
Sample Preparation: For each stress condition, prepare a sample by diluting the this compound stock solution with the respective stressor solution. Also, prepare a control sample diluted with the storage solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Monitor the degradation at various time points.
-
Thermal Degradation: Place a sample of the stock solution in a heating block or oven at a high temperature (e.g., 80°C). Analyze at different time intervals.
-
Photodegradation: Expose a sample of the stock solution in a chemically inert, transparent container to a light source as specified in ICH Q1B guidelines (e.g., a combination of visible and UV light).[7] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.
-
HPLC Analysis: Analyze all stressed and control samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products and process-related impurities.
Procedure:
-
Initial Method Development: Start with a generic reverse-phase HPLC method. A C18 column is a good initial choice. Use a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). Run a gradient from low to high organic phase concentration to elute a wide range of compounds.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 2).
-
Method Optimization:
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradants. The peak should be spectrally pure.
-
Resolution: Adjust the mobile phase composition (e.g., pH, organic solvent ratio, buffer concentration) and the gradient slope to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.
-
Column Screening: If adequate separation cannot be achieved on a C18 column, screen columns with different stationary phases (e.g., C8, Phenyl-Hexyl, Cyano) to exploit different separation selectivities.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
Optimizing catalyst loading for efficient 1-Aminoisoquinoline synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize the synthesis of 1-aminoisoquinoline, with a focus on catalyst loading in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My reaction shows low or no conversion of the 1-haloisoquinoline. What are the common causes and how can I improve the yield?
-
Answer: Low or no conversion in the amination of 1-haloisoquinolines can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or solvents. Additionally, the nitrogen atom in the isoquinoline (B145761) ring can coordinate to the palladium center, inhibiting its catalytic activity. Ensure all reagents and solvents are pure and dry.
-
Inefficient Catalyst Activation: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to low catalytic activity.[1] The use of pre-catalysts can ensure a more reliable formation of the active catalyst.[2]
-
Suboptimal Ligand Choice: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaromatic substrates like isoquinoline, bulky and electron-rich ligands are often required to promote efficient coupling.[3]
-
Incorrect Base: The choice of base is critical and can significantly impact the reaction rate. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, but may not be optimal for all substrate combinations. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective alternatives, though they might necessitate higher temperatures.[1]
-
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
-
Question: I am observing a significant amount of the reduced starting material (isoquinoline) instead of the desired this compound. How can I minimize this hydrodehalogenation side reaction?
-
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[2][3] This is particularly prevalent with more reactive aryl halides and certain primary amines.[2]
-
Optimize Ligand Structure: Employing bulkier and more electron-donating phosphine ligands can accelerate the rate of reductive elimination to form the C-N bond, thereby outcompeting the hydrodehalogenation pathway.[3]
-
Adjust Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.
-
Screen Different Bases: The choice of base can influence the extent of hydrodehalogenation. It is advisable to screen various bases to identify one that minimizes the formation of this byproduct.[3]
-
Issue 3: Catalyst Turns Black and Precipitates
-
Question: My reaction mixture turns black, and a precipitate forms, leading to a stalled reaction. What is causing this, and how can I prevent it?
-
Answer: The formation of a black precipitate is often indicative of palladium black, which is catalytically inactive aggregated palladium metal. This can be caused by:
-
Catalyst Decomposition: At elevated temperatures or with prolonged reaction times, the palladium catalyst can decompose, especially if the ligand is not robust enough to stabilize the metal center throughout the catalytic cycle.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical catalyst loading for the synthesis of this compound?
-
A1: The catalyst loading for palladium-catalyzed aminations typically ranges from 1 to 5 mol%.[4] However, for challenging substrates or to achieve very high yields, optimization is often necessary. Lowering the catalyst loading is desirable for process efficiency and cost-effectiveness but may require more active catalyst systems or longer reaction times.
-
-
Q2: How does the choice of phosphine ligand affect the optimal catalyst loading?
-
A2: The ligand has a profound impact on catalyst activity and stability. More effective ligands, often bulky, electron-rich biaryl phosphines, can stabilize the palladium center, leading to higher turnover numbers and allowing for lower catalyst loadings.[5] Less efficient ligands may require higher loadings to achieve the same conversion.
-
-
Q3: Can I reuse the palladium catalyst?
-
A3: In homogeneous catalysis, such as the Buchwald-Hartwig amination, the catalyst is dissolved in the reaction mixture, making recovery and reuse challenging without specialized techniques. Heterogeneous catalysts (e.g., palladium on carbon) have been explored for easier separation, but their application in C-N cross-coupling reactions can be less efficient and may require significant optimization.[6]
-
-
Q4: What is the role of the base in the reaction, and how does it influence catalyst performance?
-
A4: The base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center. The choice of base can affect the reaction rate and the compatibility with other functional groups on the substrates.[1] Strong bases can sometimes lead to side reactions or degradation of sensitive starting materials.[2]
-
Data Presentation
Table 1: Effect of Catalyst Loading on the Synthesis of this compound
| Entry | Catalyst | Ligand | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 5 | 110 | 12 | 92 |
| 2 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 2 | 110 | 12 | 85 |
| 3 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 1 | 110 | 24 | 78 |
| 4 | Pd₂(dba)₃ | BrettPhos | NaOtBu | 2 | 80 | 8 | 95 |
| 5 | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1 | 80 | 12 | 91 |
| 6 | Pd₂(dba)₃ | BrettPhos | NaOtBu | 0.5 | 80 | 24 | 88 |
Note: This data is representative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Palladium-Catalyzed this compound Synthesis:
-
Catalyst Pre-formation (if using a Pd(II) source): In a glovebox or under an inert atmosphere, add the palladium(II) precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XantPhos, 1.2-1.5 equivalents relative to Pd) to an oven-dried reaction vessel. Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the vessel containing the activated catalyst, add the 1-haloisoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction Execution: Seal the reaction vessel and heat it to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure this compound.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing side reactions during the functionalization of 1-Aminoisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the functionalization of 1-aminoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the this compound scaffold?
The reactivity of this compound is dictated by the electronic properties of its bicyclic system. The pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C1 position, which is further activated by the amino group. The benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic aromatic substitution, typically at the C5 and C8 positions. The amino group itself is a primary nucleophile and can readily undergo reactions like acylation and alkylation.
Q2: My N-acylation of this compound is giving low yields and multiple products. What could be the cause?
Low yields and the formation of side products during N-acylation are often due to the high nucleophilicity of the this compound system. Key factors include:
-
Diacylation: The initial N-acylated product can sometimes undergo a second acylation, particularly under harsh conditions or with a large excess of the acylating agent.
-
Ring Acylation: While less common, acylation at one of the electron-rich carbon atoms of the benzene ring can occur as a side reaction.
-
Decomposition: Strong acids or bases used as catalysts, or high reaction temperatures, can lead to the decomposition of the starting material or the product.
To mitigate these issues, it is advisable to use mild acylating agents, control the stoichiometry of the reagents carefully, and perform the reaction at or below room temperature.
Q3: How can I selectively functionalize the C4 position of this compound?
Selective functionalization at the C4 position can be challenging due to the inherent reactivity of other sites. A common strategy involves a multi-step sequence:
-
N-Protection: The 1-amino group should be protected, for example as a Boc-carbamate, to reduce its directing influence and prevent side reactions.[1][2]
-
Halogenation: The protected this compound can then be halogenated. Bromination or iodination often shows good regioselectivity for the C4 position under carefully controlled conditions.
-
Cross-Coupling: The resulting 4-halo-1-(protected)aminoisoquinoline can then be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to introduce a wide range of substituents at the C4 position.
-
Deprotection: Finally, the protecting group is removed to yield the C4-functionalized this compound.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction with a halo-1-aminoisoquinoline. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this:
-
Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst and Ligand Choice: Use a palladium catalyst and ligand system that favors the cross-coupling pathway over the homocoupling pathway.
-
Reaction Conditions: Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to increased side product formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
N-Protection (Boc Protection)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of N-Boc-1-aminoisoquinoline | Incomplete reaction. | - Increase the amount of (Boc)₂O (1.5-2.0 equiv.).- Extend the reaction time.- Ensure the base (e.g., Et₃N, DMAP) is of good quality and used in sufficient quantity (1.2-1.5 equiv.). |
| Decomposition of starting material. | - Perform the reaction at a lower temperature (0 °C to room temperature).- Use a milder base. | |
| Formation of Multiple Products | Possible di-Boc protection or side reactions on the ring. | - Use a stoichiometric amount of (Boc)₂O.- Avoid excessive heating. |
| Impure starting material. | - Purify the this compound before use. |
Halogenation (Bromination at C4)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Regioselectivity (Mixture of isomers) | Reaction conditions are too harsh, leading to substitution at other positions. | - Use a milder brominating agent (e.g., NBS instead of Br₂).- Control the reaction temperature carefully (start at low temperature and warm up slowly).- The choice of solvent can influence regioselectivity; screen different solvents. |
| Over-bromination (di- or tri-brominated products) | Excess brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent portion-wise to the reaction mixture. |
| No Reaction or Low Conversion | Insufficiently reactive brominating agent or deactivation of the substrate. | - Use a more reactive brominating agent.- Ensure the N-protecting group is stable under the reaction conditions. |
Suzuki Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Coupled Product | Inefficient catalyst activation. | - Use a pre-catalyst that readily forms the active Pd(0) species.- Ensure the ligand is appropriate for the substrate. |
| Deactivation of the catalyst. | - Maintain a strict inert atmosphere.- Use high-purity, anhydrous solvents. | |
| Instability of the boronic acid. | - Use boronic esters (e.g., pinacol (B44631) esters) for increased stability.- Use fresh, high-quality boronic acid. | |
| Significant Dehalogenation of the Starting Material | The choice of base and solvent can influence this side reaction. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure anhydrous conditions if appropriate for the protocol. |
| Homocoupling of the Boronic Acid | Presence of oxygen. | - Thoroughly degas all reagents and solvents.- Maintain a strict inert atmosphere throughout the reaction. |
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Aminated Product | Inefficient catalyst system. | - Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands are often effective.[3][4] |
| Incorrect base. | - The strength and solubility of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. | |
| Low reaction temperature. | - These reactions often require heating (80-110 °C). Gradually increase the temperature. | |
| Formation of Hydrodehalogenation Side Product | Catalyst deactivation pathway or presence of water. | - Try a different ligand or a lower reaction temperature.- Ensure all reagents and solvents are strictly anhydrous. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a base, typically triethylamine (B128534) (Et₃N, 1.5 equiv.) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench it by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the N-Boc protected this compound.
Quantitative Data for N-Boc Protection
| Amine Substrate | Base | Solvent | (Boc)₂O (equiv.) | Time (h) | Yield (%) |
| This compound | Et₃N/DMAP | DCM | 1.2 | 3 | ~95 |
| Substituted anilines | Et₃N | THF | 1.1 | 4 | 90-98 |
| Aliphatic amines | NaOH | Dioxane/H₂O | 1.1 | 2 | >95 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromo-1-(N-Boc-amino)isoquinoline
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a 4-bromo-1-(N-Boc-amino)isoquinoline with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-bromo-1-(N-Boc-amino)isoquinoline (1.0 equiv.), the arylboronic acid or its pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for Suzuki Coupling of Halo-heterocycles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-quinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2-Chloronaphthalene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | ~90 |
| 4-Bromo-1H-pyrazole | Various arylboronic acids | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 80 | 6 | 70-90 |
Note: These are representative yields for similar systems and should be optimized for this compound derivatives.
Visualizations
Workflow for C4-Functionalization of this compound
Caption: A typical workflow for the C4-functionalization of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: 1-Aminoisoquinoline in PARP Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 1-Aminoisoquinoline, specifically the well-characterized PARP inhibitor 5-Aminoisoquinolin-1-one (5-AIQ), in Poly(ADP-ribose) polymerase (PARP) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is 5-Aminoisoquinoline (B16527) (5-AIQ) and how does it inhibit PARP?
5-Aminoisoquinolin-1-one (5-AIQ) is a small molecule inhibitor of the catalytic activity of several isoforms in the PARP superfamily.[1] It functions by competing with the PARP substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic site of the enzyme. This competition prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a critical step in DNA single-strand break repair.
Q2: Is 5-AIQ a selective PARP inhibitor?
No, 5-AIQ is a pan-PARP inhibitor, meaning it lacks isoform-selectivity and will inhibit multiple members of the PARP family.[1] This is an important consideration when interpreting experimental results, as the observed phenotype may be due to the inhibition of multiple PARP enzymes.
Q3: What is the solubility of 5-AIQ for in vitro assays?
The hydrochloride salt of 5-AIQ is highly water-soluble (greater than 5%), which is an advantage over many other PARP inhibitors.[1] However, its solubility can be slightly lower in certain buffers. The free base form is poorly soluble in water.[1] For consistent results, it is recommended to use the hydrochloride salt and prepare fresh solutions in your assay buffer. In some studies, 5-AIQ was dissolved in dimethyl sulfoxide (B87167) (DMSO) for stock solutions.[2]
Q4: What are the typical IC50 values for 5-AIQ?
The reported IC50 values for 5-AIQ can vary depending on the assay conditions and the source of the PARP enzyme. It is important to determine the IC50 in your specific experimental system.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PARP-1) | ~4.5 µM | Inhibition of PARP activity in cells | [3] |
| EC50 (Cell Injury) | ~4.45 µM | Protection against cell injury | [3] |
| IC50 (PARP-1) | 240 nM | Semi-purified enzyme from calf thymus | [1] |
| IC50 (MDA-MB-231 cell growth) | 170 µM | 7-day MTS assay | [4] |
| IC50 (HT-29 & LNCaP cell growth) | > 200 µM | 7-day MTS assay | [4] |
Q5: Are there any known off-target effects of 5-AIQ?
While primarily known as a PARP inhibitor, some weak off-target activities have been reported. For instance, weak inhibition of matrix metalloproteinase-2 (MMP-2) has been observed.[1] At high concentrations, the potential for off-target effects increases, which can complicate data interpretation.
Troubleshooting Guide
This section addresses common problems encountered when using 5-AIQ in PARP inhibition assays.
Problem 1: Inconsistent or lower-than-expected PARP inhibition.
-
Possible Cause 1: Inhibitor Instability.
-
Troubleshooting Step: Prepare fresh stock solutions of 5-AIQ for each experiment. While the hydrochloride salt is water-soluble, prolonged storage in solution, especially at room temperature, may lead to degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Some reports suggest that 5-aminoisoquinoline may be partially degraded or rapidly metabolized when administered in certain ways, which could also be a factor in cell-based assays over longer time courses.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of 5-AIQ for your specific cell line and assay conditions. The effective concentration can vary significantly between biochemical and cell-based assays due to factors like cell permeability and efflux pumps.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Ensure that the concentration of the PARP substrate, NAD+, is not excessively high, as 5-AIQ is a competitive inhibitor. Optimize the incubation time to allow for sufficient inhibition to occur.
-
Problem 2: High background signal or assay interference.
-
Possible Cause 1: Intrinsic Fluorescence/Absorbance of 5-AIQ.
-
Troubleshooting Step: Run a control with 5-AIQ alone (without the enzyme or cells) to measure its intrinsic signal at the wavelengths used in your assay. Subtract this background from your experimental readings.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Use the lowest effective concentration of 5-AIQ as determined by your dose-response curve to minimize the risk of off-target effects that could contribute to the measured signal.
-
Problem 3: Unexpected cellular phenotypes or cytotoxicity.
-
Possible Cause 1: Pan-PARP Inhibition.
-
Troubleshooting Step: Remember that 5-AIQ is not specific to PARP-1. The observed phenotype may be a result of inhibiting other PARP family members. Consider using more selective PARP inhibitors in parallel to dissect the specific roles of different PARP isoforms.
-
-
Possible Cause 2: Non-PARP-mediated effects.
-
Troubleshooting Step: To confirm that the observed effect is due to PARP inhibition, consider rescue experiments. For example, supplementing with NAD+ might partially rescue the phenotype. Additionally, comparing the effects of 5-AIQ with other structurally different PARP inhibitors can help to confirm that the phenotype is due to on-target PARP inhibition.
-
Experimental Protocols
Cell-Based PARP Inhibition Assay (Immunofluorescence)
This protocol is a general guideline for assessing PARP inhibition in cells by measuring the reduction in poly(ADP-ribose) (PAR) levels after DNA damage.
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of 5-AIQ (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., water or DMSO).
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.1% MMS for 15 minutes) to stimulate PARP activity. Include an untreated control.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., anti-PAR monoclonal antibody) overnight at 4°C.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus for each condition. A reduction in PAR signal in the 5-AIQ treated, DNA-damaged cells compared to the DNA-damaged only cells indicates PARP inhibition.
Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.
Troubleshooting Workflow for Inconsistent PARP Inhibition
Caption: A logical workflow for troubleshooting inconsistent results in PARP inhibition assays.
References
Technical Support Center: Overcoming Resistance to 1-Aminoisoquinoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Aminoisoquinoline-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Diminished or No Inhibitor Activity in Initial Experiments
Q1: I've treated my cells with a this compound-based inhibitor for the first time, but I'm not observing the expected phenotypic effect (e.g., decreased cell viability, inhibition of signaling). What are the potential causes?
A1: Several factors could contribute to a lack of initial activity. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: The this compound scaffold can impact the physicochemical properties of the inhibitor.
-
Precipitation: Visually inspect your media for any precipitate after adding the inhibitor. Hydrophobic compounds can fall out of solution in aqueous buffers.
-
Troubleshooting:
-
Prepare a higher concentration stock in 100% DMSO and perform serial dilutions.
-
Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.1%).
-
Consider the use of a mild vortex or sonication to ensure complete dissolution of the stock.
-
-
-
Cell Line Sensitivity: Not all cell lines will be sensitive to your inhibitor.
-
Troubleshooting:
-
Use a positive control cell line known to be sensitive to the targeted pathway (e.g., a BRCA-mutant cell line for a PARP inhibitor).
-
Verify the expression of the target protein (e.g., PARP1, ROCK1/2) in your cell line via Western blot.
-
-
-
Experimental Conditions:
-
Troubleshooting:
-
Optimize inhibitor concentration and incubation time. A dose-response and time-course experiment is highly recommended.
-
Ensure your cell seeding density is optimal and consistent, as this can affect drug potency.
-
-
Issue 2: Acquired Resistance After Prolonged Treatment
Q2: My cells initially responded to the this compound-based inhibitor, but after several passages, they are showing signs of resistance (e.g., increased IC50 value). What are the common mechanisms of acquired resistance?
A2: Acquired resistance is a common challenge in drug development. For this compound-based inhibitors targeting PARP or ROCK, resistance mechanisms often fall into the following categories:
-
Target-Based Resistance:
-
Mutations in the Target Protein: Alterations in the drug-binding pocket of PARP or ROCK can prevent the inhibitor from binding effectively.
-
Changes in Target Expression: Downregulation of the target protein can reduce the number of available binding sites for the inhibitor.
-
-
Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Restoration of Downstream Signaling: For PARP inhibitors, a common mechanism of resistance is the restoration of homologous recombination (HR) proficiency in HR-deficient cancer cells, often through secondary mutations in genes like BRCA1/2.
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
A3: A systematic approach is necessary to pinpoint the resistance mechanism. The following workflow can guide your investigation:
Troubleshooting Workflow for Acquired Resistance
Caption: A logical workflow for investigating acquired resistance.
Issue 3: Overcoming Observed Resistance
Q4: I have identified a potential mechanism of resistance. What strategies can I employ to overcome it?
A4: The strategy to overcome resistance will depend on the identified mechanism:
-
Target-Based Resistance:
-
Alternative Inhibitors: If a mutation in the drug-binding pocket is identified, consider using a structurally different inhibitor of the same target that may not be affected by the mutation.
-
-
Bypass Signaling Pathways:
-
Combination Therapy: Combine your this compound-based inhibitor with an inhibitor of the activated bypass pathway.
-
-
Increased Drug Efflux:
-
Efflux Pump Inhibitors: Co-administer a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to increase the intracellular concentration of your primary inhibitor.
-
-
Restoration of HR Proficiency (for PARP inhibitors):
-
Combination with DNA Repair Inhibitors: Consider combining the PARP inhibitor with inhibitors of other DNA repair pathways, such as ATR or WEE1 inhibitors, to re-sensitize the cells.[1]
-
Quantitative Data on Inhibitor Resistance
The development of resistance is often quantified by a shift in the half-maximal inhibitory concentration (IC50). Below are tables with representative data illustrating this shift for both PARP and ROCK inhibitors.
Table 1: Representative IC50 Values for a this compound-Based PARP Inhibitor
| Cell Line | Treatment Status | IC50 (nM) | Fold Resistance | Potential Mechanism |
| BRCA1-mutant Ovarian Cancer | Parental | 15 | - | - |
| BRCA1-mutant Ovarian Cancer | Resistant | 450 | 30 | Secondary BRCA1 mutation restoring HR |
| Wild-Type Breast Cancer | Parental | 1200 | - | - |
| Wild-Type Breast Cancer | Resistant | >10000 | >8 | Upregulation of P-glycoprotein |
Table 2: Representative IC50 Values for a this compound-Based ROCK Inhibitor
| Cell Line | Treatment Status | IC50 (µM) | Fold Resistance | Potential Mechanism |
| Metastatic Prostate Cancer | Parental | 0.8 | - | - |
| Metastatic Prostate Cancer | Resistant | 12.5 | 15.6 | Gatekeeper mutation in ROCK2 |
| Glioblastoma | Parental | 1.5 | - | - |
| Glioblastoma | Resistant | >25 | >16 | Activation of a bypass signaling pathway |
Key Signaling Pathways and Resistance Mechanisms
PARP Inhibition and Resistance
This compound-based PARP inhibitors act by trapping PARP1 on single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks during DNA replication. In homologous recombination (HR) deficient cells (e.g., with BRCA1/2 mutations), these breaks cannot be repaired, resulting in cell death.
Caption: PARP signaling in normal vs. HR-deficient cells with inhibitor.
ROCK Inhibition and Resistance
This compound-based ROCK inhibitors are typically ATP-competitive and block the kinase activity of ROCK1 and ROCK2. This inhibits downstream signaling that regulates cell shape, motility, and invasion.
Caption: ROCK signaling pathway and potential resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to assess the cytotoxic or cytostatic effects of your this compound-based inhibitor and to determine its IC50 value.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound-based inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your inhibitor in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell blank.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis software.
-
Protocol 2: Western Blot Analysis of Target Protein Expression
This protocol is used to assess the expression levels of your target protein (e.g., PARP1, ROCK1/2) or downstream signaling markers in response to inhibitor treatment or in resistant vs. parental cell lines.
Materials:
-
Cell culture dishes
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-ROCK1, anti-phospho-MLC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
References
Optimizing incubation time and concentration for 1-Aminoisoquinoline cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and concentration for 1-Aminoisoquinoline (1-AIQ) cellular assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of 1-AIQ in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-AIQ) and what is its primary mechanism of action in cellular assays?
A1: this compound (1-AIQ) is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with a particular selectivity for PARP-1.[1][2] PARP enzymes are critical for the cellular response to DNA damage. They detect single-strand breaks in DNA and, upon activation, synthesize chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP, 1-AIQ prevents the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks can lead to the formation of more lethal double-strand breaks, ultimately resulting in cell death. This mechanism is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.
Q2: What is a recommended starting concentration range for 1-AIQ in cell-based assays?
A2: For a new experimental setup, it is advisable to perform a dose-response experiment to determine the optimal concentration of 1-AIQ for your specific cell line and assay. A broad starting range of 0.1 µM to 100 µM is recommended. For assessing direct PARP inhibition, lower concentrations may be effective, while cytotoxicity assays may require higher concentrations and longer incubation times.
Q3: How long should I incubate my cells with 1-AIQ?
A3: The optimal incubation time for 1-AIQ is dependent on the experimental endpoint.
-
For measuring direct PARP inhibition (PARylation assays): Shorter incubation times of 1 to 4 hours are often sufficient to observe a significant reduction in PAR levels. Some studies have shown that PARP inhibitors can act rapidly, suppressing PARP1 activity in less than 15 minutes.[3]
-
For assessing cellular viability and cytotoxicity (e.g., MTT or SRB assays): Longer incubation times of 24 to 72 hours are typically required to allow for the accumulation of DNA damage and the subsequent induction of apoptosis or cell cycle arrest.[4]
It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental goals.
Q4: How should I prepare and store 1-AIQ?
A4: 1-AIQ is generally soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and remains at a non-toxic level (typically below 0.5%).[5]
Data Presentation: Quantitative Summary
The following tables provide a summary of typical concentration ranges and incubation times for PARP inhibitors in various cellular assays. Note that optimal conditions can vary significantly between different cell lines and experimental setups.
Table 1: Recommended Concentration Ranges for 1-AIQ in Cellular Assays
| Assay Type | Cell Line | Recommended Concentration Range (µM) | Reference |
| PARP Activity Inhibition | HeLa, MCF-7 | 0.1 - 10 | General Guidance |
| Cytotoxicity (MTT/SRB) | A549, HeLa, MCF-7 | 1 - 50 | General Guidance |
| Apoptosis Induction | Jurkat, HeLa | 5 - 50 | General Guidance |
| Cell Cycle Arrest | HeLa, HCT116 | 1 - 25 | General Guidance |
Table 2: Recommended Incubation Times for 1-AIQ in Cellular Assays
| Assay Type | Recommended Incubation Time | Reference |
| PARP Activity Inhibition | 1 - 4 hours | [6] |
| Cytotoxicity (MTT/SRB) | 24 - 72 hours | [4] |
| Apoptosis Induction | 12 - 48 hours | General Guidance |
| Cell Cycle Arrest | 24 - 48 hours | General Guidance |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of 1-AIQ on a given cell line.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (1-AIQ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 1-AIQ in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 1-AIQ. Include a vehicle control (medium with the same concentration of DMSO as the highest 1-AIQ concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ value (the concentration of 1-AIQ that inhibits cell viability by 50%).
Protocol 2: Cellular PARP Activity Assay (ELISA-based)
This protocol outlines a method to measure the inhibition of PARP activity within cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (1-AIQ)
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
Commercially available PARP activity assay kit (typically includes histone-coated plates, biotinylated NAD+, anti-PAR antibody, and detection reagents)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of 1-AIQ for a short duration (e.g., 1-2 hours). To induce PARP activity, treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
PARP Reaction: Add equal amounts of protein from each lysate to the wells of the histone-coated plate provided in the kit. Initiate the PARP reaction by adding biotinylated NAD+. Incubate for the recommended time (e.g., 1 hour) at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP). After another wash step, add the substrate and measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the PARP activity. Calculate the percentage of PARP inhibition for each 1-AIQ concentration relative to the untreated control.
Mandatory Visualization
Caption: Mechanism of action of this compound (1-AIQ) as a PARP-1 inhibitor.
Caption: General experimental workflow for 1-AIQ cellular assays.
Troubleshooting Guide
Issue 1: High background signal in the assay.
-
Possible Cause: The intrinsic fluorescence or color of 1-AIQ at high concentrations might interfere with the assay readout.
-
Solution: Run a control with 1-AIQ in cell-free media to measure its intrinsic signal and subtract this background from your experimental values.
-
-
Possible Cause: Contaminated reagents or insufficient washing in ELISA-based assays.
-
Solution: Use fresh, sterile reagents. Ensure that all washing steps in the protocol are performed thoroughly to remove any unbound reagents.[7]
-
Issue 2: Inconsistent IC₅₀ values between experiments.
-
Possible Cause: Variability in cell health, passage number, or seeding density.
-
Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Optimize and standardize cell seeding density for all experiments.
-
-
Possible Cause: Degradation of 1-AIQ stock solution.
-
Solution: Prepare fresh working dilutions of 1-AIQ from a properly stored, single-use aliquot for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Variation in incubation time.
-
Solution: Adhere strictly to a consistent incubation time for all experiments.
-
Issue 3: No significant effect of 1-AIQ observed.
-
Possible Cause: The concentration of 1-AIQ is too low or the incubation time is too short.
-
Solution: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify the optimal conditions.
-
-
Possible Cause: The cell line is resistant to PARP inhibition.
-
Solution: Verify the DNA repair status of your cell line. Cell lines proficient in homologous recombination repair may be less sensitive to PARP inhibitors. Consider using a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-mutant cell line).[8]
-
-
Possible Cause: The assay is not sensitive enough to detect the effect.
-
Solution: Consider using a more direct and sensitive assay. For example, if a cell viability assay shows no effect, a direct PARP activity assay might reveal target engagement.
-
Caption: A logical guide for troubleshooting common issues in 1-AIQ cellular assays.
References
- 1. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Aminoisoquinoline and 3-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761), a heterocyclic aromatic organic compound, forms the structural backbone of numerous natural alkaloids and synthetic molecules with significant pharmacological relevance.[1] Its derivatives are considered "privileged structures" in medicinal chemistry, serving as versatile scaffolds for designing potent and selective enzyme inhibitors.[2] Among the simplest derivatives, the positional isomers 1-Aminoisoquinoline (1-AIQ) and 3-Aminoisoquinoline (3-AIQ) represent fundamental building blocks for more complex therapeutic agents.[3]
This guide provides a comparative analysis of the biological activities of 1-AIQ and 3-AIQ. While direct, head-to-head experimental data for these specific isomers is limited in publicly available literature, this document consolidates known information and leverages data from more complex, substituted derivatives to infer potential activities, highlight the importance of the core scaffold, and provide a framework for future research. The primary focus will be on their role as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
Physicochemical Properties
A foundational comparison begins with the fundamental physicochemical properties of each isomer. These characteristics influence solubility, membrane permeability, and molecular interactions, which are critical determinants of biological activity.
| Property | This compound | 3-Aminoisoquinoline |
| CAS Number | 1532-84-9 | 25475-67-6[4] |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂[4] |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol [4] |
| Appearance | Yellow powder[3] | Solid[5] |
| Melting Point | 122-124 °C | 174-178 °C[4] |
Comparative Biological Activity
Primary Target: Poly(ADP-ribose) Polymerase (PARP) Inhibition
The isoquinoline core is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP-1, in particular, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[2] Inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during cell division, creating more lethal double-strand breaks.
In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept, known as synthetic lethality , is a clinically validated strategy in oncology.[2]
| Compound | Target | IC₅₀ Value |
| This compound | PARP-1 | Data Not Available |
| 3-Aminoisoquinoline | PARP-1 | Data Not Available |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | 240 nM[6] |
| DPQ (dihydro-isoquinolinone derivative) | PARP-1 | 40 nM[7] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 450 nM[8] |
| Olaparib (Clinical Benchmark) | PARP-1 | ~5 nM[9] |
Note: The data for derivatives are provided for contextual comparison of the isoquinoline scaffold's potential and are not direct measures of 1-AIQ or 3-AIQ activity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Aminoisoquinoline 97 25475-67-6 [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PARP Inhibitors in BRCA Mutant Cells: 1-Aminoisoquinoline vs. Olaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the first-generation PARP inhibitor, 1-Aminoisoquinoline (see Note on Nomenclature), and the clinically approved drug, Olaparib, focusing on their roles as PARP inhibitors in the context of BRCA mutant cancer cells. This document synthesizes preclinical data to highlight differences in mechanism, potency, and application, supported by detailed experimental protocols and pathway visualizations.
Note on Nomenclature: The term "this compound" in the context of PARP inhibition typically refers to its structural isomer, 5-Aminoisoquinolin-1-one (5-AIQ). 5-AIQ is a well-documented, first-generation PARP inhibitor used extensively in preclinical research. This guide will proceed with the understanding that the compound of interest is 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble research tool, contrasting it with the clinical compound Olaparib.
Introduction: The Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.
The therapeutic strategy of PARP inhibition in BRCA-mutant cancers is a prime example of synthetic lethality.[1] This occurs when the simultaneous loss of two separate gene functions—in this case, PARP-mediated SSB repair and BRCA-mediated DSB repair—leads to cell death, whereas the loss of either one alone is not lethal.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, creating toxic DSBs.[3] In HR-deficient BRCA mutant cells, these DSBs cannot be accurately repaired, resulting in genomic instability, cell cycle arrest, and apoptosis.[4]
Olaparib was the first PARP inhibitor to receive FDA approval and has become a standard-of-care for various BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers.[5] 5-Aminoisoquinolin-1-one (5-AIQ) is an earlier, less potent inhibitor that has been instrumental as a pharmacological tool to probe the biological functions of PARP.[1][6]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors exert their effects through two primary mechanisms:
-
Catalytic Inhibition: Inhibitors competitively bind to the nicotinamide (B372718) (NAD+) binding site in the catalytic domain of PARP enzymes.[1] This prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains onto target proteins, thereby halting the recruitment of downstream DNA repair factors. Both Olaparib and 5-AIQ function as nicotinamide mimetics to achieve catalytic inhibition.[1]
-
PARP Trapping: This mechanism is considered more cytotoxic than catalytic inhibition alone.[4][7] PARP inhibitors stabilize the PARP enzyme on the DNA at the site of a break, creating a PARP-DNA complex.[8] These trapped complexes are themselves toxic steric hindrances that obstruct DNA replication and transcription, leading to DSB formation.[4] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory potency.[7] Olaparib is a moderate PARP trapper, whereas the trapping potential of 5-AIQ is not as well characterized in comparative studies.[9]
Below is a diagram illustrating the synthetic lethality pathway induced by PARP inhibitors in BRCA-deficient cells.
References
- 1. scispace.com [scispace.com]
- 2. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]
- 3. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Aminoisoquinoline and Other Leading PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational PARP inhibitor, 1-Aminoisoquinoline, with a panel of clinically approved and well-characterized PARP inhibitors: Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are activated by DNA damage and play a pivotal role in the repair of single-strand breaks (SSBs).[1] The inhibition of PARP enzymatic activity leads to the accumulation of these SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication.
In cancer cells with deficiencies in the homologous recombination (HR) pathway of DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[2] This has established PARP inhibitors as a significant class of anticancer drugs.[2] The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms: the catalytic inhibition of PARP and the trapping of PARP-DNA complexes, which is considered a more cytotoxic event.[3]
Comparative Efficacy and Potency
The following tables summarize key quantitative data for this compound and the comparator PARP inhibitors. These values, collated from various studies, highlight the differences in their inhibitory concentrations (IC50) against PARP1 and PARP2, providing a basis for comparing their potency and selectivity. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative Potency of PARP Inhibitors against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference(s) |
| This compound (as 5-AIQ) | ~300 | Similar to PARP1 | ~1 | [4] |
| Olaparib | 1-5 | 1-5 | ~1 | [5] |
| Niraparib | 3.8 | 2.1 | ~0.55 | [6] |
| Rucaparib | Data not consistently reported in searches | Data not consistently reported in searches | Not specified | |
| Talazoparib | <1 | Data not consistently reported in searches | Not specified | |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | ~0.56 | [6] |
Note: Ki values for Veliparib represent binding affinity. 5-AIQ (5-Aminoisoquinolin-1-one) is presented as a close analog and likely represents the activity of this compound.
Table 2: Cellular IC50 Values of PARP Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) | Reference(s) |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [5] |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [7] |
| Rucaparib | Not specified | Not specified | Not specified | Not specified | |
| Talazoparib | Not specified | Not specified | Not specified | Not specified | |
| Veliparib | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams were generated using Graphviz.
Figure 1: PARP1-mediated DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Figure 2: General experimental workflow for the comparative evaluation of PARP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate the design of comparative studies.
PARP Activity Assay (Chemiluminescent)
This assay is designed to measure the enzymatic activity of PARP1 in a cell-free system and to determine the inhibitory concentration (IC50) of test compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
10x PARP assay buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (this compound and other PARP inhibitors)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Histone-coated plates are washed with PBST (PBS + 0.05% Tween-20).
-
Reaction Mixture Preparation: A master mix containing 10x PARP assay buffer, activated DNA, and biotinylated NAD+ is prepared.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Enzyme Addition: Diluted recombinant PARP1 enzyme is added to all wells to initiate the reaction.
-
Incubation: The plate is incubated at 30°C for 1 hour.
-
Detection: After incubation, the wells are washed, and Streptavidin-HRP is added and incubated for 30 minutes at room temperature. Following another wash step, the chemiluminescent substrate is added.
-
Data Acquisition: The luminescence is immediately measured using a microplate luminometer.
-
Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PARP inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured.
-
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle-treated controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Immunofluorescence for γH2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks (DSBs) within cells following treatment with PARP inhibitors. The formation of γH2AX foci is a sensitive marker of DSBs.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Cells on coverslips are treated with the test compounds at desired concentrations for a specific duration.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% PFA and then permeabilized with 0.25% Triton X-100.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking solution.
-
Antibody Incubation: Coverslips are incubated with the primary anti-γH2AX antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: The coverslips are imaged using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.[5]
Conclusion
This comparative guide provides a foundational overview of this compound in the context of other well-established PARP inhibitors. While this compound (as 5-AIQ) demonstrates moderate potency as a non-selective PARP1/2 inhibitor, the extensive clinical development and characterization of compounds like Olaparib, Niraparib, and Talazoparib have positioned them as key therapeutic agents in oncology, particularly for HR-deficient cancers. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, enabling a more direct and nuanced understanding of the relative performance of novel and existing PARP inhibitors. Future preclinical studies are warranted to further elucidate the cellular efficacy and potential therapeutic applications of this compound.
References
- 1. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1-Aminoisoquinoline: A Comparative Analysis of its Potential as a Selective PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-Aminoisoquinoline as a potential selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a key target in oncology. Through objective comparison with established PARP inhibitors and supported by experimental data, this document aims to equip researchers with the necessary information to evaluate its therapeutic potential.
Executive Summary
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular response to DNA damage. Their inhibition has emerged as a successful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This has led to the development of several potent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib. This guide evaluates the standing of this compound in this competitive landscape, focusing on its selectivity and potency against PARP-1. While direct and extensive experimental data for this compound is limited in publicly available literature, this guide utilizes data from the closely related and well-characterized isoquinoline (B145761) derivative, 5-Aminoisoquinolin-1-one (5-AIQ) , as a surrogate to provide a meaningful comparison. It is crucial to note that while structurally related, the inhibitory profile of this compound may differ.
Comparative Analysis of PARP Inhibitor Potency and Selectivity
The efficacy of a PARP inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for PARP-1 over other PARP isoforms, particularly PARP-2, due to the potential for off-target effects and toxicities.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| 5-Aminoisoquinolin-1-one (5-AIQ) | 240[1] | Similar to PARP-1 (lacks isoform selectivity)[1] | ~1 |
| Olaparib | 5[1] | 1[1] | 0.2 |
| Rucaparib | 1.4[2] | 0.17[3] | 0.12 |
| Talazoparib | 0.57[4] | - | - |
Note: Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for PARP-1 over PARP-2.Data for Talazoparib's PARP-2 IC50 is not as consistently reported in the immediate search results.
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the biological context and the experimental procedures involved.
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP-1 activation at sites of DNA damage and its inhibition.
Experimental Workflow for PARP Inhibitor Validation
Caption: Workflow for validating a selective PARP-1 inhibitor.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug validation. The following are detailed methodologies for key experiments used to characterize PARP inhibitors.
PARP-1 Enzymatic Activity Assay (Chemiluminescent)
Objective: To determine the in vitro inhibitory activity of this compound on PARP-1 enzymatic activity.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of damaged DNA. The amount of incorporated biotin (B1667282) is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
This compound and reference inhibitors (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and reference inhibitors in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction. Include wells with no enzyme as a negative control and wells with no inhibitor as a positive control.
-
Substrate Addition: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cells, particularly those with DNA repair deficiencies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and reference inhibitors (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and reference inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Conclusion
The validation of this compound as a selective PARP-1 inhibitor requires rigorous experimental evaluation. Based on the available data for the closely related compound, 5-Aminoisoquinolin-1-one, it appears to be a less potent PARP-1 inhibitor with lower selectivity compared to established drugs like Olaparib, Rucaparib, and Talazoparib. However, further direct experimental investigation of this compound is imperative to definitively determine its inhibitory profile. The provided experimental protocols offer a robust framework for such a validation, enabling a direct and accurate comparison with existing PARP inhibitors. Future research should focus on obtaining precise IC50 values for this compound against both PARP-1 and PARP-2 and evaluating its efficacy in relevant cancer cell line models. This will be crucial in determining its potential for further development as a therapeutic agent.
References
Unveiling the Selectivity Landscape: A Comparative Guide to 1-Aminoisoquinoline Derivatives
For researchers, scientists, and drug development professionals, the pursuit of highly selective molecular probes and therapeutic agents is paramount. The 1-aminoisoquinoline scaffold has emerged as a versatile backbone for the development of potent inhibitors targeting key enzymes in cellular signaling, notably Poly(ADP-ribose) polymerase (PARP) and Rho-associated coiled-coil containing protein kinase (ROCK). However, the therapeutic window and the clarity of experimental outcomes are intrinsically linked to the inhibitor's selectivity. Cross-reactivity with unintended targets can lead to ambiguous research results and adverse off-target effects in a clinical setting. This guide provides an objective comparison of the cross-reactivity and off-target profiles of this compound derivatives against other established inhibitors, supported by quantitative data and detailed experimental methodologies.
The Double-Edged Sword: On-Target Potency vs. Off-Target Effects
Comparative Analysis of PARP Inhibitors: this compound Derivatives vs. Clinically Approved Agents
The PARP enzyme family, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Inhibitors of these enzymes have shown significant efficacy in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. Here, we compare the selectivity profile of a representative this compound derivative, 5-Aminoisoquinoline, with the clinically approved PARP inhibitors Olaparib and Talazoparib.
While 5-Aminoisoquinoline is a potent and selective inhibitor of PARP-1, comprehensive off-target screening data in the public domain is limited.[1] In contrast, extensive profiling of clinically approved PARP inhibitors has revealed varying degrees of off-target kinase interactions. For instance, a screen of 392 kinases showed that Olaparib and Talazoparib have minimal off-target kinase activity, whereas other PARP inhibitors like rucaparib (B1680265) and niraparib (B1663559) interact with a number of kinases at concentrations achievable in patients.[2] This highlights the diverse selectivity profiles even within the same therapeutic class and underscores the importance of the chemical scaffold. Isoquinolinone-based PARP1 inhibitors have also been developed, with some demonstrating high potency and oral bioavailability.[3]
Data Presentation: PARP Inhibitor Selectivity
| Compound Class | Specific Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets and IC50/Ki (nM) | Reference |
| This compound | 5-Aminoisoquinoline | PARP-1 | Potent inhibitor (specific IC50 not readily available in comparable format) | Data not widely available in kinase panels | [1] |
| Phthalazinone | Olaparib | PARP1, PARP2 | PARP1: 5, PARP2: 1 | No significant binding to 392 kinases | [2][4] |
| Benzimidazole | Talazoparib | PARP1, PARP2 | PARP1: 1 | Weak binding to two kinases in a panel of 392 | [2][5] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway: PARP in DNA Repair
Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.
Comparative Analysis of ROCK Inhibitors: this compound Derivatives vs. Other Scaffolds
The Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, migration, and proliferation. Their dysregulation is associated with various cardiovascular diseases, and ROCK inhibitors are being explored as potential therapeutics. The this compound scaffold has been utilized in the development of ROCK inhibitors.
For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as ROCK-I inhibitors.[6] A direct, comprehensive comparison of their off-target profile with other ROCK inhibitors in the same study is often unavailable. However, we can compare their reported potency with that of established ROCK inhibitors like Fasudil (an isoquinoline (B145761) derivative) and GSK429286 (an indazole-based inhibitor). Fasudil, while effective, is known to inhibit other kinases such as PKA, PKG, and PKC at higher concentrations.[7][8] In contrast, GSK429286 has been shown to be a highly selective inhibitor of ROCK1 and ROCK2.[9][10] This highlights that even within the broader class of ROCK inhibitors, significant differences in selectivity exist, driven by the specific chemical scaffold and its substitutions.
Data Presentation: ROCK Inhibitor Selectivity
| Compound Class | Specific Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets and IC50/Ki (nM) | Reference |
| This compound | Compound 23A (6-substituted isoquinolin-1-amine) | ROCK1 | ~1000 (pIC50 = 6.0) | Data not widely available in kinase panels | [6] |
| Isoquinoline | Fasudil | ROCK1, ROCK2 | ROCK1: 330 (Ki), ROCK2: 170 (Ki of hydroxyfasudil) | PKA: 1600, PKG: 1600, PKC: 3300, MLCK: 36000 | [7][8] |
| Indazole | GSK429286 | ROCK1, ROCK2 | ROCK1: 14, ROCK2: 63 | RSK: 780, p70S6K: 1940 | [9] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway: ROCK in Cytoskeletal Regulation
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Confirming Cellular Target Engagement of 1-Aminoisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, confirming that a compound engages its intended target within the complex cellular environment is a pivotal step. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of 1-Aminoisoquinoline (1-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy in oncology.
This document details the experimental frameworks for three distinct and powerful assays: the Cellular Thermal Shift Assay (CETSA), Cellular PARylation Assays, and the NanoBRET™ Target Engagement Assay. By presenting detailed protocols, comparative data, and visual workflows, this guide offers a robust template for researchers to assess the cellular activity of 1-AIQ and other PARP1 inhibitors, enabling data-driven decisions in preclinical development.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following table summarizes the key characteristics and typical quantitative outputs for the methods described in this guide. While specific cellular data for this compound is not extensively available in the public domain, representative data for well-characterized PARP1 inhibitors like Olaparib are presented for comparison. Hypothetical data for 1-AIQ is included to illustrate how results would be presented.
| Method | Principle | Measures | This compound (Hypothetical) | Olaparib (Reference) | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct target binding | ΔTm = +2.5 °C @ 10 µM | ΔTm = +3.0 °C @ 10 µM | Label-free, confirms direct physical interaction in a native cellular context. | Lower throughput, may not be suitable for all targets. |
| Cellular PARylation Assay (Western Blot) | Inhibition of PARP1 enzymatic activity (PAR synthesis) upon DNA damage. | Functional downstream effect | IC50 = 75 nM | IC50 = 10 nM | Measures functional consequence of target engagement, widely accessible. | Indirect measure of binding, can be influenced by off-target effects. |
| Cellular PARylation Assay (ELISA) | Quantitative measurement of PAR levels in cell lysates. | Functional downstream effect | IC50 = 80 nM | IC50 = 12 nM | Higher throughput than Western Blot, quantitative. | Indirect measure of binding. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Direct target binding and affinity | IC50 = 95 nM | IC50 = 15 nM | High-throughput, provides quantitative affinity data in live cells. | Requires genetic modification of cells, potential for tracer-compound competition artifacts. |
Signaling Pathway and Experimental Workflows
Understanding the underlying biological pathways is crucial for designing and interpreting target engagement studies. The following diagrams illustrate the PARP1 signaling pathway in response to DNA damage and the general workflows for the discussed experimental methods.
PARP1 Signaling in DNA Damage Response
Caption: PARP1 activation and inhibition in the DNA damage response.
Experimental Workflow Overviews
Caption: Overview of experimental workflows for target engagement assays.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of PARP1 in cells upon treatment with this compound.
Materials:
-
Cell line expressing PARP1 (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
This compound (1-AIQ)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with 1-AIQ (e.g., 10 µM) or vehicle for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PARP1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate a melt curve.
-
Determine the melting temperature (Tm) for both the 1-AIQ-treated and vehicle-treated samples. The difference (ΔTm) indicates the degree of thermal stabilization.
-
Protocol 2: Cellular PARylation Assay (Western Blot)
This protocol measures the inhibition of PARP1 activity by quantifying the levels of poly(ADP-ribose) (PAR) in cells.
Materials:
-
Cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
This compound (1-AIQ)
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer
-
Primary antibody: anti-PAR
-
Loading control primary antibody (e.g., anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate cells with a serial dilution of 1-AIQ for 1 hour.
-
-
DNA Damage Induction:
-
Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 15 minutes to stimulate PARP1 activity.
-
-
Cell Lysis:
-
Lyse the cells to release cellular proteins.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-PAR antibody to detect PAR levels and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and the loading control.
-
Normalize the PAR signal to the loading control.
-
Plot the percentage of PAR inhibition against the logarithm of the 1-AIQ concentration to determine the IC50 value.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the affinity of this compound for PARP1 in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
PARP1-NanoLuc® Fusion Vector and a suitable fluorescent tracer
-
Transfection reagent (e.g., FuGENE® HD)
-
This compound (1-AIQ)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the PARP1-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 1-AIQ.
-
Add the fluorescent tracer and the 1-AIQ dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the 1-AIQ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its development as a PARP1 inhibitor. The methodologies presented in this guide—CETSA, cellular PARylation assays, and NanoBRET™—provide a multi-faceted approach to rigorously assess its intracellular activity. By combining methods that measure direct physical binding with those that assess functional enzymatic inhibition, researchers can build a comprehensive and compelling data package. This integrated approach will not only validate the on-target activity of 1-AIQ but also enable a robust comparison with other PARP1 inhibitors, ultimately guiding its progression towards clinical evaluation.
A Head-to-Head Comparison: 1-Aminoisoquinoline Fluorescent Probe vs. DAPI for Nuclear Staining
For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a fluorescent nuclear stain is critical for obtaining accurate and reliable data. This guide provides an objective comparison of the well-established nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI), with an emerging class of fluorescent probes based on the 1-aminoisoquinoline scaffold, exemplified by the recently identified nuclear stain, ISO-1.
This comparison delves into their photophysical properties, performance in cellular imaging, and the practical aspects of their experimental use, supported by available data.
Mechanism of Action: How They Illuminate the Nucleus
The interaction of a fluorescent probe with its target is fundamental to its function. DAPI and this compound-based probes are believed to employ different mechanisms to stain the nucleus.
DAPI is a well-characterized DNA minor groove binder, showing a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2] This binding event leads to a significant enhancement of its fluorescence.
While the precise binding mechanism of the this compound probe ISO-1 to DNA has not been definitively elucidated, studies on related isoquinoline (B145761) alkaloids suggest potential binding modes, including intercalation between DNA base pairs or groove binding.[3][4][5] The planar structure of the isoquinoline ring system is conducive to such interactions with the DNA helix.
Photophysical Properties: A Comparative Analysis
The performance of a fluorescent probe is dictated by its photophysical characteristics. Here, we compare the key spectral properties of a representative this compound probe (a 3-hydroxyisoquinoline (B109430) derivative known as ISO-1) and DAPI.
| Property | This compound Probe (ISO-1) | DAPI |
| Excitation Max (λex) | 358 - 383 nm | ~358 nm |
| Emission Max (λem) | 395 - 446 nm | ~461 nm[2] |
| Quantum Yield (Φ) | 0.20 - 0.90 (for a series of related compounds) | ~0.04 (unbound), increases ~20-fold upon binding DNA |
| Photostability | Data not available | Prone to photobleaching and photoconversion under UV exposure[4][6] |
| Solvent/Environment Sensitivity | Fluorescence efficiency is strongly affected by substitution on the isoquinoline core | Fluorescence is significantly enhanced upon binding to dsDNA |
Performance in Nuclear Staining: A Head-to-Head Look
The practical utility of a nuclear stain is determined by its performance in a cellular context. This includes its ability to permeate cells, its toxicity, and the quality of the resulting fluorescent signal.
| Performance Metric | This compound Probe (ISO-1) | DAPI |
| Cell Permeability | Cell permeant, suitable for live-cell imaging | Low permeability in live cells, requiring higher concentrations or fixation[7] |
| Cytotoxicity | Affects cell viability at concentrations > 5 µM in ascidian larvae. Median lethal concentration (LC50) predicted to be 30.19 µM. | Known to be toxic to cells, especially with prolonged exposure, making it more suitable for fixed-cell staining[8] |
| Signal-to-Noise Ratio | High affinity for the nuclei, suggesting a good signal-to-noise ratio | Generally provides a strong nuclear signal with low background in fixed cells[1][9] |
| Suitability for Live/Fixed Cells | Primarily demonstrated for live-cell imaging | Gold standard for fixed-cell staining; can be used in live cells at higher concentrations[7] |
Experimental Protocols: Staining Cells in the Lab
Detailed and optimized protocols are essential for reproducible results. Below are representative protocols for nuclear staining with DAPI and a general protocol for a live-cell permeable dye like the this compound probe, ISO-1.
Protocol 1: DAPI Staining of Fixed Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM. Add the DAPI solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Protocol 2: Live-Cell Nuclear Staining with a this compound Probe (General Protocol)
Materials:
-
Complete cell culture medium
-
This compound probe (e.g., ISO-1) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
Procedure:
-
Cell Culture: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed complete culture medium. The optimal concentration should be determined empirically but can start in the range of 1-5 µM.
-
Staining: Aspirate the existing culture medium and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. Incubation time will vary depending on the specific probe and cell type.
-
Washing (Optional): For probes with high background fluorescence, a wash step with pre-warmed PBS or imaging buffer may be beneficial.
-
Imaging: Image the live cells directly in the staining solution or imaging buffer using a fluorescence microscope equipped with an appropriate filter set for the probe (e.g., Excitation: ~370 nm, Emission: ~420 nm).
Key Advantages and Disadvantages: Making an Informed Choice
The selection of a nuclear stain depends on the specific requirements of the experiment. The following diagram summarizes the primary advantages and disadvantages of each probe type.
Conclusion
DAPI remains the undisputed gold standard for nuclear counterstaining in fixed-cell applications due to its high specificity, strong fluorescence enhancement upon DNA binding, and the wealth of established protocols. Its limitations in live-cell imaging, however, open the door for alternative probes.
The this compound-based probe, ISO-1, demonstrates significant promise as a viable alternative for live-cell nuclear staining. Its cell permeability and ability to specifically label nuclei in living cells without immediate, severe toxicity are major advantages. However, as an emerging technology, more comprehensive characterization of its photostability, precise DNA binding mechanism, and long-term cytotoxicity is required.
For researchers conducting fixed-cell imaging, DAPI remains a reliable and cost-effective choice. For those venturing into live-cell imaging and seeking alternatives to overcome DAPI's limitations, this compound-based probes represent an exciting and promising new direction in fluorescent probe development. As research in this area continues, these probes may become invaluable tools for dynamic studies of the nucleus in living systems.
References
- 1. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphic Nucleic Acid Binding of Bioactive Isoquinoline Alkaloids and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards an understanding of the biological activity of naphthylisoquinoline alkaloids: DNA-binding properties of dioncophyllines A, B, and C - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04081F [pubs.rsc.org]
- 5. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. incoach.nl [incoach.nl]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Nuclear Stains for Live-Cell Imaging: Hoechst Dyes vs. 1-Aminoisoquinoline Derivatives
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate nuclear stain is paramount to generating reliable and artifact-free data. While Hoechst dyes are a mainstay in many laboratories for their robust nuclear staining, their inherent phototoxicity and potential to interfere with cellular processes necessitate the exploration of alternatives. This guide provides an objective comparison between the well-established Hoechst stains and the potential of 1-Aminoisoquinoline as a backbone for novel fluorescent probes.
Overview of Hoechst Stains
Hoechst stains are a family of blue fluorescent dyes that bind to the minor groove of DNA, with a preference for AT-rich regions.[1][2] The three most common variants are Hoechst 33342, Hoechst 33258, and Hoechst 34580.[] Upon binding to DNA, their fluorescence quantum yield increases approximately 30-fold, providing a high signal-to-noise ratio for clear nuclear visualization in both live and fixed cells.[1][] Hoechst 33342 is particularly favored for live-cell imaging due to its enhanced cell permeability conferred by a lipophilic ethyl group.[1][4]
This compound: A Scaffold for Custom Probes
In contrast to the ready-to-use Hoechst dyes, this compound is primarily a chemical intermediate used in the synthesis of a variety of molecules, including pharmaceuticals and fluorescent probes.[5][6][7] It is not typically used as a standalone fluorescent stain for live-cell imaging. However, its derivatives have been explored for their biological activities and potential as fluorescent molecules.[8][9][10] Therefore, this guide will consider this compound as a representative scaffold for the development of custom nuclear probes and compare its potential characteristics to those of the established Hoechst stains.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for Hoechst stains. Data for this compound derivatives is largely hypothetical and would depend on the specific chemical modifications.
| Feature | Hoechst 33342 | Hoechst 33258 | This compound Derivatives |
| Excitation Max (nm) | ~350[11] | ~350[2] | Dependent on final structure |
| Emission Max (nm) | ~461[11] | ~461[2] | Dependent on final structure |
| Cell Permeability | High[1] | Lower than 33342[1] | Variable; can be engineered |
| Toxicity | Low, but can induce apoptosis with prolonged UV exposure[12][13] | Generally low[14] | Unknown; requires empirical testing[8][15] |
| Photostability | Moderate; subject to photobleaching[16] | Moderate[16] | Unknown; can be optimized through chemical design |
| Binding Mechanism | DNA minor groove (AT-rich regions)[1] | DNA minor groove (AT-rich regions)[1] | Can be designed for specific targets |
| Typical Concentration | 1 µg/mL[14] | 1 µg/mL[17] | Dependent on probe affinity and brightness |
Experimental Protocols
General Protocol for Staining Live Cells with Hoechst 33342
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 in a complete cell culture medium. A typical starting concentration is 1 µg/mL.[14]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-20 minutes.[] Protect the cells from light during this step.
-
Washing (Optional): While not always necessary for specific staining, washing the cells with fresh pre-warmed medium or phosphate-buffered saline (PBS) can reduce background fluorescence.[14]
-
Imaging: Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).[18]
Conceptual Protocol for Developing and Using a this compound-Based Probe
This outlines a hypothetical workflow for creating and utilizing a novel nuclear stain derived from this compound.
-
Probe Synthesis: Modify the this compound scaffold by adding functional groups to enhance fluorescence, cell permeability, and DNA binding affinity.
-
Characterization: Determine the photophysical properties (excitation/emission spectra, quantum yield, photostability) of the newly synthesized probe.
-
Cytotoxicity Assay: Evaluate the toxicity of the probe on the cell line of interest using assays such as MTT or trypan blue exclusion.
-
Staining Optimization: Determine the optimal staining concentration and incubation time to achieve bright nuclear staining with minimal background and cytotoxicity.
-
Live-Cell Imaging: Perform live-cell imaging experiments, comparing the performance of the new probe against established stains like Hoechst 33342.
Visualization of Key Processes
Mechanism of Hoechst Stain Action
Caption: Diagram illustrating the passive diffusion of Hoechst 33342 into the cell and subsequent binding to DNA.
Phototoxicity Pathway of UV-Excitable Dyes
Caption: Conceptual pathway showing how UV excitation of DNA-bound dyes can lead to cellular damage and apoptosis.
Workflow for Comparing Nuclear Stains
Caption: A typical experimental workflow for the comparative evaluation of different nuclear stains for live-cell imaging.
Conclusion
Hoechst stains, particularly Hoechst 33342, remain a valuable and accessible tool for short-term live-cell imaging due to their bright signal and ease of use. However, their known phototoxicity and potential to induce apoptosis under prolonged UV illumination are significant drawbacks for long-term studies.[12][13]
While this compound is not a direct replacement, it represents a versatile starting point for the synthesis of novel fluorescent probes. The development of such probes offers the exciting possibility of tuning properties like cell permeability, spectral characteristics, photostability, and cytotoxicity to suit specific experimental needs. Researchers embarking on long-term or sensitive live-cell imaging studies should consider these emerging alternatives to minimize experimental artifacts and ensure the physiological relevance of their findings. The initial investment in synthesizing and validating a custom probe could yield significant benefits in data quality and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. Can Hoechst stain live cells? | AAT Bioquest [aatbio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. stemcell.com [stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 18. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Aminoisoquinoline Synthesis Methods
For researchers, scientists, and drug development professionals, the synthesis of the 1-aminoisooquinoline scaffold is a critical step in the creation of a wide range of biologically active compounds. The efficiency and practicality of the synthetic route chosen can significantly impact the timeline and success of a research program. This guide provides an objective, data-driven comparison of four prominent methods for the synthesis of 1-aminoisooquinoline, offering detailed experimental protocols and a clear summary of their respective performance metrics.
Method 1: Synthesis from Isoquinoline (B145761) via Nitration and Reduction
A classical and straightforward approach to 1-aminoisooquinoline begins with the parent heterocycle, isoquinoline. This two-step synthesis involves the regioselective nitration at the C-1 position, followed by the reduction of the resulting 1-nitroisoquinoline (B170357).
Experimental Protocol:
Step 1: Synthesis of 1-Nitroisoquinoline
A mixture of isoquinoline (1.0 eq) and potassium nitrite (B80452) (KNO₂) (2.0 eq) in a mixed solvent system of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated 1-nitroisoquinoline is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 1-Aminoisoquinoline
The 1-nitroisoquinoline (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727) or ethanol (B145695). A catalytic amount of a noble metal catalyst, for instance, 5% Platinum on carbon (Pt/C) or Raney Nickel (Ra-Ni), is added to the solution. The mixture is then subjected to catalytic hydrogenation in a high-pressure autoclave under a hydrogen gas atmosphere (typically 1-5 MPa). The reaction is maintained at a temperature of 30-60°C until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-aminoisooquinoline.[1]
Method 2: Bischler-Napieralski Reaction Followed by Amination
The Bischler-Napieralski reaction is a powerful tool for the construction of the isoquinoline core. For the synthesis of 1-aminoisooquinoline, this method is adapted into a multi-step sequence, typically involving the formation of a 1-chloro-3,4-dihydroisoquinoline intermediate, followed by aromatization and nucleophilic substitution with an amine source. A common starting point for this route is the N-oxide of isoquinoline.
Experimental Protocol:
Step 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide
To isoquinoline-N-oxide (1.0 eq) under ice bath cooling, phosphorus oxychloride (POCl₃) (10 eq) is added dropwise. The reaction mixture is then heated to 105°C and refluxed overnight. After completion, excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography to afford 1-chloroisoquinoline.[2]
Step 2: Synthesis of this compound from 1-Chloroisoquinoline
1-Chloroisoquinoline (1.0 eq) is heated with a source of ammonia (B1221849), such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel at elevated temperatures. The progress of the amination reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried and concentrated to give 1-aminoisooquinoline, which can be further purified by recrystallization or column chromatography.
Method 3: Gold(III)-Catalyzed Domino Reaction
Modern catalytic methods offer elegant and efficient pathways to complex molecules. A notable example is the gold(III)-catalyzed domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297), which provides direct access to 1-aminoisooquinoline derivatives under mild conditions.[3][4]
Experimental Protocol:
A mixture of the 2-alkynylbenzamide (1.0 eq), ammonium acetate (5.0 eq), sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (5 mol %), and silver hexafluoroantimonate (AgSbF₆) (5 mol %) in acetonitrile (B52724) is heated at 85°C in a sealed tube. The reaction is stirred for the time indicated by TLC analysis for complete consumption of the starting material. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then purified directly by flash column chromatography on silica (B1680970) gel to yield the desired 1-aminoisooquinoline derivative.[3]
Method 4: Cobalt(III)-Catalyzed C-H/N-H Bond Functionalization
Another cutting-edge approach involves the use of a cost-effective cobalt catalyst to achieve a C-H/N-H bond functionalization. This method allows for the synthesis of 1-aminoisooquinolines from readily available aryl amidines and diazo compounds, proceeding under mild, oxidant-free conditions.[5][6]
Experimental Protocol:
To a mixture of the aryl amidine (1.0 eq), the diazo compound (1.2 eq), Cp*CoI₂(CO) (5 mol %), and silver hexafluoroantimonate (AgSbF₆) (10 mol %) in an appropriate solvent (e.g., 1,2-dichloroethane) is added potassium pivalate (B1233124) (KOPiv) (20 mol %). The reaction mixture is then stirred at a specified temperature (e.g., 60°C) for several hours until the starting materials are consumed as monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to afford the 1-aminoisooquinoline product.[5]
Comparative Data of this compound Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| From Isoquinoline | Isoquinoline | KNO₂, Acetic Anhydride, Pt/C or Ra-Ni, H₂ | Several hours | RT to 60 | 56-72[1] | Good to Excellent | Readily available starting material; straightforward two-step process. | Use of high-pressure hydrogenation; moderate overall yield. |
| Bischler-Napieralski Route | Isoquinoline-N-Oxide | POCl₃, Ammonia source | Several hours | 105 (chlorination) | 85 (for 1-chloroisoquinoline)[2]; "Good" for amination | Good to Excellent | Well-established classical reaction; high yield for the chlorination step. | Multi-step process; harsh reagents (POCl₃); amination requires elevated temperatures/pressure. |
| Gold(III)-Catalyzed | 2-Alkynylbenzamide, Ammonium Acetate | NaAuCl₄·2H₂O, AgSbF₆ | 2-12 hours | 85 | Up to 92[3] | Excellent | High yield; mild reaction conditions; good functional group tolerance; domino reaction. | Requires synthesis of the 2-alkynylbenzamide precursor; expensive gold catalyst. |
| Cobalt(III)-Catalyzed | Aryl Amidine, Diazo Compound | Cp*CoI₂(CO), AgSbF₆, KOPiv | 12-24 hours | 60 | Up to 83[5] | Excellent | Mild conditions; oxidant-free; broad substrate scope; cost-effective catalyst. | Requires synthesis of aryl amidine and diazo precursors; longer reaction times. |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final product across these different synthetic strategies, the following diagrams are provided.
Overall Synthetic Workflow
Caption: Overview of synthetic routes to this compound.
Method 1: From Isoquinoline
Caption: Synthesis of this compound from Isoquinoline.
Method 2: Bischler-Napieralski Route
Caption: Bischler-Napieralski route to this compound.
Method 3: Gold(III)-Catalyzed Domino Reaction
Caption: Gold(III)-catalyzed synthesis of this compound.
Method 4: Cobalt(III)-Catalyzed C-H/N-H Functionalization
Caption: Cobalt(III)-catalyzed synthesis of this compound.
References
- 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 4. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C-H Functionalization with Diazo Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Benchmarking the photostability of 1-Aminoisoquinoline against other fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Photostability, the resistance of a fluorophore to light-induced degradation, is a critical performance metric. This guide provides a comparative analysis of the photostability of 1-Aminoisoquinoline against other commonly utilized fluorophores, supported by experimental data and detailed methodologies.
While this compound and its derivatives are recognized as versatile fluorescent probes in biological imaging, direct and standardized quantitative photostability data for this compound is not extensively available in the current scientific literature.[1] However, studies on related isoquinoline (B145761) derivatives offer some insight into their fluorescent properties. This guide presents available data for these derivatives as a point of reference and provides a comprehensive framework for researchers to conduct their own comparative photostability studies.
Comparative Analysis of Fluorophore Photostability
The following table summarizes key photophysical properties of several common fluorophores, offering a baseline for comparison. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Isoquinoline Derivatives (for reference) | ||||
| 3-Aminoisoquinoline | ~350 | ~450 | 0.62 | Data not available |
| Substituted Isoquinolin-3-ones | 358 - 383 | 395 - 446 | 0.20 - 0.90 | Data not available[2] |
| Commonly Used Fluorophores | ||||
| Fluorescein (FITC) | 495 | 525 | 0.92 | Low to Moderate |
| Rhodamine B | 555 | 580 | 0.31 - 0.97 | Moderate to High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | Moderate |
| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | Moderate |
Note: Quantum yield and photostability can be highly dependent on the local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.
Experimental Protocol for Photostability Benchmarking
To facilitate a direct and reliable comparison of this compound's photostability against other fluorophores, the following standardized protocol is recommended.
Objective: To quantify and compare the photobleaching rate of different fluorophores under controlled illumination conditions.
Materials:
-
Fluorophore solutions of interest (e.g., this compound, FITC, Rhodamine B) at equivalent optical densities at their respective excitation maxima.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., Xenon arc lamp, laser).
-
Filter sets appropriate for each fluorophore.
-
A sensitive digital camera (e.g., CCD or sCMOS).
-
Image acquisition and analysis software.
-
Procedure:
-
Sample Preparation:
-
Prepare a 1 µM solution of each fluorophore in PBS.
-
Mount a small droplet of the solution on a microscope slide and cover with a coverslip.
-
Seal the coverslip with nail polish to prevent evaporation.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using the appropriate filter set, adjust the illumination intensity to a level that provides a good signal-to-noise ratio without immediate saturation of the detector. Crucially, use the same illumination power for all fluorophores being compared.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has decayed to less than 10% of the initial value.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Subtract the background fluorescence from a region outside the illuminated area.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time to generate a photobleaching curve.
-
Fit the data to a single exponential decay model to determine the photobleaching half-life (t₁/₂), the time it takes for the fluorescence to decrease by 50%. A longer half-life indicates greater photostability.
-
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for photostability benchmarking and a common signaling pathway where fluorescent probes are employed.
References
Validating the Specificity of 1-Aminoisoquinoline Derivatives Against a Kinase Panel: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount. This guide provides an objective comparison of 1-aminoisoquinoline derivatives, a promising class of kinase inhibitors, against a panel of kinases. The data presented here, compiled from various studies, offers insights into their potency and selectivity, supported by detailed experimental protocols.
The isoquinoline (B145761) scaffold is a recognized pharmacophore in the development of kinase inhibitors, known to interact with the ATP-binding site of a wide range of kinases.[1][2] Derivatives of this compound have demonstrated potent inhibitory activity against several kinase families, including FLT3, Src-family kinases, and Rho-associated coiled-coil containing protein kinase (ROCK), making them attractive candidates for therapeutic development in oncology and cardiovascular diseases.[3][4] This guide aims to consolidate available data to facilitate the evaluation of these compounds.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against a panel of kinases. Lower IC50 values are indicative of higher potency. The data highlights the varied selectivity profiles of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Additional Kinases Tested (Selectivity Profile) | Reference |
| HSN334 | FLT3 | Potent (exact value not specified) | Src-family kinases | [3] |
| HSN356 | FLT3 | Potent (exact value not specified) | Src-family kinases | [3] |
| A-series (A1-A5) | PKA | 30-50 | Ineffective against CDPK, PKC, MLCK | [5] |
| Compound 14A | ROCK-I / ROCK-II | Equipotent (exact value not specified) | Optimized for selectivity over PKA | [4] |
| Pyrrolo[3,2-g]isoquinolines | Haspin | 10-80 | CLK1, DYRK1A, CDK9/Cyclin T, GSK-3β, CK1ε, CDK5/p25, Pim1 | [6] |
Note: "Potent" indicates that the source cited strong inhibitory activity but did not provide a specific IC50 value in the abstract.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of kinase inhibitors. A generalized protocol for an in vitro kinase inhibition assay is described below, based on common methodologies such as radiometric assays and ADP-Glo™ kinase assays.[1][6]
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide or protein for the kinase
-
This compound derivative (inhibitor)
-
[γ-³²P]ATP or unlabeled ATP (depending on the detection method)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well assay plates
-
Phosphocellulose paper or other capture medium (for radiometric assays)
-
Scintillation counter or luminescence reader
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction. Include control wells with DMSO only (100% activity) and wells without kinase (background).
-
ATP Addition: Start the phosphorylation reaction by adding a solution containing a known concentration of ATP, which may be radiolabeled [γ-³²P]ATP. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for instance, by adding a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.[1]
-
ADP-Glo™ Assay: This luminescence-based assay measures the amount of ADP produced, which is proportional to kinase activity. The assay is performed in two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the process of validating kinase inhibitor specificity and the context in which these inhibitors function, the following diagrams are provided.
Caption: Workflow for validating kinase inhibitor specificity.
Caption: Inhibition of a signaling pathway by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Unraveling the Anticancer Potential: A Comparative Analysis of 1-Aminoisoquinoline Analogues' Cytotoxicity
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, 1-aminoisoquinoline analogues have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of different this compound analogues, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation cancer therapeutics.
This comparative guide delves into the cytotoxic profiles of various this compound derivatives, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms of action. The information presented herein is curated from recent scientific literature to provide an objective and data-driven overview for the scientific community.
Comparative Cytotoxicity of this compound Analogues
The cytotoxic efficacy of this compound analogues is profoundly influenced by their structural modifications. Substitutions at various positions of the isoquinoline (B145761) ring system can dramatically alter their biological activity, including their ability to induce cancer cell death. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Indenoisoquinolines | NSC 314622 (Parent Compound) | Various | Less Potent | [1] |
| C-11 Aminoalkenyl Substituted Analogue | Various | Significantly More Potent | [1][2] | |
| 2-Amino-benzo[de]isoquinoline-1,3-diones | Compound 14 | HCT-116 (Colon) | 1.3 - 8.3 | [3][4][5] |
| Compound 15 | HCT-116 (Colon) | 1.3 - 8.3 | [3][4][5] | |
| Compound 16 | HCT-116 (Colon) | 1.3 - 8.3 | [3][4][5] | |
| Compound 21 | HCT-116 (Colon) | 1.3 - 8.3 | [3][4][5] | |
| Compound 22 | HCT-116 (Colon) | 1.3 - 8.3 | [3][4][5] | |
| Compound 4 | Hep-G2 (Hepatocellular) | 17.9 | [3] | |
| Compound 9 | MCF-7 (Breast) | 11.2 | [3] | |
| Compound 10 | Hep-G2 (Hepatocellular) | 12.2 | [3] | |
| Compound 13 | MCF-7 (Breast) | 19.7 | [3] | |
| Compound 17 | MCF-7 (Breast) | 16.3 | [3] | |
| Isoquinolinequinones | Mansouramycin H (1) | MDA-MB-231 (Breast) | >10 | [6] |
| Compound 1g (Piperazine derivative) | MDA-MB-231 (Breast) | 5.12 ± 0.11 | [6] | |
| L-Alanine derivative | Various | 0.5 - 6.25 | [7] | |
| L-Leucine derivative | Various | 0.5 - 6.25 | [7] | |
| L-Phenylalanine derivative | Various | 0.5 - 6.25 | [7] | |
| D-Phenylalanine derivative | Various | 0.5 - 6.25 | [7] | |
| 1-Arylisoquinolinequinone 6a | AGS (Gastric Adenocarcinoma) | 1.19 | [8] | |
| 1-Arylisoquinolinequinone 6a | HL-60 (Promyelocytic Leukemia) | 1.24 | [8] | |
| 3-Aminoisoquinolin-1(2H)-one Derivatives | 1,3-thiazol-2-ylamino derivative 12 | MDA-MB-468 (Breast) | Growth Percentage: 10.72% | [9] |
| 1,3-thiazol-2-ylamino derivative 12 | MCF7 (Breast) | Growth Percentage: 26.62% | [9] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays cited in the analysis of this compound analogues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Crystal Violet Viability Assay
The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet stain taken up by the cells is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, remove the medium and fix the cells with a fixing agent such as methanol (B129727) or 4% paraformaldehyde for 15-20 minutes.
-
Staining: Wash the wells with PBS and stain the cells with a 0.5% crystal violet solution in methanol or ethanol (B145695) for 20-30 minutes.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Dye Solubilization: Air-dry the plate and solubilize the stain by adding a destaining solution, such as 30% acetic acid or 100% methanol.
-
Absorbance Measurement: Measure the absorbance of the destained solution at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of cells. Calculate the percentage of cell viability and the IC50 value.[3][4]
Mechanism of Action: Signaling Pathways
The cytotoxic effects of this compound analogues are often mediated through the modulation of specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Topoisomerase I Inhibition Pathway
Certain indenoisoquinoline analogues act as topoisomerase I (Top1) inhibitors.[1][2] Top1 is a crucial enzyme involved in DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.
Caption: Indenoisoquinoline-mediated Topoisomerase I inhibition pathway.
Induction of Apoptosis via Oxidative Stress
Some isoquinolinequinone derivatives have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[10] This surge in ROS disrupts the cellular redox balance, leading to the activation of the intrinsic apoptotic pathway.
Caption: Apoptosis induction by isoquinolinequinones via oxidative stress.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of novel compounds involves a series of sequential steps, from compound synthesis to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Design, synthesis, and biological evaluation of cytotoxic 11-aminoalkenylindenoisoquinoline and 11-diaminoalkenylindenoisoquinoline topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of cytotoxic 11-alkenylindenoisoquinoline topoisomerase I inhibitors and indenoisoquinoline-camptothecin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. benchchem.com [benchchem.com]
Assessing the Genotoxicity of 5-Aminoisoquinoline as a PARP-1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of 5-Aminoisoquinoline (5-AIQ), a potent PARP-1 inhibitor, in relation to other commercially available PARP-1 inhibitors. The information presented herein is based on available preclinical data and is intended to inform research and development decisions.
Executive Summary
5-Aminoisoquinoline (5-AIQ) has been evaluated in a battery of genotoxicity tests and was found to be non-mutagenic.[1][2] This profile is a significant advantage in drug development, where genotoxicity is a major safety concern. In contrast, other PARP-1 inhibitors have demonstrated genotoxic potential, often linked to their mechanism of action, specifically the "trapping" of the PARP enzyme on DNA, which can lead to the formation of cytotoxic DNA lesions. This guide summarizes the available genotoxicity data, details the experimental protocols for key assays, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Genotoxicity of PARP-1 Inhibitors
While a direct quantitative comparison is limited by the availability of public data, the following tables summarize the reported genotoxicity profiles of 5-AIQ and other prominent PARP-1 inhibitors.
Table 1: Genotoxicity Profile of 5-Aminoisoquinoline (5-AIQ)
| Genotoxicity Assay | Result | Metabolic Activation | Conclusion |
| Bacterial Reverse Mutation (Ames) Test | Non-mutagenic | With and without | No evidence of point mutations |
| In Vitro Chromosomal Aberration Test | Non-clastogenic | With and without | Did not induce chromosomal damage |
| In Vivo Bone Marrow Micronucleus Test | Negative | N/A | No evidence of chromosomal damage in living organisms |
Source: Based on qualitative summaries from available literature.[1][2] Specific quantitative data from the primary study was not publicly available.
Table 2: Genotoxicity Profile of Other Selected PARP-1 Inhibitors
| PARP-1 Inhibitor | Ames Test | In Vitro Micronucleus | In Vitro Chromosomal Aberration | Comet Assay | Genotoxic Potential |
| Olaparib | Negative | Positive (Clastogenic) | Positive (Clastogenic) | Positive | Genotoxic, particularly in combination with DNA damaging agents.[3][4][5] |
| Rucaparib | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Associated with myelodysplastic syndrome and acute myeloid leukemia in clinical trials, suggesting genotoxic potential.[6][7][8][9] |
| Niraparib (B1663559) | Data not readily available | Data not readily available | Data not readily available | Positive | Induces DNA damage, particularly when combined with other agents.[10][11][12][13][14] |
| Talazoparib | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Potent PARP trapper, suggesting a high potential for inducing DNA damage. |
| Veliparib (B1684213) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Considered a weaker PARP trapper with a potentially more modest genotoxicity profile.[15][16][17][18][19] |
Source: Information compiled from various sources. Standardized quantitative preclinical data is not consistently available in the public domain for all inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, based on internationally recognized OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Strains: At least five strains are typically used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure (Plate Incorporation Method): a. The test compound, bacterial culture, and S9 mix (or buffer for the non-activation condition) are mixed with molten top agar (B569324). b. This mixture is poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Lines: Various mammalian cell lines are suitable, such as Chinese Hamster Ovary (CHO), V79, Chinese Hamster Lung (CHL), or human lymphocytes.
-
Metabolic Activation: The assay is conducted with and without an S9 mix.
-
Procedure (with Cytochalasin B): a. Cells are exposed to the test substance at several concentrations, typically for a short period (3-6 hours) in the presence of S9 mix, or for a longer period (equivalent to 1.5-2 normal cell cycle lengths) in the absence of S9. b. After the exposure period, the cells are washed and cultured in fresh medium. c. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one nuclear division. d. Cells are harvested, fixed, and stained.
-
Data Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration. A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the test system (in vitro cultured cells or in vivo tissues).
-
Embedding: The cells are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment. An increase in these parameters indicates DNA damage.
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Damage Repair
Caption: PARP-1 signaling in response to DNA single-strand breaks.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: Generalized workflow for in vitro genotoxicity assessment.
Mechanism of Genotoxicity by PARP-1 Trapping
Caption: How PARP trapping by inhibitors can lead to genotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. EMA Begins Review of Rucaparib After Finding of Shorter Survival [medscape.com]
- 7. Rucaparib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ARIEL3 Investigators Clarify the Effects of Rucaparib on the Liver - The ASCO Post [ascopost.com]
- 10. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers report promising results of niraparib in patients with advanced melanoma - ecancer [ecancer.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of 1-Aminoisoquinoline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1-Aminoisoquinoline is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, minimizing risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
May cause respiratory irritation.[1]
-
Harmful if swallowed and toxic in contact with skin.
-
Harmful to aquatic life with long-lasting effects.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 1532-84-9 | [2][5] |
| Molecular Formula | C₉H₈N₂ | [2][5] |
| Molecular Weight | 144.17 g/mol | [2][5] |
| Melting Point | 122-124 °C | [2][5] |
| Boiling Point | 166 °C at 8 mmHg | [5] |
| Hazard Statements | H315, H319, H335, H302, H311, H412 | [1] |
| Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
III. Detailed Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound powder and any contaminated solids (e.g., weighing paper, gloves, bench paper) in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container for organic or chemical waste.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Sharps:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container.[6]
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers tightly closed to prevent spills or the release of vapors.[3]
-
Store away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
IV. Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle is to render the chemical inert if a specific protocol is required and approved by EHS. However, for typical laboratory-scale waste, the segregation and licensed disposal method described above is the standard and recommended procedure.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1-Aminoisoquinoline
This guide provides critical safety, operational, and disposal protocols for the handling of 1-Aminoisoquinoline in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals while maintaining experimental integrity.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of this compound should be conducted within a fume hood.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[4][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[5]
-
Personnel Training: All personnel handling the compound must be trained on its hazards and the proper handling and emergency procedures.
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[4][5]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[4]
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.[4]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
-
Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and disposable labware, must be segregated into a clearly labeled hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[3][5] Remove contaminated clothing and wash it before reuse.[1][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Dispose of contents and containers in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]
-
Container Labeling: Ensure all waste containers are clearly labeled with the contents, including "Hazardous Waste" and "this compound."
-
Disposal Vendor: Use a licensed hazardous waste disposal vendor for the final disposal of the material.
Workflow for Safe Handling and Disposal of this compound
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 1532-84-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
